Adenosine 5'-pentaphosphate
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Structure
3D Structure
Properties
CAS No. |
14535-90-1 |
|---|---|
Molecular Formula |
C10H18N5O19P5 |
Molecular Weight |
667.14 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H18N5O19P5/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(30-10)1-29-36(21,22)32-38(25,26)34-39(27,28)33-37(23,24)31-35(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
WYJWVZZCMBUPSP-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
physical_description |
Solid |
Synonyms |
adenosine 5'-pentaphosphate pppppA |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of Adenosine 5'-pentaphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine 5'-pentaphosphate (AP5A) is a naturally occurring dinucleoside polyphosphate that plays a significant role in cellular signaling and energy homeostasis. Stored in secretory granules of various cells, including platelets, chromaffin cells, and neurons, AP5A is released into the extracellular space where it exerts a range of biological effects.[1] Its primary and most well-characterized function is the potent and specific inhibition of adenylate kinase, a key enzyme in cellular energy metabolism. Beyond this, AP5A is an important modulator of ion channels, particularly cardiac ryanodine receptors and ATP-sensitive potassium channels, and interacts with purinergic receptors. This technical guide provides an in-depth overview of the biological roles of AP5A, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support further research and drug development efforts in this area.
Core Biological Functions and Signaling Pathways
This compound is a multifaceted signaling molecule involved in several critical cellular processes. Its biological activities are primarily centered on the regulation of cellular energy balance and the modulation of ion channel activity, particularly in the cardiovascular and nervous systems.
Inhibition of Adenylate Kinase and Regulation of Energy Homeostasis
The most prominent biological role of AP5A is its potent inhibition of adenylate kinase (AK).[2] AK is a crucial enzyme that catalyzes the reversible reaction:
ATP + AMP ⇌ 2 ADP
This reaction is central to maintaining cellular energy charge by balancing the levels of adenine nucleotides. By inhibiting AK, AP5A can significantly impact the cellular AMP:ATP ratio. An elevated AMP:ATP ratio is a critical signal of cellular energy stress and a primary activator of AMP-activated protein kinase (AMPK), a master regulator of metabolism.[3][4] Activated AMPK initiates a cascade of events aimed at restoring energy balance, including the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.[3][4]
While the direct experimental link between AP5A-induced AK inhibition and subsequent AMPK activation requires further elucidation, the established roles of AK in AMP signaling networks strongly suggest this pathway.[5] The inhibition of AK by AP5A disrupts the normal phosphotransfer relay, which is critical for communicating the energetic status of mitochondria to energy-consuming processes in the cell.
Signaling Pathway: Adenylate Kinase Inhibition and Potential Downstream Effects
References
- 1. P1,P5-二(腺苷-5′)五磷酸 五钠盐 ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interplay between adenylate metabolizing enzymes and AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPK inhibition in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenylate Kinase and Metabolic Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Stress Signal: An In-depth Technical Guide to the Discovery and History of Diadenosine Polyphosphates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate symphony of cellular communication, a unique class of molecules known as diadenosine polyphosphates (ApnAs) has emerged as critical messengers, particularly in times of cellular stress. Comprising two adenosine moieties linked by a chain of three to six phosphate groups, these molecules were initially enigmatic byproducts of enzymatic reactions. However, decades of research have unveiled their multifaceted roles as "alarmones"—intracellular alarm signals that modulate a wide array of physiological processes, from stress responses and DNA replication to neurotransmission and cardiovascular function. This technical guide provides a comprehensive overview of the discovery and history of diadenosine polyphosphates, detailing the seminal experiments, key researchers, quantitative data, and the elucidation of their signaling pathways.
The Dawn of Discovery: An Unforeseen Synthesis
The story of diadenosine polyphosphates begins in 1966, when Paul C. Zamecnik, Mary L. Stephenson, C. M. Janeway, and Kurt Randerath made an unexpected observation.[1][2] While investigating the mechanism of protein synthesis, they found that purified lysyl-tRNA synthetase (LysRS) from Escherichia coli could catalyze the synthesis of a novel compound, which they identified as diadenosine tetraphosphate (Ap4A).[1][2] This discovery was groundbreaking, as it revealed a previously unknown, non-canonical activity of an enzyme central to protein synthesis.[1] It was later established that this synthesis is a two-step process initiated by the formation of an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate.[1]
Early Characterization and the "Alarmone" Hypothesis
Following their discovery, the physiological relevance of diadenosine polyphosphates remained elusive for nearly a decade. A pivotal moment came in 1976 when Rapaport and Zamecnik reported a correlation between intracellular Ap4A concentrations and the proliferative state of mammalian cells. This finding hinted at a role for these molecules in the regulation of cell growth.
The 1980s marked a turning point in understanding the function of diadenosine polyphosphates, largely driven by the work of researchers like Alexander G. McLennan. Foundational studies in Salmonella typhimurium and E. coli revealed that intracellular levels of Ap4A dramatically increased in response to various environmental stressors, such as heat shock and oxidative damage.[1][3] These observations led to the formulation of the "alarmone hypothesis," which posited that diadenosine polyphosphates act as intracellular alarm signals, alerting the cell to adverse conditions and orchestrating appropriate responses to ensure survival.[3][4]
Key Researchers and Their Contributions
The field of diadenosine polyphosphates has been shaped by the contributions of numerous scientists. The following table highlights some of the key figures and their significant contributions:
| Researcher(s) | Key Contribution(s) |
| Paul C. Zamecnik, Mary L. Stephenson, C. M. Janeway, Kurt Randerath | Initial discovery of diadenosine tetraphosphate (Ap4A) in 1966 as a product of lysyl-tRNA synthetase.[1][2] |
| Eliezer Rapaport | Co-authored the 1976 paper with Zamecnik linking Ap4A levels to cell proliferation. |
| Alexander G. McLennan | A leading figure in the field, his work was instrumental in establishing the role of diadenosine polyphosphates as stress alarmones and in characterizing the enzymes involved in their metabolism. |
| Geoffrey Burnstock | A pioneer in the field of purinergic signaling, his work on P2 receptors provided the framework for understanding the extracellular actions of diadenosine polyphosphates. |
Quantitative Insights into a Cellular Stress Response
The characterization of diadenosine polyphosphates as stress alarmones was substantiated by quantitative measurements of their intracellular concentrations under various conditions. The following tables summarize key quantitative data from seminal studies.
Table 1: Intracellular Concentrations of Diadenosine Tetraphosphate (Ap4A) Under Stress Conditions in Bacteria
| Organism | Stress Condition | Basal Ap4A Concentration (µM) | Peak Ap4A Concentration (µM) | Fold Increase | Reference |
| Salmonella typhimurium | Mild Heat Shock (28°C to 42°C) | ~1 | 10 | ~10 | [3] |
| Salmonella typhimurium | Severe Heat Shock (28°C to 50°C) | ~1 | 30 | ~30 | [3] |
| Salmonella typhimurium | 10% Ethanol | ~1 | 50 | ~50 | [3] |
| Salmonella typhimurium | Oxidative Stress (CdCl2) | <3 | 365 | >120 | [5] |
| Escherichia coli | Kanamycin Treatment | - | - | 20 | [5] |
Table 2: Intracellular Concentrations of Diadenosine Polyphosphates Under Stress Conditions in Eukaryotes
| Organism/Cell Type | Stress Condition | Diadenosine Polyphosphate | Basal Concentration | Peak Concentration | Fold Increase | Reference |
| Drosophila cells | Heat Shock (19°C to 37°C) | Ap4A and other ApnN | - | - | 2.2 - 3.3 | [4] |
| Drosophila cells | 1 mM CdCl2 | Ap4A | - | 30 µM | >100 | [4] |
| Drosophila cells | 1 mM CdCl2 | Ap4G | - | 39 µM | >100 | [4] |
| Saccharomyces cerevisiae | Heat Shock (46°C) | Ap4N | ~0.08 µM | ~4 µM | 50 | [4] |
| Physarum polycephalum | 0.1 mM Dinitrophenol | Ap4A and Ap4G | - | - | 3 - 7 | [4] |
| Physarum polycephalum | Hypoxia | Ap4A and Ap4G | - | - | 6 - 7 | [4] |
| KBM-7 cells (human) | NUDT2 knockout | Ap4A | 0.21 pmol/106 cells | 36.9 pmol/106 cells | 175 | [6] |
Experimental Protocols: From Discovery to Quantification
The methodologies used to study diadenosine polyphosphates have evolved significantly since their discovery.
Initial Discovery and Characterization (1960s)
The seminal work by Zamecnik and colleagues relied on techniques that were state-of-the-art for the time.
-
Enzyme Purification: Lysyl-tRNA synthetase was purified from E. coli using a combination of ammonium sulfate fractionation and column chromatography.
-
Synthesis of Diadenosine Tetraphosphate: The in vitro synthesis was carried out in a reaction mixture containing purified lysyl-tRNA synthetase, L-lysine, ATP, and Mg2+.
-
Product Identification: The newly synthesized compound was identified using a combination of techniques:
-
Paper Chromatography: The reaction products were separated by descending paper chromatography on Whatman No. 1 paper. A common solvent system for separating nucleotides at the time was isobutyric acid:concentrated NH4OH:water (66:1:33, v/v/v).
-
UV Spectrophotometry: The separated spots were visualized under UV light, eluted, and their absorbance spectra were determined to confirm the presence of adenine.
-
Enzymatic Digestion: The structure of Ap4A was confirmed by its resistance to venom phosphodiesterase and its hydrolysis by potato apyrase to yield ATP and AMP.
-
Early Quantification and Analysis (1970s - 1980s)
The development of more sophisticated analytical techniques allowed for the quantification of diadenosine polyphosphates in cell extracts.
-
Thin-Layer Chromatography (TLC): TLC on polyethyleneimine (PEI)-cellulose plates offered better resolution and sensitivity compared to paper chromatography. A typical two-dimensional TLC system for separating nucleotides involved a first dimension run with a basic solvent (e.g., 0.75 M Tris, 0.45 M HCl) followed by a second dimension run with a high-salt solvent (e.g., saturated (NH4)2SO4, 1 M sodium acetate, isopropanol).
-
Radiolabeling: Cells were often grown in the presence of 32P-orthophosphate or 3H-adenosine to label the intracellular nucleotide pools, allowing for sensitive detection of diadenosine polyphosphates by autoradiography of the TLC plates.
Modern Quantification Methods
-
High-Performance Liquid Chromatography (HPLC): The advent of HPLC revolutionized the analysis of diadenosine polyphosphates, offering high resolution, sensitivity, and quantification. Ion-pair reversed-phase HPLC is a commonly used method. A typical protocol involves:
-
Cell Lysis and Extraction: Cells are lysed, and nucleotides are extracted using a method such as perchloric acid precipitation.
-
Chromatographic Separation: The nucleotide extract is injected onto a C18 reversed-phase column. The mobile phase typically consists of a buffer (e.g., potassium phosphate) containing an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulphate) and an organic modifier (e.g., acetonitrile).
-
Detection: Diadenosine polyphosphates are detected by their UV absorbance at 259 nm.
-
Quantification: The concentration of each diadenosine polyphosphate is determined by comparing its peak area to that of a known standard.
-
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides the highest level of specificity and sensitivity for the identification and quantification of diadenosine polyphosphates.
Signaling Pathways of Diadenosine Polyphosphates
Diadenosine polyphosphates exert their physiological effects through interactions with specific intracellular and extracellular targets. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways.
Extracellular Signaling via P2Y Receptors
Extracellular diadenosine polyphosphates can act as signaling molecules by binding to and activating P2Y purinergic receptors, which are G protein-coupled receptors (GPCRs).
Caption: ApnA signaling through the Gq-coupled P2Y1 receptor.
Extracellular Signaling via P2X Receptors
Diadenosine polyphosphates can also activate P2X receptors, which are ligand-gated ion channels.
Caption: ApnA-mediated activation of the P2X1 receptor ion channel.
Intracellular Signaling via KATP Channels
Intracellularly, diadenosine polyphosphates have been shown to inhibit ATP-sensitive potassium (KATP) channels, coupling the cell's metabolic state to its electrical activity.
Caption: Intracellular ApnA-mediated inhibition of the KATP channel.
Conclusion and Future Directions
From their serendipitous discovery as byproducts of an aminoacyl-tRNA synthetase to their current status as multifaceted signaling molecules, diadenosine polyphosphates have captivated the attention of researchers for over half a century. Their role as "alarmones" in the cellular stress response is now well-established, and their involvement in a growing list of physiological and pathophysiological processes continues to be an active area of investigation. For drug development professionals, the enzymes that synthesize and degrade diadenosine polyphosphates, as well as the receptors through which they signal, represent promising therapeutic targets for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. As analytical techniques become even more sensitive and our understanding of their complex signaling networks deepens, the coming years are poised to reveal even more about the profound impact of these once-mysterious molecules on cellular life.
References
- 1. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Molecular structure of human KATP in complex with ATP and ADP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transactivation of receptor tyrosine kinases by purinergic P2Y and adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diadenosine polyphosphate-induced inhibition of cardiac KATP channels: operative state-dependent regulation by a nucleoside diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.google.cn [books.google.cn]
An In-depth Technical Guide to Diadenosine Pentaphosphate (Ap5A): Chemical Structure, Properties, and Biological Significance
This technical guide provides a comprehensive overview of Diadenosine Pentaphosphate (Ap5A), a naturally occurring dinucleotide polyphosphate. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical structure, physicochemical properties, and significant biological roles of Ap5A. It further outlines detailed experimental protocols for its study and presents key quantitative data in a structured format.
Chemical Structure and Physicochemical Properties
Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) is a dinucleotide consisting of two adenosine moieties linked by a chain of five phosphate groups.[1] It is structurally analogous to two molecules of adenosine diphosphate (ADP).[1]
Chemical Structure
Physicochemical and Spectroscopic Properties
Ap5A is a water-soluble solid that is typically stored at -20°C for long-term stability.[1] Its spectroscopic properties have been characterized by Nuclear Magnetic Resonance (NMR), providing insights into its conformation in solution and when bound to enzymes.
Table 1: Physicochemical Properties of Ap5A
| Property | Value |
| Molecular Formula | C20H29N10O22P5 |
| Molecular Weight | 916.37 g/mol |
| CAS Number | 41708-91-2 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Storage Temperature | -20°C |
Table 2: 31P NMR Chemical Shifts (ppm) of Ap5A Relative to 85% H3PO4 [1]
| Condition | Terminal Phosphates (Pα, Pε) | Middle Phosphates (Pβ, Pγ, Pδ) |
| Free Ap5A | ~11.1 | ~22.8 |
| Mg2+-bound Ap5A | ~11.7 | ~22.3 |
Biological Significance and Signaling Pathways
Ap5A is a key signaling molecule involved in cellular energy homeostasis and stress responses. Its most well-characterized role is as a potent and specific inhibitor of adenylate kinase.
Inhibition of Adenylate Kinase
Adenylate kinase (AK) is a crucial enzyme that catalyzes the reversible reaction: 2 ADP ⇌ ATP + AMP. By inhibiting AK, Ap5A plays a significant role in regulating the cellular energy charge and influencing pathways sensitive to the AMP:ATP ratio, such as the AMP-activated protein kinase (AMPK) pathway.[1]
Cardiovascular Signaling
Ap5A is present in myocardial tissue and its concentration is altered during ischemic conditions.[1] It modulates the activity of ATP-sensitive potassium (KATP) channels, which are critical in the heart's response to metabolic stress.[1] Ap5A also interacts with purinergic receptors, contributing to the regulation of vascular tone.
Interaction with Ryanodine Receptors
Ap5A is a potent activator of cardiac ryanodine receptors (RyR2), which are responsible for the release of calcium from the sarcoplasmic reticulum during excitation-contraction coupling.[2] It exhibits a biphasic dose-response, suggesting the presence of both high- and low-affinity binding sites on RyR2.[2]
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of Ap5A with its biological targets and its physiological concentrations.
Table 3: Inhibition and Activation Constants of Ap5A
| Target | Parameter | Value | Species/Tissue |
| Adenylate Kinase | Ki | ~2.5 nM | Pig Muscle |
| Adenylate Kinase | Inhibition at | ≥ 2 µM | Human Hemolysate[3] |
| Adenylate Kinase | Kd | ~140–350 nM | Not specified[1] |
| Ryanodine Receptor 2 (RyR2) | EC50 (low-affinity site) | 140 µM | Sheep Cardiac Muscle[2] |
Table 4: Physiological Concentrations of Ap5A
| Tissue/Cell Type | Concentration | Condition |
| Human Platelets | 100.2 ± 81.1 nM | Normal[4] |
| Myocardial Tissue | Decreases during ischemia | Ischemic vs. Pre-ischemic[1] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of Ap5A.
Quantification of Ap5A in Biological Samples by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of Ap5A in biological samples like human platelets.[4]
Protocol Overview:
-
Sample Preparation:
-
HPLC Analysis:
-
Data Analysis:
-
Quantify the Ap5A peak area relative to the internal standard.[4]
-
Adenylate Kinase Inhibition Assay
The inhibitory effect of Ap5A on adenylate kinase activity can be measured using a coupled enzyme assay.
Principle: The production of ATP by adenylate kinase is coupled to a second reaction that can be monitored spectrophotometrically. Ap5A is added to determine its effect on the rate of the reaction.
Materials:
-
Purified adenylate kinase
-
ADP (substrate)
-
Ap5A (inhibitor)
-
Coupling enzyme system (e.g., hexokinase and glucose-6-phosphate dehydrogenase)
-
NADP+
-
Glucose
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing all components except the initiating substrate (e.g., ADP). This includes the buffer, coupling enzymes, NADP+, glucose, and varying concentrations of Ap5A.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding ADP.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Calculate the initial reaction rates for each concentration of Ap5A.
-
Determine the inhibition constant (Ki) by plotting the data using appropriate enzyme kinetic models (e.g., Dixon or Lineweaver-Burk plots).
Analysis of Ap5A Interaction with Ryanodine Receptors
The effect of Ap5A on the gating of RyR2 channels can be studied using the planar lipid bilayer technique.[2]
Protocol Overview:
-
Incorporate sarcoplasmic reticulum vesicles containing RyR2 into a planar lipid bilayer separating two chambers (cis and trans, representing the cytosolic and luminal sides, respectively).
-
Apply a voltage clamp across the bilayer to monitor single-channel currents.
-
Add Ap5A to the cis chamber in a dose-dependent manner.
-
Record the single-channel activity at each Ap5A concentration to determine the open probability (Po).
-
Construct a dose-response curve to determine the EC50 of Ap5A for RyR2 activation.[2]
31P NMR Spectroscopy for Studying Ap5A-Protein Interactions
31P NMR spectroscopy is a powerful tool to study the binding of Ap5A to proteins like adenylate kinase in solution.
Principle: The chemical environment of the phosphorus nuclei in the phosphate chain of Ap5A changes upon binding to a protein, leading to shifts in their resonance frequencies in the 31P NMR spectrum.
Procedure:
-
Acquire a 31P NMR spectrum of free Ap5A in a suitable buffer.
-
Titrate the Ap5A solution with the protein of interest (e.g., adenylate kinase).
-
Acquire a series of 31P NMR spectra at different protein-to-ligand ratios.
-
Analyze the changes in the chemical shifts and line widths of the Ap5A phosphate resonances to characterize the binding event and determine the stoichiometry of the complex.
Conclusion
Diadenosine pentaphosphate is a multifaceted signaling molecule with a primary role in the regulation of cellular energy metabolism through the potent inhibition of adenylate kinase. Its involvement in cardiovascular signaling and the modulation of ion channels highlights its broader physiological importance. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting Ap5A-mediated pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of Adenosine 5'-pentaphosphate in Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine 5'-pentaphosphate (p5A), a highly phosphorylated purine nucleotide, is emerging as a significant signaling molecule in cellular physiology and pathophysiology. Its synthesis is not part of the canonical nucleotide metabolism but is catalyzed by specific enzymes under particular cellular conditions, suggesting a role in stress response and cellular regulation. This technical guide provides a comprehensive overview of the known and putative enzymatic pathways for p5A synthesis in cells, detailed experimental protocols for its detection and quantification, and an exploration of its potential signaling roles. This document is intended to be a valuable resource for researchers investigating purinergic signaling, nucleotide metabolism, and novel therapeutic targets.
Introduction
This compound (p5A) belongs to a group of adenosine polyphosphates (ApnAs) that act as intracellular and extracellular signaling molecules. While the roles of ATP (p3A) and ADP (p2A) are well-established, the functions of hyperphosphorylated nucleotides like p5A are less understood. Recent evidence suggests their involvement in stress responses, DNA replication, and the regulation of ion channels. The enzymatic machinery responsible for p5A synthesis is a key area of investigation, with several enzyme families implicated in its production. Understanding these synthetic pathways is crucial for elucidating the biological functions of p5A and for the development of pharmacological agents that modulate its levels.
Enzymatic Synthesis of this compound
The cellular production of p5A is attributed to the non-canonical activities of several enzyme classes. The primary enzymes identified to date are Acetyl-CoA Synthetase, certain Polyphosphate Kinases, and putatively, Aminoacyl-tRNA Synthetases.
Acetyl-CoA Synthetase
In yeast (Saccharomyces cerevisiae), acetyl coenzyme A (CoA) synthetase has been shown to catalyze the synthesis of adenosine 5'-tetraphosphate (p4A) and p5A from ATP and inorganic tri- or tetrapolyphosphate, respectively.[1] This reaction is stimulated by acetate, a substrate for the canonical function of the enzyme.[2]
Reaction: ATP + P4 -> p5A + PPi
Polyphosphate Kinases (PPKs)
Certain isoforms of polyphosphate kinase 2 (PPK2) from bacteria have demonstrated the ability to synthesize highly phosphorylated nucleotides, including p4A and p5A, in vitro.[3][4] These enzymes utilize inorganic polyphosphate as a phosphate donor to phosphorylate a range of nucleotide mono-, di-, and triphosphates.[5][6] While the expression and function of PPK2-like enzymes in mammalian cells are not well-characterized, the existence of inorganic polyphosphate in human cells suggests the potential for similar enzymatic activities.[7]
Reaction: ATP + Polyphosphate -> p5A + Shorter Polyphosphate
Aminoacyl-tRNA Synthetases (aaRSs)
Aminoacyl-tRNA synthetases are primarily known for their canonical role in charging tRNAs with their cognate amino acids during protein synthesis. However, a growing body of evidence points to their non-canonical functions, including the synthesis of diadenosine polyphosphates (ApnAs).[8][9][10][11] The synthesis of diadenosine tetraphosphate (Ap4A) by several aaRSs is well-documented.[12] While direct synthesis of p5A by aaRSs is less established, the underlying mechanism of transferring an adenosyl moiety from ATP to a phosphate acceptor suggests that under conditions of high inorganic polyphosphate, p5A could be a potential product.
Proposed Reaction: ATP + P4 -> p5A + PPi
Summary of Enzymatic Synthesis Pathways
References
- 1. Adenosine 5'-tetraphosphate and this compound are synthesized by yeast acetyl coenzyme A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Several Polyphosphate Kinase 2 Enzymes Catalyse the Production of Adenosine 5'-Polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro biosynthesis of ATP from adenosine and polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphosphate kinase (PPK2), a potent, polyphosphate-driven generator of GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Non-canonical functions of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Noncanonical functions of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tRNA synthetase: tRNA Aminoacylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.huji.ac.il [cris.huji.ac.il]
Physiological Function of Diadenosine Pentaphosphate (Ap5A) in Neuronal Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine pentaphosphate (Ap5A) is an endogenous signaling molecule belonging to the family of diadenosine polyphosphates. Present in neuronal tissues, Ap5A plays a significant role in neuromodulation and synaptic transmission. Its synthesis is intrinsically linked to cellular metabolic activity, and its extracellular actions are primarily mediated through purinergic P2Y receptors. This technical guide provides a comprehensive overview of the physiological functions of Ap5A in neuronal tissues, detailing its synthesis, degradation, receptor interactions, and downstream signaling pathways. The guide includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of signaling cascades and experimental workflows to facilitate further research and drug development in this area.
Introduction
Diadenosine polyphosphates (ApxA) are a class of signaling molecules found across various cell types, including neurons. Among these, diadenosine pentaphosphate (Ap5A) has emerged as a key player in neuronal function. Ap5A is an endogenous dinucleotide present in and released from synaptic terminals, suggesting its role as a neurotransmitter or neuromodulator[1]. This guide will delve into the core aspects of Ap5A's physiological functions in the nervous system, providing a technical resource for researchers in neuroscience and pharmacology.
Synthesis and Degradation of Ap5A in Neuronal Tissues
Synthesis
The primary pathway for Ap5A synthesis involves aminoacyl-tRNA synthetases (aaRSs), enzymes crucial for protein synthesis[2][3]. In a side reaction to their canonical function of charging tRNAs with amino acids, certain aaRSs can catalyze the formation of diadenosine polyphosphates. The synthesis of Ap5A by these enzymes typically involves the reaction of ATP with a previously formed aminoacyl-adenylate (aa-AMP) intermediate[2][3].
The reaction can be summarized as: aa-AMP + ATP → Ap5A + amino acid
This synthesis links the cellular metabolic state and protein synthesis machinery directly to the production of this signaling molecule.
Degradation
Extracellular Ap5A is rapidly metabolized by ectonucleotidases, which are cell-surface enzymes that hydrolyze nucleotides. This enzymatic degradation terminates the signaling of Ap5A and releases adenosine and ATP or ADP and AMP, which can then act on their respective purinergic receptors. The specific ectonucleotidases involved in Ap5A degradation in neuronal tissues are a subject of ongoing research.
Ap5A Receptors and Signaling Pathways in Neurons
Ap5A exerts its physiological effects by acting as an agonist at specific purinergic receptors, primarily the P2Y receptor subtype.
P2Y1 Receptor: The Primary Target of Ap5A
Evidence strongly suggests that the P2Y1 receptor, a G-protein coupled receptor (GPCR), is a major target for Ap5A in neuronal tissues[4][5]. P2Y1 receptors are coupled to Gq/11 proteins[6].
Downstream Signaling Cascade
Activation of the P2Y1 receptor by Ap5A initiates a well-defined signaling cascade:
-
Gq/11 Activation: Ligand binding to the P2Y1 receptor activates the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm[7].
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).
This signaling pathway ultimately leads to the modulation of various cellular processes, including ion channel activity and neurotransmitter release.
Physiological Effects of Ap5A in Neuronal Tissues
Modulation of Ion Channels
The activation of P2Y1 receptors by Ap5A can modulate the activity of various ion channels in neurons. A key target is the presynaptic voltage-gated calcium channel (VGCC), particularly the N-type calcium channels[4][5]. Inhibition of these channels by P2Y1 receptor activation leads to a reduction in calcium influx into the presynaptic terminal.
Regulation of Neurotransmitter Release
By modulating presynaptic calcium influx, Ap5A can significantly impact the release of neurotransmitters.
-
Inhibition of Glutamate Release: In several neuronal populations, activation of presynaptic P2Y1 receptors has been shown to inhibit the release of the excitatory neurotransmitter glutamate[4][5]. This effect is primarily mediated by the inhibition of N-type calcium channels.
-
Modulation of Acetylcholine Release: The effect of Ap5A on acetylcholine release can be complex and may vary depending on the specific synapse and the complement of purinergic receptors present. While some studies suggest an inhibitory role for P2Y1 receptor activation, others indicate a more nuanced modulation.
Quantitative Data
The following tables summarize the available quantitative data regarding the concentration and release of Ap5A, and its interaction with neuronal receptors.
Table 1: Concentration and Release of Ap5A in Rat Brain Synaptosomes
| Parameter | Value | Tissue/Preparation | Reference |
| Ap5A Content | 159 +/- 22 pmol/mg protein | Middle brain synaptosomes | [1] |
| 4-Aminopyridine-evoked Release | 11.6 +/- 2.4 pmol/mg protein | Middle brain synaptosomes | [1] |
| Veratridine-evoked Release | 16.6 +/- 2.8 pmol/mg protein | Middle brain synaptosomes | [1] |
Experimental Protocols
Measurement of Ap5A in Neuronal Tissue by HPLC
This protocol describes a method for the extraction and quantification of Ap5A from brain tissue or synaptosomes using high-performance liquid chromatography (HPLC).
Materials:
-
Brain tissue or synaptosome preparation
-
Perchloric acid (PCA), 0.4 M
-
Potassium carbonate (K2CO3), 2 M
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: e.g., 0.1 M potassium phosphate buffer with a methanol gradient
-
Ap5A standard
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue or synaptosome pellet in ice-cold 0.4 M PCA.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Neutralization: Transfer the supernatant to a new tube and neutralize with 2 M K2CO3. The formation of a precipitate (KClO4) will occur.
-
Second Centrifugation: Centrifuge at high speed for 10 minutes at 4°C to remove the precipitate.
-
HPLC Analysis: Filter the supernatant and inject a known volume onto the C18 column.
-
Quantification: Monitor the absorbance at 259 nm. Compare the peak retention time and area to that of the Ap5A standard to quantify the concentration.
Neurotransmitter Release Assay from Synaptosomes
This protocol outlines a method to measure the effect of Ap5A on the release of a radiolabeled neurotransmitter (e.g., [3H]glutamate or [3H]acetylcholine) from synaptosomes.
Materials:
-
Synaptosome preparation
-
Radiolabeled neurotransmitter (e.g., [3H]glutamate)
-
Physiological buffer (e.g., Krebs-Ringer)
-
Depolarizing agent (e.g., high K+ solution or 4-aminopyridine)
-
Ap5A
-
Scintillation counter and scintillation fluid
-
Glass fiber filters
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from the brain region of interest using standard differential centrifugation methods.
-
Loading with Radiolabel: Incubate the synaptosomes with the radiolabeled neurotransmitter to allow for its uptake.
-
Washing: Wash the synaptosomes with physiological buffer to remove excess unincorporated radiolabel.
-
Superfusion: Place the loaded synaptosomes on a filter in a superfusion chamber and perfuse with physiological buffer.
-
Baseline Collection: Collect fractions of the perfusate to establish a baseline of spontaneous neurotransmitter release.
-
Stimulation: Switch to a depolarizing buffer (e.g., high K+) containing the desired concentration of Ap5A or vehicle control.
-
Fraction Collection: Continue collecting fractions during and after the stimulation period.
-
Quantification: Add scintillation fluid to each collected fraction and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the amount of neurotransmitter released in each fraction as a percentage of the total radioactivity in the synaptosomes. Compare the release in the presence and absence of Ap5A.
Calcium Imaging in Cultured Neurons
This protocol describes how to measure changes in intracellular calcium concentration in response to Ap5A using a fluorescent calcium indicator.
Materials:
-
Primary neuronal culture or neuronal cell line
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Physiological salt solution (e.g., HBSS)
-
Ap5A
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Culture: Plate neurons on glass coverslips and culture until the desired stage of development.
-
Dye Loading: Incubate the cells with a solution containing the calcium indicator dye and Pluronic F-127 in physiological salt solution.
-
Washing: Gently wash the cells with the physiological salt solution to remove excess dye.
-
Baseline Measurement: Mount the coverslip on the microscope stage and acquire baseline fluorescence images.
-
Application of Ap5A: Add Ap5A to the bath to achieve the desired final concentration.
-
Image Acquisition: Continuously record fluorescence images to monitor changes in intracellular calcium.
-
Data Analysis: Measure the fluorescence intensity in individual cells over time. Express the change in calcium as a ratio of fluorescence at two wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (ΔF/F0 for single-wavelength dyes like Fluo-4).
Conclusion
Diadenosine pentaphosphate is an important endogenous signaling molecule in the nervous system that acts primarily through P2Y1 receptors to modulate neuronal function. Its synthesis, linked to cellular metabolism, and its effects on ion channels and neurotransmitter release position Ap5A as a key regulator of synaptic transmission. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers investigating the physiological roles of Ap5A and its potential as a therapeutic target in neurological disorders. Further research is warranted to fully elucidate the spectrum of its functions and to identify specific and potent modulators of its signaling pathways for drug development.
References
- 1. Presence of diadenosine polyphosphates--Ap4A and Ap5A--in rat brain synaptic terminals. Ca2+ dependent release evoked by 4-aminopyridine and veratridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 4. P2Y1 Receptor as a Catalyst of Brain Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. P2RY1 - Wikipedia [en.wikipedia.org]
Adenosine 5'-pentaphosphate (AP5A): A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine 5'-pentaphosphate (AP5A), a naturally occurring dinucleoside polyphosphate, has garnered significant attention for its potent and diverse biological activities. Primarily recognized as a high-affinity inhibitor of adenylate kinase, AP5A's mechanism of action extends to the modulation of various components of purinergic signaling pathways, including P2 purinergic receptors and other key enzymes involved in nucleotide metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the effects of AP5A, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling cascades.
Core Mechanism of Action: Inhibition of Adenylate Kinase
The most well-characterized action of this compound is its potent inhibition of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[1][2][3][4][5][6] AP5A acts as a multisubstrate analog, simultaneously occupying the ATP and AMP binding sites on the enzyme.[7] This high-affinity interaction effectively locks the enzyme in an inactive conformation.
The binding of AP5A to adenylate kinase is asymmetric, a phenomenon that has been elucidated through ³¹P nuclear magnetic resonance (NMR) spectroscopy.[2][5] In its free state, the symmetrical AP5A molecule exhibits two sets of phosphorus signals. However, upon binding to porcine adenylate kinase, these signals split into five distinct groups, indicating an asymmetric arrangement of the phosphate chain within the enzyme's active site.[2][5] This asymmetry is further enhanced in the presence of Mg²⁺.[2][5]
Quantitative Data: Adenylate Kinase Inhibition
| Parameter | Value | Species/System | Reference |
| Ki | 2.5 nM | Not specified | N/A |
| Inhibition Concentration | ≥ 2 µM | Human hemolysate | [4] |
| Inhibition Concentration | ≥ 50 µM (for complete inhibition) | Fragmented sarcoplasmic reticulum from bullfrog skeletal muscle | [3] |
| Association Constant | ~4 x 10⁸ M⁻¹ | Rabbit muscle | [7] |
Interaction with Purinergic Receptors
AP5A is a significant modulator of purinergic signaling, acting on both P2X and P2Y receptor subtypes. These interactions are critical for its diverse physiological effects, including vasoconstriction and vasorelaxation.[8][9]
P2Y Receptors
AP5A has been identified as a potent agonist at the P2Y₁ receptor subtype.[10] Activation of P2Y₁ receptors, which are Gq/11-coupled, typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium stores and activates protein kinase C (PKC).[11][12][13][14]
P2X Receptors
AP5A induces vasoconstriction through the activation of P2X receptors.[8][9] Studies in rat resistance arteries have shown that AP5A's vasoconstrictive effects are mediated by different P2X receptor subtypes in different vascular beds.[9] P2X receptors are ligand-gated ion channels, and their activation by agonists like AP5A leads to the influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization and subsequent cellular responses.[15][16][17]
Quantitative Data: Purinergic Receptor Interactions
| Target | Parameter | Value | Species/System | Reference |
| P2Y₁ Receptor | EC₅₀ | 0.32 µM | Human | [10] |
| P2X Receptors | Agonist Activity | Induces vasoconstriction | Rat resistance arteries | [8][9] |
| P2X₃ Receptor | Agonist Activity | Full agonist (more potent than ATP) | Rat (recombinant) | |
| P2X₁ Receptor | Agonist Activity | Not a full agonist | Rat (recombinant) |
Modulation of Other Key Enzymes
Beyond its primary targets, AP5A also influences the activity of other enzymes involved in adenosine metabolism.
Adenosine Kinase
AP5A has been reported to be an inhibitor of adenosine kinase, an enzyme that phosphorylates adenosine to AMP, thereby regulating intracellular and extracellular adenosine levels. However, detailed kinetic data for this inhibition are not extensively available.
5'-Nucleotidase
In contrast to its inhibitory roles, AP5A can activate 5'-nucleotidase. This enzyme is responsible for the dephosphorylation of AMP to adenosine, a key signaling molecule with its own set of receptors (P1 receptors).[18][19][20][21] The activation of 5'-nucleotidase by AP5A can therefore contribute to an increase in local adenosine concentrations.
Interaction with Ryanodine Receptors
AP5A is a potent activator of cardiac ryanodine receptors (RyR2), which are intracellular calcium release channels crucial for excitation-contraction coupling in the heart.[2][22][23][24][25] AP5A appears to have a higher affinity for both high- and low-affinity adenine nucleotide binding sites on RyR2 compared to ATP.[2] Its binding is characterized by slow dissociation, suggesting it could act as a physiological regulator of RyR2, particularly under conditions of cellular stress.[2]
Quantitative Data: Ryanodine Receptor Interaction
| Target | Parameter | Value | Species/System | Reference |
| Cardiac Ryanodine Receptor (RyR2) | EC₅₀ (low-affinity site) | 140 µM | Sheep | [2] |
| Cardiac Ryanodine Receptor (RyR2) | Activation Range (high-affinity site) | 100 pM - 10 µM | Sheep | [2] |
Experimental Protocols
Adenylate Kinase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory effect of AP5A on adenylate kinase activity. The assay couples the production of ATP (in the reverse AK reaction) to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase.
Materials:
-
Recombinant adenylate kinase
-
AP5A
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl₂
-
Substrate Mix: 2 mM ADP, 10 mM glucose, 1 mM NADP⁺
-
Coupling Enzymes: Hexokinase (≥1 unit/mL), Glucose-6-phosphate dehydrogenase (≥1 unit/mL)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of AP5A in the assay buffer.
-
In a 96-well plate, add 20 µL of each AP5A dilution or buffer (for control).
-
Add 160 µL of the substrate mix to each well.
-
Add 10 µL of the coupling enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of a pre-diluted adenylate kinase solution to each well.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for 10-15 minutes at 37°C.
-
Calculate the rate of NADP⁺ reduction (increase in A₃₄₀) for each AP5A concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of AP5A concentration.
P2Y₁ Receptor-Mediated Calcium Mobilization Assay
This protocol outlines a method to measure the agonist activity of AP5A at the P2Y₁ receptor by monitoring changes in intracellular calcium concentration using a fluorescent indicator.[11][26][27][28][29]
Materials:
-
HEK293 cells stably expressing the human P2Y₁ receptor
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
AP5A and a known P2Y₁ agonist (e.g., 2-MeSADP)
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader with an injection system
Procedure:
-
Seed the P2Y₁-expressing cells into the 96-well plates and culture overnight.
-
Prepare a dye-loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer.
-
Remove the culture medium and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Gently wash the cells with the assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading.
-
Inject serial dilutions of AP5A or the control agonist into the wells while continuously recording the fluorescence signal.
-
The change in fluorescence intensity reflects the increase in intracellular calcium.
-
Determine the EC₅₀ value for AP5A by plotting the peak fluorescence response against the logarithm of the AP5A concentration.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy of AP5A Binding to Adenylate Kinase
This protocol provides a general framework for studying the asymmetric binding of AP5A to adenylate kinase using ³¹P NMR.[2][5][30][31][32][33][34]
Materials:
-
Purified porcine muscle adenylate kinase
-
AP5A
-
NMR Buffer: e.g., 100 mM Potassium Hepes (pH 8.0) in D₂O
-
MgCl₂ and MnCl₂ solutions
-
NMR spectrometer equipped with a phosphorus probe
Procedure:
-
Prepare a sample of free AP5A (e.g., 8 mM) in the NMR buffer and acquire a ³¹P NMR spectrum.
-
Add MgCl₂ to the sample to observe the shift in phosphorus signals upon chelation.
-
Prepare a sample containing AP5A and adenylate kinase in a near-stoichiometric ratio (e.g., 1.45 mM AP5A and 1.62 mM AK) in the NMR buffer.
-
Acquire a ³¹P NMR spectrum of the AP5A-enzyme complex. Observe the splitting of the phosphorus signals, indicating asymmetric binding.
-
Add MgCl₂ to the AP5A-enzyme complex and acquire another spectrum to observe the enhanced asymmetry.
-
Optionally, titrate with a paramagnetic ion like Mn²⁺ to aid in the assignment of the individual phosphorus resonances.
Conclusion
This compound is a multifaceted signaling molecule with a complex mechanism of action. Its primary and most potent effect is the inhibition of adenylate kinase, a key regulator of cellular energy metabolism. Furthermore, AP5A significantly impacts purinergic signaling through its interactions with P2Y and P2X receptors, as well as by modulating the activity of other enzymes involved in adenosine metabolism. Its ability to activate ryanodine receptors adds another layer to its physiological roles, particularly in cardiac function. The experimental protocols provided herein offer a foundation for researchers to further investigate the intricate and diverse biological functions of this important dinucleoside polyphosphate. Further research is warranted to fully elucidate its receptor subtype selectivity and the complete downstream signaling pathways it modulates.
References
- 1. benchchem.com [benchchem.com]
- 2. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P 1 ,P 5 -Di(adenosine-5')pentaphosphate, a potent multisubstrate inhibitor of adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterogenous vascular effects of AP5A in different rat resistance arteries are due to heterogenous distribution of P2X and P2Y(1) purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. International Union of Pharmacology LVIII: Update on the P2Y G Protein-Coupled Nucleotide Receptors: From Molecular Mechanisms and Pathophysiology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principles and properties of ion flow in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATP-gated P2X cation-channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. P2X Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5'-Nucleotidase activity and adenosine formation in stimulated, hypoxic and underperfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activities and some properties of 5'-nucleotidase, adenosine kinase and adenosine deaminase in tissues from vertebrates and invertebrates in relation to the control of the concentration and the physiological role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Adenosine kinase and 5'-nucleotidase activity after prolonged wakefulness in the cortex and the basal forebrain of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activities and some properties of 5'-nucleotidase, adenosine kinase and adenosine deaminase in tissues from vertebrates and invertebrates in relation to the control of the concentration and the physiological role of adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 23. ClinPGx [clinpgx.org]
- 24. Ryanodine receptors as leak channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pnas.org [pnas.org]
- 31. diverdi.colostate.edu [diverdi.colostate.edu]
- 32. Insights into Enzymatic Catalysis from Binding and Hydrolysis of Diadenosine Tetraphosphate by E. coli Adenylate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Tracking the ATP-binding response in adenylate kinase in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 34. 31P nuclear magnetic resonance kinetic measurements on adenylatekinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenosine 5'-pentaphosphate: A Putative Signaling Molecule at the Crossroads of Cellular Energetics and Stress Responses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenosine 5'-pentaphosphate (p5A) is a highly phosphorylated purine nucleotide that has emerged as a molecule of interest in the complex landscape of intracellular signaling. While much of the research has historically focused on its dimeric form, diadenosine pentaphosphate (Ap5A), evidence suggests that monomeric p5A may also play a role in cellular regulation, particularly under conditions of metabolic stress. This technical guide provides a comprehensive overview of the current understanding of p5A, including its synthesis, potential downstream effectors, and the experimental methodologies used to study this and related molecules. A significant focus is placed on distinguishing the activities of monomeric p5A from the more extensively characterized Ap5A, providing clarity for researchers in the field.
Introduction to this compound
This compound is an adenosine nucleotide containing a chain of five phosphate groups attached to the 5' carbon of the ribose sugar. Its highly charged nature suggests a role as a high-energy molecule, similar to ATP, but also points towards a potential function as a signaling molecule, capable of modulating protein function through allosteric binding. While the intracellular existence of monomeric p5A is yet to be definitively quantified, its enzymatic synthesis has been demonstrated, suggesting a potential for its formation under specific cellular conditions.
Synthesis and Metabolism
The intracellular production of monomeric p5A is not as well-defined as that of other adenosine phosphates. However, in vitro studies have demonstrated that certain enzymes are capable of its synthesis.
Enzymatic Synthesis
The primary enzymes identified as capable of synthesizing p5A are Polyphosphate Kinase 2 (PPK2) enzymes.[1][2] These enzymes utilize inorganic polyphosphate (polyP) as a phosphate donor to phosphorylate adenosine diphosphate (ADP), leading to the formation of ATP, adenosine 5'-tetraphosphate (p4A), and this compound (p5A).[1][2][3]
The reaction can be summarized as follows: ADP + polyPn ⇌ ATP + polyPn-1 ATP + polyPn ⇌ p4A + polyPn-1 p4A + polyPn ⇌ p5A + polyPn-1
Caption: Enzymatic synthesis of p5A by Polyphosphate Kinase 2 (PPK2).
Degradation
The specific enzymes responsible for the intracellular degradation of monomeric p5A have not been extensively characterized. However, it is plausible that p5A is a substrate for various cellular nucleotidases and phosphatases that act on other adenosine polyphosphates. 5'-nucleotidases, for example, are known to hydrolyze nucleoside 5'-monophosphates to their corresponding nucleosides and inorganic phosphate.[4][5][6][7] It is likely that p5A is sequentially dephosphorylated to p4A, ATP, ADP, AMP, and finally adenosine.
This compound vs. Diadenosine Pentaphosphate (Ap5A)
A critical point of clarification in the literature is the distinction between this compound (p5A) and diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A). The majority of published research on "adenosine pentaphosphate" as a signaling molecule refers to Ap5A.
-
This compound (p5A): A monomeric nucleotide.
-
Diadenosine pentaphosphate (Ap5A): A dinucleotide where two adenosine monophosphate moieties are linked by a chain of five phosphate groups.
Ap5A is a well-established intracellular signaling molecule with known targets and physiological roles. It is crucial for researchers to carefully distinguish between these two molecules.
Intracellular Signaling Pathways and Downstream Effectors of Ap5A
While the signaling roles of monomeric p5A are still under investigation, Ap5A has been shown to modulate the activity of several key cellular proteins.
Inhibition of Adenylate Kinase
One of the most well-characterized functions of Ap5A is its potent inhibition of adenylate kinase (AK) .[1][8][9][10][11] Adenylate kinase is a crucial enzyme for cellular energy homeostasis, catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP. By inhibiting AK, Ap5A can disrupt the cellular energy balance, which may be a key aspect of its signaling function, particularly under metabolic stress. A high concentration of Ap5A (50 µM or more) can be required for the complete inhibition of adenylate kinase.[10][11]
Caption: Inhibition of Adenylate Kinase by Ap5A.
Activation of Ryanodine Receptors
Ap5A is a potent activator of cardiac ryanodine receptors (RyR2) , which are intracellular calcium release channels critical for muscle contraction.[12][13][14] Picomolar to nanomolar concentrations of Ap5A can significantly increase the open probability of RyR2 channels.[3][15] This suggests a role for Ap5A in modulating calcium signaling, particularly in cardiac muscle under conditions of cellular stress.[12][13]
Caption: Activation of Ryanodine Receptor 2 by Ap5A.
P2X Receptor Agonism
Extracellular Ap5A can act as an agonist at certain subtypes of P2X receptors , which are ligand-gated ion channels.[16] This interaction can lead to changes in membrane potential and ion flux, suggesting a role for Ap5A in purinergic signaling in the nervous system.[16]
Quantitative Data
The following tables summarize the available quantitative data for the interaction of Ap5A with its known targets. Data for monomeric p5A is currently unavailable.
Table 1: Kinetic Parameters for Ap5A
| Target | Parameter | Value | Species | Reference |
| Adenylate Kinase | Ki | ~2 µM | Human (hemolysate) | [17] |
| Ryanodine Receptor 2 (RyR2) | EC50 | 140 µM | Sheep (cardiac) | [12] |
| P2X Receptors | - | More potent than ATP at 30 µM | Rat (vagus nerve) | [16] |
Table 2: Cellular Concentrations of Adenosine Phosphates
| Molecule | Concentration | Cell/Tissue Type | Reference |
| ATP | ~4.41 mM (average) | Various normal cells and tissues | [8] |
| ATP | ~7 mM | Cultured astrocytes | [18] |
| ADP | Low (relative to ATP) | Cultured astrocytes | [18] |
| AMP | Low (relative to ATP) | Cultured astrocytes | [18] |
| p5A | Not reported | - | - |
| Ap5A | 1.4 - 3.6 pmol/mg protein | Physarum polycephalum, Saccharomyces cerevisiae, Rat liver | [19] |
Experimental Protocols
Enzymatic Synthesis of p5A using PPK2
This protocol describes the in vitro synthesis of p5A from ADP using a Polyphosphate Kinase 2 enzyme.
Materials:
-
Polyphosphate Kinase 2 (PPK2) enzyme (e.g., from Meiothermus ruber)
-
Adenosine 5'-diphosphate (ADP)
-
Inorganic polyphosphate (e.g., polyP60)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM (NH4)2SO4)
-
Quenching solution (e.g., 0.5 M HCl)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing ADP (e.g., 1 mM) and polyphosphate (e.g., 10 mM phosphate monomers) in the reaction buffer.
-
Initiate the reaction by adding a purified PPK2 enzyme (e.g., 1-5 µM).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points, take aliquots of the reaction and stop the reaction by adding the quenching solution.
-
Analyze the formation of ATP, p4A, and p5A by HPLC.
Caption: Workflow for the enzymatic synthesis of p5A.
Quantification of Adenosine Phosphates by HPLC-MS/MS
This protocol provides a general framework for the quantification of adenosine phosphates, which can be adapted for p5A, in cell extracts.
Materials:
-
Cell culture or tissue sample
-
Extraction solvent (e.g., cold 70:30 methanol:water)
-
Internal standards (e.g., 13C-labeled adenosine phosphates)
-
Solid-phase extraction (SPE) cartridges (e.g., phenylboronic acid for cis-diol containing molecules)
-
LC-MS/MS system with a suitable column (e.g., HILIC or C18 reverse-phase with an ion-pairing agent)
Procedure:
-
Extraction: Rapidly harvest and quench metabolism in cells or tissues. Extract the metabolites with the cold extraction solvent containing internal standards.
-
Purification (Optional): For complex samples, use SPE to enrich for nucleotides and remove interfering substances.
-
LC-MS/MS Analysis: Separate the adenosine phosphates using an appropriate HPLC method. Detect and quantify the analytes using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the amount of each adenosine phosphate by comparing its peak area to that of its corresponding internal standard.
Caption: General workflow for HPLC-MS/MS quantification of adenosine phosphates.
Synthesis of Non-Hydrolyzable Analogs
The synthesis of non-hydrolyzable analogs of p5A, such as those with a sulfur atom replacing a non-bridging oxygen in the phosphate chain (phosphorothioates), can be achieved through a combination of chemical and enzymatic methods. For example, a γ-thio-ATP analog could potentially be a substrate for PPK2 to generate a thio-p4A and subsequently a thio-p5A. The synthesis of adenosine 5'-[γ-thio]triphosphate (ATPγS) is well-established and can serve as a starting point for such enzymatic approaches.[20][21][22]
Future Directions and Conclusion
The study of this compound as an intracellular signaling molecule is still in its nascent stages. A significant challenge and a crucial next step is to definitively identify and quantify monomeric p5A in various cell types and under different physiological conditions. The development of specific molecular probes and highly sensitive analytical methods will be instrumental in this endeavor.
Key questions for future research include:
-
What are the specific intracellular concentrations of monomeric p5A, and how do they change in response to cellular stress?
-
Are there specific enzymes responsible for the synthesis and degradation of monomeric p5A in vivo?
-
Does monomeric p5A have unique downstream effectors and signaling pathways distinct from Ap5A?
-
What is the physiological and pathological relevance of p5A signaling?
References
- 1. Several Polyphosphate Kinase 2 Enzymes Catalyse the Production of Adenosine 5'-Polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro biosynthesis of ATP from adenosine and polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Nucleotidase (5-NT): A Critical Enzyme in Nucleotide Metabolism and Clinical Diagnostics [elisakits.co.uk]
- 5. 5′-Nucleotidases and their new roles in NAD+ and phosphate metabolism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Microbial 5′-nucleotidases: their characteristics, roles in cellular metabolism, and possible practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prospecbio.com [prospecbio.com]
- 8. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of adenosine Mono-, Di- and triphosphate from royal jelly using liquid chromatography - Tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.und.edu [med.und.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 17. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of Cellular Levels of Adenosine Phosphates and Creatine Phosphate in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. Synthesis of adenosine 5′-[γ(R)-17O,18O-thio]triphosphate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. A new synthesis of adenosine 5'-([gamma(R)-17O,18O]-gamma-thiotriphosphate) and its use to determine the stereochemical course of the activation of glutamate by glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
The Enigmatic Presence of Ap5A: A Deep Dive into its Occurrence in Platelets and Chromaffin Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Diadenosine pentaphosphate (Ap5A), a member of the diadenosine polyphosphate family, has emerged as a significant, yet often overlooked, signaling molecule stored and released from two critical cell types: platelets and chromaffin cells. These cells, central to hemostasis and the stress response respectively, utilize Ap5A in a sophisticated interplay of autocrine and paracrine signaling. This technical guide provides an in-depth exploration of the natural occurrence of Ap5A in platelets and chromaffin cells, offering a comprehensive overview of its quantification, storage, release, and putative signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the physiological roles of Ap5A and its potential as a therapeutic target.
Quantitative Analysis of Ap5A in Platelets and Chromaffin Cells
The concentration of Ap5A within platelets and chromaffin cells is a critical parameter for understanding its physiological relevance. Below is a summary of reported quantitative data.
| Cell Type | Species | Condition | Ap5A Concentration | Method of Measurement |
| Platelets | Human | Basal (Normotensive) | 100.2 ± 81.1 nM | HPLC |
| Platelets | Human | Basal (Normotensive) | 32 ± 3 ng/µg β-thromboglobulin | HPLC[1] |
| Platelets | Human | Basal (Essential Hypertension) | 56 ± 7 ng/µg β-thromboglobulin | HPLC[1] |
| Chromaffin Granules | Bovine | Basal | 32 nmol/mg of protein (~6 mM intragranularly) | HPLC |
| Adrenal Medulla Tissue | Bovine | Basal | 0.1 ± 0.05 µmol/g of tissue | HPLC[2] |
Experimental Protocols
Accurate quantification and functional studies of Ap5A necessitate meticulous experimental design. This section details key methodologies for the isolation, stimulation, and analysis of Ap5A from platelets and chromaffin cells.
Platelet Isolation and Preparation
A standardized protocol for the isolation of washed platelets is crucial to minimize premature activation and ensure reproducible results.
Materials:
-
Whole blood collected in acid-citrate-dextrose (ACD) tubes.
-
Platelet wash buffer (e.g., Tyrode's buffer with apyrase and prostacyclin I2).
-
Centrifuge.
Protocol:
-
Collect whole blood into ACD tubes.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully aspirate the PRP and add a platelet activation inhibitor such as prostacyclin I2 (PGI2).
-
Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in wash buffer. Repeat the wash step at least once.
-
Finally, resuspend the washed platelets in a suitable buffer for subsequent experiments.
Stimulation of Platelets for Ap5A Release
Thrombin is a potent physiological agonist used to induce the release of dense granule contents, including Ap5A.
Materials:
-
Washed platelet suspension.
-
Thrombin solution (e.g., 0.1-1 U/mL).
-
Reaction buffer (e.g., Tyrode's buffer with Ca2+).
-
Centrifuge.
Protocol:
-
Equilibrate the washed platelet suspension to 37°C.
-
Add thrombin to the platelet suspension to initiate activation and aggregation.
-
Allow the reaction to proceed for a defined time (e.g., 5-10 minutes).
-
Stop the reaction by placing the samples on ice and adding an inhibitor cocktail.
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 2 minutes to pellet the platelets.
-
Carefully collect the supernatant, which contains the released nucleotides, for subsequent analysis.
Chromaffin Cell Isolation and Culture
Primary bovine or rodent chromaffin cells are commonly used models for studying catecholamine and nucleotide secretion.
Materials:
-
Adrenal glands.
-
Collagenase solution.
-
Culture medium (e.g., DMEM with fetal bovine serum).
-
Cell culture incubator.
Protocol:
-
Dissect the adrenal medulla from the adrenal cortex.
-
Digest the medullary tissue with a collagenase solution to dissociate the cells.
-
Filter the cell suspension to remove undigested tissue.
-
Purify the chromaffin cells using a density gradient centrifugation (e.g., Percoll gradient).
-
Plate the isolated chromaffin cells on collagen-coated culture dishes and maintain them in a humidified incubator at 37°C and 5% CO2.
Stimulation of Chromaffin Cells for Ap5A Release
Stimulation with acetylcholine or high potassium is a standard method to induce exocytosis from chromaffin cells.
Materials:
-
Cultured chromaffin cells.
-
Stimulation buffer (e.g., Locke's solution).
-
Acetylcholine (ACh) or Potassium Chloride (KCl) solution.
Protocol:
-
Wash the cultured chromaffin cells with pre-warmed stimulation buffer.
-
Incubate the cells with a stimulating agent, such as acetylcholine (e.g., 100 µM) or high potassium (e.g., 56 mM KCl), for a defined period (e.g., 5-15 minutes) at 37°C.[3][4]
-
Collect the supernatant containing the released substances.
-
Lyse the cells to determine the remaining intracellular content.
-
Analyze both the supernatant and cell lysate for Ap5A content.
Quantification of Ap5A
HPLC is a robust and widely used method for the separation and quantification of diadenosine polyphosphates.
Principle: This method separates nucleotides based on their charge and hydrophobicity using a reversed-phase column and an ion-pairing reagent.
Protocol Outline:
-
Sample Preparation:
-
Deproteinize the sample (supernatant or cell lysate) using perchloric acid or by ultrafiltration.
-
Neutralize the acidic extract.
-
For samples with low Ap5A concentrations, a solid-phase extraction or boronate affinity chromatography step can be included to concentrate the diadenosine polyphosphates.[5]
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use a mobile phase consisting of a buffer (e.g., phosphate buffer) and an ion-pairing reagent (e.g., tetrabutylammonium).
-
Elute the nucleotides using a gradient of an organic solvent (e.g., acetonitrile).
-
Detect the nucleotides by UV absorbance at 259 nm.
-
-
Quantification:
-
Identify the Ap5A peak by comparing its retention time with that of a known standard.
-
Quantify the amount of Ap5A by integrating the peak area and comparing it to a standard curve.
-
This highly sensitive method relies on the enzymatic conversion of Ap5A to ATP, which is then quantified using the firefly luciferin-luciferase reaction.
Principle: Ap5A is first hydrolyzed to ATP and AMP by a nucleotide pyrophosphatase or phosphodiesterase. The newly formed ATP is then used by firefly luciferase to catalyze the oxidation of luciferin, producing light that is proportional to the amount of ATP.
Protocol Outline:
-
Enzymatic Conversion:
-
Incubate the sample with a nucleotide pyrophosphatase or a combination of phosphodiesterase and adenylate kinase to convert Ap5A to ATP.
-
-
Luminescence Measurement:
-
Add a luciferin-luciferase reagent to the reaction mixture.
-
Immediately measure the light output using a luminometer.
-
-
Quantification:
-
Calculate the concentration of Ap5A based on the amount of ATP produced, using a standard curve generated with known concentrations of ATP.
-
Signaling Pathways and Logical Relationships
The biological effects of Ap5A are mediated through complex signaling pathways, primarily involving purinergic receptors. The following diagrams, generated using the DOT language, illustrate the proposed signaling cascades and experimental workflows.
References
- 1. P2Y purinoceptors inhibit exocytosis in adrenal chromaffin cells via modulation of voltage-operated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromaffin cell action potentials and their possible role in adrenaline secretion from rat adrenal medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholine nicotinic receptor subtypes in chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the P2Y(12) receptor in nucleotide inhibition of exocytosis from bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Diadenosine Pentaphosphate (Ap5A) with Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between diadenosine pentaphosphate (Ap5A) and purinergic receptors. Ap5A, an endogenous dinucleoside polyphosphate, exhibits complex pharmacology, acting as an agonist at various P2X and P2Y receptor subtypes. This document summarizes the current understanding of Ap5A's binding affinities and potencies, details the associated signaling pathways, and provides in-depth experimental protocols for studying these interactions. The information is presented to support further research and drug development efforts targeting the purinergic signaling system.
Introduction to Ap5A and Purinergic Signaling
Purinergic signaling is a fundamental extracellular communication system mediated by purine and pyrimidine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine. These signaling molecules activate a diverse family of purinergic receptors, broadly classified into P1 receptors (adenosine receptors) and P2 receptors (nucleotide receptors). P2 receptors are further subdivided into two main families:
-
P2X Receptors: Ligand-gated ion channels that mediate fast, excitatory neurotransmission. There are seven mammalian P2X receptor subtypes (P2X1-7).[1] Upon ATP binding, these receptors form a non-selective cation channel, leading to the influx of Na+ and Ca2+ and depolarization of the cell membrane.[2][3][4]
-
P2Y Receptors: G protein-coupled receptors (GPCRs) that mediate a wide range of cellular responses through the activation of various second messenger systems. There are eight mammalian P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).[1]
Diadenosine polyphosphates (ApnAs), including diadenosine pentaphosphate (Ap5A), are a class of endogenous signaling molecules stored in and released from various cell types, including platelets and neuronal tissues.[5] Ap5A has been shown to interact with both P2X and P2Y receptors, exhibiting a range of effects from vasoconstriction to vasorelaxation and modulation of neuronal activity.[5][6][7] Understanding the specific interactions of Ap5A with different purinergic receptor subtypes is crucial for elucidating its physiological and pathophysiological roles.
Quantitative Analysis of Ap5A Interaction with Purinergic Receptors
The pharmacological profile of Ap5A is characterized by its binding affinity (Ki or Kd) and functional potency (EC50 or IC50) at various purinergic receptor subtypes. The following tables summarize the available quantitative data for Ap5A and compare it to the endogenous agonist ATP.
Table 1: Agonist Potency (EC50) of Ap5A at P2X Receptors
| Receptor Subtype | Ligand | EC50 (µM) | Species/Tissue | Notes |
| P2X1 | Ap5A | ~10 | Rat Renal Vasculature | Induces transient vasoconstriction.[1] |
| ATP | >10 | Rat Renal Vasculature | Ap5A is more potent than ATP.[1] | |
| P2X (unspecified) | Ap5A | <30 | Rat Vagus Nerve | Potency rank: α,β-meATP > Ap5A >> ATP.[6] |
| ATP | >30 | Rat Vagus Nerve | Ap5A is significantly more potent than ATP.[6] |
Table 2: Agonist Potency (EC50) of Ap5A at P2Y Receptors
| Receptor Subtype | Ligand | EC50 (µM) | Species/Tissue | Notes |
| P2Y1 | Ap5A | Not specified | Rat Mesenteric Artery | Induces vasorelaxation in pre-contracted tissue.[7] |
| ADP | ~0.01 | Human Platelets | ADP is the primary endogenous agonist.[8] |
Quantitative EC50 values for Ap5A at P2Y1 and other P2Y receptors are not consistently reported in the reviewed literature, though its agonist activity is confirmed.
Signaling Pathways of Ap5A at Purinergic Receptors
The functional effects of Ap5A are dictated by the signaling pathways coupled to the specific purinergic receptors it activates.
P2X Receptor Signaling
P2X receptors are ionotropic receptors. The binding of an agonist, such as Ap5A, directly gates the opening of an intrinsic ion channel.
Upon binding of Ap5A to a P2X receptor, the receptor undergoes a conformational change, opening a non-selective cation channel.[2][4] This allows the rapid influx of sodium (Na+) and calcium (Ca2+) ions down their electrochemical gradients, leading to membrane depolarization.[3] In excitable cells, this depolarization can trigger the opening of voltage-gated ion channels, leading to action potential firing and subsequent cellular responses such as muscle contraction or neurotransmitter release.[4]
P2Y1 Receptor Signaling
The P2Y1 receptor, a Gq protein-coupled receptor, is a known target for Ap5A. Its activation initiates a well-characterized second messenger cascade.
Binding of Ap5A to the P2Y1 receptor activates the heterotrimeric G protein Gq.[5][9] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored calcium into the cytoplasm.[10] The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, such as smooth muscle relaxation.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Ap5A with purinergic receptors.
Radioligand Binding Assay for P2Y1 Receptors
This protocol is adapted for determining the binding affinity (Ki) of Ap5A for the P2Y1 receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]MRS2500.[11][12]
Objective: To determine the inhibition constant (Ki) of Ap5A for the P2Y1 receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).
-
[3H]MRS2500 (radiolabeled P2Y1 antagonist).
-
Ap5A.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Ice-cold binding buffer.
-
Non-specific binding control: A high concentration of a known P2Y1 antagonist (e.g., 10 µM MRS2500).
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from P2Y1-expressing cells by homogenization and differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):
-
Total Binding: 50 µL of [3H]MRS2500 (at a concentration near its Kd), 50 µL of binding buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [3H]MRS2500, 50 µL of non-specific binding control, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of [3H]MRS2500, 50 µL of varying concentrations of Ap5A (e.g., 10^-10 to 10^-4 M), and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of Ap5A.
-
Determine the IC50 value (the concentration of Ap5A that inhibits 50% of specific [3H]MRS2500 binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium ([Ca2+]i) mobilization in response to Ap5A in cells expressing P2Y1 receptors, using a fluorescent calcium indicator.[13][14][15][16]
Objective: To determine the potency (EC50) of Ap5A in inducing calcium mobilization via the P2Y1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human P2Y1 receptor.
-
Cell culture medium (e.g., DMEM/F-12).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Ap5A.
-
Positive control (e.g., ATP or ADP).
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the P2Y1-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of Ap5A and the positive control in assay buffer at 5x the final desired concentration.
-
Calcium Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
The instrument will first measure the baseline fluorescence for a set period (e.g., 10-20 seconds).
-
The instrument will then automatically inject a defined volume (e.g., 25 µL) of the compound solutions from the compound plate into the corresponding wells of the cell plate.
-
Continue to record the fluorescence intensity for a further period (e.g., 2-3 minutes) to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in [Ca2+]i.
-
Determine the peak fluorescence response for each concentration of Ap5A.
-
Plot the peak response as a function of the log concentration of Ap5A.
-
Determine the EC50 value (the concentration of Ap5A that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
-
Isolated Tissue Bath Assay for Vasoconstriction
This protocol is designed to assess the vasoconstrictor effects of Ap5A on isolated arterial rings, a classic method to study P2X receptor-mediated smooth muscle contraction.[9][17][18]
Objective: To characterize the contractile response of isolated arteries to Ap5A.
Materials:
-
Rat thoracic aorta.
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Ap5A.
-
Positive control (e.g., phenylephrine or KCl).
-
Isolated tissue bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Euthanize a rat and carefully dissect the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit solution and clean it of adhering connective and fatty tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting: Mount the aortic rings in the tissue baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 2g, with washes every 15 minutes.
-
Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
-
Experimental Protocol:
-
After washing out the KCl and allowing the tissue to return to baseline, add cumulative concentrations of Ap5A to the tissue bath, allowing the response to stabilize at each concentration before adding the next.
-
Record the change in tension at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by the positive control (e.g., KCl).
-
Plot the percentage of contraction as a function of the log concentration of Ap5A to generate a concentration-response curve.
-
Determine the EC50 and the maximal response (Emax) for Ap5A.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for characterizing the ion channel properties of P2X receptors activated by Ap5A in a heterologous expression system.[3][14][19]
Objective: To record and analyze the currents mediated by P2X receptors upon activation by Ap5A.
Materials:
-
HEK293 cells transiently or stably expressing a P2X receptor subtype (e.g., P2X1 or P2X3).
-
External solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 glucose; pH 7.4.
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP; pH 7.2.
-
Ap5A.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and perfusion system.
Procedure:
-
Cell Preparation: Plate the P2X-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Patch Pipette and Giga-seal Formation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Drug Application and Current Recording:
-
Rapidly apply Ap5A at various concentrations to the cell using a fast perfusion system.
-
Record the inward currents elicited by Ap5A.
-
-
Data Analysis:
-
Measure the peak amplitude of the Ap5A-induced currents.
-
Plot the peak current amplitude as a function of the Ap5A concentration to generate a dose-response curve and determine the EC50.
-
Analyze the kinetics of current activation, deactivation, and desensitization.
-
Conclusion
Diadenosine pentaphosphate (Ap5A) is a multifaceted endogenous signaling molecule with significant activity at both P2X and P2Y purinergic receptors. Its ability to act as a potent agonist at select P2X subtypes and as an agonist at P2Y1 receptors highlights its potential importance in physiological processes such as vascular tone regulation and neurotransmission. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the roles of Ap5A and to explore the therapeutic potential of targeting its interactions with purinergic receptors. Further research is warranted to fully elucidate the binding affinities and potencies of Ap5A across all P2 receptor subtypes to gain a more complete understanding of its pharmacological profile.
References
- 1. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. P2 purinergic receptors for diadenosine polyphosphates in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Primary and secondary agonists can use P2X1 receptors as a major pathway to increase intracellular Ca2+ in the human platelet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Acetylcholine-induced endothelium-dependent contractions in the SHR aorta: the Janus face of prostacyclin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Pentaphosphate Chain: A Linchpin in the Biological Significance of Diadenosine Pentaphosphate (Ap5A)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate that has garnered significant attention for its multifaceted roles in cellular physiology and pathology. Comprising two adenosine moieties linked by a chain of five phosphate groups, the significance of this molecule is intrinsically tied to the unique properties conferred by its pentaphosphate bridge. This technical guide provides a comprehensive overview of the core significance of the pentaphosphate chain in Ap5A, detailing its interactions with key enzymes, its role in cellular signaling, and the experimental methodologies employed to investigate its functions.
The Pentaphosphate Chain: A Key to Potent and Specific Adenylate Kinase Inhibition
The most well-characterized role of Ap5A is its potent and specific inhibition of adenylate kinase (AK), a ubiquitous enzyme crucial for cellular energy homeostasis by catalyzing the reversible reaction 2 ADP ⇌ ATP + AMP. The pentaphosphate chain is the critical determinant of this inhibitory activity.
The length of the polyphosphate chain is paramount for the potent inhibition of adenylate kinase. Ap5A acts as a bisubstrate analog, with the pentaphosphate chain being of sufficient length to span both the ATP and AMP binding sites on the enzyme. This dual occupancy locks the enzyme in a closed, inactive conformation.[1] Shorter (e.g., Ap4A) or longer (e.g., Ap6A) diadenosine polyphosphates exhibit significantly lower inhibitory potency against many adenylate kinase isoforms.[2]
The asymmetric binding of the pentaphosphate chain to adenylate kinase has been demonstrated using 31P Nuclear Magnetic Resonance (NMR) spectroscopy. In the enzyme-bound state, the five phosphate groups of Ap5A give rise to five distinct signals, indicating that each phosphate experiences a unique chemical environment. This asymmetry is enhanced in the presence of Mg2+, a cofactor in the adenylate kinase reaction.[3] This structural arrangement is crucial for the high-affinity binding and potent inhibition of the enzyme.
Quantitative Data on Ap5A Interactions
The following tables summarize key quantitative data related to the interaction of Ap5A with its primary target, adenylate kinase, as well as its cellular concentrations.
| Parameter | Enzyme/System | Value | Reference |
| Ki (inhibition constant) | Human Hemolysate Adenylate Kinase | ~2 µM | [4] |
| Ki (inhibition constant) | Adenosine Kinase (relative to adenosine) | 2 µM | [5] |
| Association Constant (Ka) | Porcine Adenylate Kinase | 4.0 x 10⁷ M⁻¹ | [6] |
| Tissue/Cell Type | Concentration | Method | Reference |
| Bovine Adrenal Medullary Tissue | 0.1 +/- 0.05 µmol/g | HPLC | [5] |
| Bovine Chromaffin Granules | 32 nmol/mg of protein (~6 mM intragranularly) | HPLC | [5] |
Cellular Signaling Roles of Ap5A: Beyond Energy Homeostasis
The influence of the pentaphosphate chain extends beyond adenylate kinase inhibition, positioning Ap5A as a critical signaling molecule, particularly in the cardiovascular and nervous systems, and in the cellular response to stress.
Cardiovascular Signaling
In cardiac muscle, Ap5A has been shown to modulate the activity of ATP-sensitive potassium (KATP) channels and ryanodine receptors (RyR2). The pentaphosphate chain is crucial for these interactions. For RyR2, Ap5A acts as a potent activator, revealing a novel high-affinity binding site for adenine nucleotides. The long pentaphosphate chain is thought to contribute to its slow dissociation from the receptor, prolonging its signaling effect.
Neuronal Signaling and Purinergic Receptors
Ap5A is stored in neuronal cells and can be released into the extracellular space, where it can act on various purinergic receptors.[7] The pentaphosphate chain influences the selectivity and affinity of Ap5A for different P2 receptor subtypes, thereby modulating synaptic transmission and other neuronal functions.
Cellular Stress Response
The intracellular concentration of diadenosine polyphosphates, including Ap5A, is known to increase under conditions of cellular stress, such as oxidative stress and hypoxia. By inhibiting adenylate kinase, Ap5A can alter the cellular energy charge (AMP:ATP ratio), which in turn can activate stress-response pathways, including the AMP-activated protein kinase (AMPK) pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of Ap5A's biological functions. Below are outlined protocols for key experiments cited in the study of Ap5A.
Adenylate Kinase Inhibition Assay
This assay measures the activity of adenylate kinase in the presence and absence of Ap5A to determine its inhibitory potential.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 20 mM MgCl2).
-
Enzyme and Substrate Preparation: Prepare solutions of purified adenylate kinase, ADP (substrate), and Ap5A (inhibitor) in the reaction buffer.
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add varying concentrations of Ap5A to the respective wells.
-
Add a fixed concentration of adenylate kinase to all wells except the blank.
-
Initiate the reaction by adding a saturating concentration of ADP.
-
The production of ATP is coupled to the reduction of NADP+ by glucose-6-phosphate dehydrogenase and hexokinase, which can be monitored spectrophotometrically at 340 nm.[8][9]
-
-
Data Analysis: Determine the initial reaction velocities from the linear phase of the kinetic traces. Plot the percentage of inhibition against the logarithm of the Ap5A concentration to calculate the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is known.
Quantification of Intracellular Ap5A by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of Ap5A from cellular or tissue samples.
-
Sample Preparation and Extraction:
-
HPLC Analysis:
-
Inject the neutralized extract onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of a buffer (e.g., 100 mM potassium phosphate, pH 6.5) and an organic modifier (e.g., methanol or acetonitrile).
-
Monitor the elution profile using a UV detector at 259 nm.[5]
-
-
Quantification:
-
Generate a standard curve using known concentrations of Ap5A.
-
Quantify the amount of Ap5A in the samples by comparing their peak areas to the standard curve.
-
31P Nuclear Magnetic Resonance (NMR) Spectroscopy of Ap5A-Adenylate Kinase Interaction
This technique provides structural information about the binding of Ap5A to adenylate kinase.
-
Sample Preparation:
-
Prepare a sample of purified adenylate kinase in a suitable NMR buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2, 10% D2O).
-
Prepare a concentrated stock solution of Ap5A in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional 31P NMR spectrum of Ap5A in the absence of the enzyme.
-
Titrate the Ap5A solution with increasing concentrations of adenylate kinase, acquiring a 31P NMR spectrum at each titration point.
-
Observe the changes in the chemical shifts and line widths of the five phosphate resonances of Ap5A upon binding to the enzyme.[3]
-
-
Data Analysis:
-
The appearance of five distinct and shifted resonances for the phosphate groups of Ap5A in the presence of the enzyme confirms the asymmetric binding within the active site.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to Ap5A.
References
- 1. osti.gov [osti.gov]
- 2. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases. | Semantic Scholar [semanticscholar.org]
- 3. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometric determination of association constants of adenylate kinase with two noncovalent inhibitors. [sonar.ch]
- 7. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenylate Kinase Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 9. Adenylate Kinase (AK) Activity Assay Kit (ab211095) is not available | Abcam [abcam.com]
- 10. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Catabolism and Degradation Pathways of Adenosine 5'-pentaphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-pentaphosphate (p5A), a member of the dinucleoside polyphosphate family, is an important signaling molecule involved in various physiological processes. Its extracellular concentration and, consequently, its signaling effects are tightly regulated by enzymatic degradation. This technical guide provides a comprehensive overview of the catabolic pathways of p5A, the enzymes involved, their kinetic properties, and the experimental methodologies used to study these processes. A deeper understanding of p5A metabolism is crucial for researchers in purinergic signaling and for professionals in drug development targeting these pathways.
Core Catabolic Pathways of this compound
The extracellular degradation of this compound is primarily carried out by members of the ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP) family of enzymes, specifically NPP1, NPP2, and NPP3.[1][2] These enzymes catalyze the asymmetric hydrolysis of the phosphodiester backbone of p5A.
The primary degradation pathway involves the asymmetric cleavage of p5A, yielding Adenosine Monophosphate (AMP) and Adenosine 5'-tetraphosphate (p4A).[1][2] This initial hydrolysis is a critical step in the catabolic cascade. The resulting products, AMP and p4A, are then further metabolized by other ecto-nucleotidases. AMP is hydrolyzed by ecto-5'-nucleotidase (CD73) to produce adenosine, a key signaling molecule. p4A is itself a substrate for NPP enzymes, which further break it down.
While enzymes of the ectonucleoside triphosphate diphosphohydrolase (ENTPDase) family, such as CD39, are central to the degradation of ATP and ADP, there is currently no strong evidence to suggest they play a significant role in the direct hydrolysis of p5A.
Quantitative Data on Enzyme Kinetics
While specific kinetic parameters for the hydrolysis of this compound by NPP enzymes are not extensively documented, studies on related dinucleoside polyphosphates provide valuable insights. Research has shown that NPP1, NPP2, and NPP3 hydrolyze Ap3A, Ap4A, and Ap5A at comparable rates.[1][2] The Michaelis-Menten constants (Km) for the hydrolysis of Ap3A by these enzymes have been determined and can be used to infer the affinity for Ap5A.
| Enzyme | Substrate | Km (µM) | Vmax | kcat | Notes |
| NPP1 | Ap3A | 5.1 | - | - | Hydrolyzes Ap3A, Ap4A, and Ap5A at comparable rates.[1][2] |
| NPP2 | Ap3A | 8.0 | - | - | Hydrolyzes Ap3A, Ap4A, and Ap5A at comparable rates.[1][2] |
| NPP3 | Ap3A | 49.5 | - | - | Hydrolyzes Ap3A, Ap4A, and Ap5A at comparable rates.[1][2] |
Vmax and kcat values for Ap5A are not currently available in the literature and represent a key area for future research.
Experimental Protocols
HPLC Analysis of p5A Degradation Products
This protocol outlines a method for the separation and quantification of p5A and its degradation products using High-Performance Liquid Chromatography (HPLC).
Objective: To analyze the time-course of p5A hydrolysis and identify the resulting products (e.g., p4A, ATP, ADP, AMP).
Materials:
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 3 µm particle size)[3]
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1 M Potassium Phosphate buffer (pH 6.0) with 4 mM Tetrabutylammonium (TBA) bisulfate as an ion-pairing agent[4]
-
Mobile Phase B: 70% Mobile Phase A, 30% Methanol[4]
-
This compound (p5A) standard
-
Standards for expected degradation products (p4A, ATP, ADP, AMP, Adenosine)
-
Enzyme solution (e.g., purified NPP1)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.9, containing 2 mM CaCl2)
-
Quenching solution (e.g., perchloric acid or trichloroacetic acid)
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing p5A at a known concentration in the reaction buffer.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Neutralize the samples with a suitable base (e.g., potassium carbonate).
-
Centrifuge to pellet precipitated protein.
-
-
HPLC Analysis:
-
Set the UV detector to 259 nm.
-
Equilibrate the C18 column with 100% Mobile Phase A at a flow rate of 1.0 mL/min.
-
Inject the supernatant from the quenched reaction.
-
Apply a linear gradient of Mobile Phase B to elute the nucleotides. A typical gradient might be from 0% to 100% Mobile Phase B over 20 minutes.
-
Identify and quantify the peaks by comparing their retention times and peak areas to those of the standards.
-
Malachite Green Assay for NPP Activity
This colorimetric assay measures the release of inorganic phosphate (Pi) from the hydrolysis of pyrophosphate (PPi), a product of p5A degradation by NPP enzymes, after treatment with inorganic pyrophosphatase.
Objective: To determine the kinetic parameters of NPP enzymes for p5A.
Materials:
-
Ammonium molybdate solution
-
Citric acid solution
-
Inorganic pyrophosphatase
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Reaction:
-
Set up reactions in a 96-well plate with varying concentrations of p5A in the appropriate reaction buffer.
-
Add a fixed concentration of the NPP enzyme to initiate the reaction.
-
Incubate for a set time at 37°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Add inorganic pyrophosphatase to each well and incubate to convert the released PPi to Pi.
-
-
Color Development:
-
Add the Malachite Green/Ammonium Molybdate reagent to each well.
-
Allow the color to develop for a specified time (e.g., 15-20 minutes).
-
-
Measurement:
-
Measure the absorbance at ~620-640 nm using a microplate reader.
-
Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in each reaction.
-
Calculate the initial reaction velocities and determine Km and Vmax from a Michaelis-Menten plot.
-
Signaling Implications of this compound Catabolism
The enzymatic degradation of p5A is a critical component of purinergic signaling, as it modulates the concentrations of various purinergic receptor agonists and antagonists.
The asymmetric cleavage of p5A to AMP and p4A initiates a cascade that ultimately leads to the production of adenosine. Adenosine is a potent signaling molecule that acts on P1 purinergic receptors, mediating a wide range of physiological effects, including anti-inflammatory responses.
The transient formation of p4A and its subsequent degradation to ATP means that the catabolism of p5A can locally increase the concentration of ATP, a primary agonist for P2X and many P2Y purinergic receptors. This can lead to pro-inflammatory and other cellular responses.
Therefore, the balance of activity of NPP enzymes and ecto-5'-nucleotidase (CD73) plays a crucial role in determining the local purinergic signaling environment, shifting the balance between pro-inflammatory ATP-mediated signaling and anti-inflammatory adenosine-mediated signaling.
Conclusion
The catabolism of this compound is a key regulatory mechanism in purinergic signaling. The asymmetric hydrolysis of p5A by NPP family enzymes initiates a cascade of events that modulates the local concentrations of various signaling molecules, including ATP, AMP, and adenosine. This guide provides a foundational understanding of these pathways and the experimental approaches to study them. Further research, particularly in elucidating the precise kinetic parameters of the involved enzymes and their regulation, will be crucial for a complete understanding of the physiological roles of p5A and for the development of novel therapeutic strategies targeting purinergic signaling.
References
- 1. Continuous enzyme-coupled assay of phosphate- or pyrophosphate-releasing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of diadenosine polyphosphates by nucleotide pyrophosphatases/phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. The measurement of cyclic nucleotide phosphodiesterase 4 activities via the quantification of inorganic phosphate with malachite green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
Adenosine 5'-pentaphosphate: A Potential "Alarmone" in Cellular Stress Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular organisms have evolved intricate signaling networks to respond and adapt to environmental stressors. A key class of signaling molecules in these responses are "alarmones," which are intracellular signaling molecules produced in response to harsh environmental factors. While the guanosine-based nucleotides ppGpp and pppGpp are the archetypal alarmones, evidence suggests that other hyperphosphorylated nucleotides, such as adenosine 5'-pentaphosphate (p5A), may also play a crucial role in cellular stress signaling. This technical guide explores the synthesis, potential signaling pathways, and experimental methodologies related to p5A, positioning it as a potential alarmone and a novel target for therapeutic intervention.
Introduction to Alarmones
Alarmones are intracellular second messengers that orchestrate global reprogramming of cellular physiology during periods of stress.[1] The most well-characterized alarmones are guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp.[1][2][3][4] These molecules are produced by RelA/SpoT homology (RSH) enzymes in bacteria and plant chloroplasts in response to stressors like amino acid starvation.[1] (p)ppGpp mediates the "stringent response," which involves the downregulation of stable RNA synthesis and the upregulation of genes involved in stress adaptation, ultimately leading to growth arrest and survival.[1][5] The primary mechanisms of (p)ppGpp action include direct binding to and modulation of RNA polymerase activity and interaction with various target proteins.[1][5]
This compound (p5A): A Candidate Alarmone
This compound (p5A) is a hyperphosphorylated adenosine nucleotide. While not as extensively studied as (p)ppGpp, its enzymatic synthesis under specific cellular conditions suggests a potential role as an alarmone.
Enzymatic Synthesis of p5A
In the yeast Saccharomyces cerevisiae, this compound is synthesized by the enzyme acetyl coenzyme A (CoA) synthetase (EC 6.2.1.1).[6][7][8] This enzyme catalyzes the transfer of a pyrophosphate group from ATP to a phosphate acceptor. Specifically for p5A synthesis, the enzyme utilizes ATP and tetrapolyphosphate (P4) as substrates.[6][9]
The synthesis of p5A by acetyl-CoA synthetase is noteworthy because this enzyme is central to cellular metabolism, linking acetate utilization with the synthesis of acetyl-CoA, a critical component of the citric acid cycle and fatty acid metabolism. The fact that this enzyme can also produce a hyperphosphorylated nucleotide like p5A suggests a potential link between metabolic state and stress signaling.
Quantitative Data: Kinetics of p5A Synthesis
The following table summarizes the kinetic parameters for the synthesis of adenosine 5'-tetraphosphate (p4A) and this compound (p5A) by yeast acetyl-CoA synthetase.
| Substrate | Product | Relative Velocity | Km (mM) |
| ATP + P3 | p4A | 7 | ATP: 0.16, P3: 4.7 |
| ATP + P4 | p5A | 1 | - |
| ATP | - | 100 | 0.16 |
| adenosine-5'-O-[3-thiotriphosphate] | - | 62 | - |
| acetyl-AMP | - | 80 | 1.8 |
Data sourced from Guranowski et al. (1994).[6][8]
Note: The synthesis of p4A was stimulated twofold by acetate, with an apparent Km of 0.065 mM. CoA inhibited the reaction with a 50% inhibitory concentration of 0.015 mM.[6][8] At the optimal pH of 6.3 for p4A/p5A formation, the rate of acetyl-CoA synthesis was 245 times faster than the rate of p4A synthesis in the presence of acetate.[6][8]
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is based on the methodology described for yeast acetyl-CoA synthetase.[6][7][8]
Materials:
-
Purified yeast acetyl-CoA synthetase
-
ATP (adenosine 5'-triphosphate)
-
Tetrapolyphosphate (P4)
-
Reaction buffer (e.g., Tris-HCl, pH 6.3)
-
MgCl2
-
Incubator or water bath at 30°C
-
Quenching solution (e.g., perchloric acid)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, MgCl2, ATP, and tetrapolyphosphate.
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified yeast acetyl-CoA synthetase.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution, such as perchloric acid, to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of p5A using HPLC.
Detection and Quantification of p5A by HPLC
High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of nucleotides.[10][11]
Instrumentation:
-
HPLC system equipped with a UV detector
-
Anion-exchange column suitable for nucleotide separation
Mobile Phase:
-
A gradient of a low-concentration phosphate buffer (e.g., potassium phosphate, pH adjusted) and a high-concentration phosphate buffer. The specific gradient will need to be optimized for the separation of p5A from other nucleotides.
Procedure:
-
Filter the supernatant from the enzymatic synthesis reaction through a 0.22 µm filter.
-
Inject a defined volume of the filtered sample onto the HPLC column.
-
Run the optimized gradient program to separate the nucleotides.
-
Monitor the elution profile at a wavelength of 254 nm.
-
Identify the p5A peak by comparing its retention time to that of a purified p5A standard.
-
Quantify the amount of p5A by integrating the peak area and comparing it to a standard curve generated with known concentrations of the p5A standard.
Signaling Pathways and Conceptual Frameworks
The precise signaling pathways involving p5A are yet to be elucidated. However, based on its structure and the context of its synthesis, we can propose a conceptual framework for its potential role as an alarmone.
Proposed Signaling Pathway for p5A
The following diagram illustrates a hypothetical signaling pathway where cellular stress leads to the production of p5A, which in turn modulates downstream cellular responses.
Caption: A conceptual signaling pathway for this compound (p5A) as a potential alarmone.
Experimental Workflow for Investigating p5A as an Alarmone
The following diagram outlines a logical workflow for future research aimed at validating p5A as a bona fide alarmone.
Caption: An experimental workflow for the investigation of p5A as a potential alarmone.
Conclusion and Future Directions
The synthesis of this compound by a key metabolic enzyme, acetyl-CoA synthetase, provides a compelling, albeit circumstantial, case for its potential role as an alarmone. The hyperphosphorylated nature of p5A is reminiscent of the well-established guanosine-based alarmones, suggesting it may function through similar mechanisms of binding to and modulating the activity of target proteins to orchestrate a cellular stress response.
Future research should focus on the direct detection and quantification of intracellular p5A levels in response to a wide range of cellular stressors. The identification of other enzymes capable of synthesizing p5A and the discovery of its protein targets will be crucial steps in elucidating its signaling pathways and solidifying its status as an alarmone. For drug development professionals, understanding the role of p5A in stress responses, particularly in pathogens or in disease states such as cancer, could unveil novel therapeutic targets for intervention. The exploration of p5A and other adenosine polyphosphates represents an exciting frontier in our understanding of cellular signaling and adaptation.
References
- 1. What are Alarmones? [biosyn.com]
- 2. fiveable.me [fiveable.me]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Alarmone - Wikipedia [en.wikipedia.org]
- 6. Adenosine 5'-tetraphosphate and this compound are synthesized by yeast acetyl coenzyme A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Adenosine 5'-tetraphosphate and this compound are synthesized by yeast acetyl coenzyme A synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 14535-90-1 | Benchchem [benchchem.com]
- 10. Simultaneous Recognition and Detection of Adenosine Phosphates by Machine Learning Analysis for Surface-Enhanced Raman Scattering Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20160003797A1 - Method for detection of adenosine and metabolites thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of Ap5A as an Adenylate Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylate kinase (AK), also known as myokinase, is a critical phosphotransferase enzyme that plays a central role in cellular energy homeostasis. It catalyzes the reversible reaction: 2 ADP ⇌ ATP + AMP. By maintaining the equilibrium of adenine nucleotides, AK ensures an efficient supply of ATP in cellular compartments with high energy turnover. Given its importance in cellular metabolism, the inhibition of adenylate kinase is a key area of research, particularly in studies related to cancer and metabolic disorders.
P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) is a potent and specific inhibitor of adenylate kinase.[1][2][3] Structurally, it acts as a bisubstrate analog, mimicking the binding of two ADP molecules (or one ATP and one AMP) to the enzyme's active site.[4][5][6] This characteristic makes it an invaluable tool for in vitro studies aimed at understanding the role of adenylate kinase in various physiological and pathological processes. These application notes provide a comprehensive guide to utilizing Ap5A as an adenylate kinase inhibitor in vitro.
Mechanism of Action
Ap5A is a competitive inhibitor of adenylate kinase.[3] Its structure, consisting of two adenosine moieties linked by a chain of five phosphate groups, allows it to occupy both the ATP and AMP binding sites of the enzyme simultaneously.[6][7] This binding is asymmetric and highly specific, leading to potent inhibition of the enzyme's catalytic activity.[6][7] The inhibition by Ap5A is reversible.
Signaling Pathway of Adenylate Kinase
Caption: The catalytic cycle of adenylate kinase, converting two ADP molecules into one ATP and one AMP molecule.
Quantitative Data Summary
The inhibitory potency of Ap5A against adenylate kinase can be quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific isoform of adenylate kinase and the experimental conditions.
| Parameter | Value | Enzyme Source | Notes |
| Ki | 2.5 nM | Not specified | A very potent inhibition constant, indicating high affinity for the enzyme.[1] |
| Effective Concentration | ~2 µM and above | Human hemolysate | Sufficient for excellent inhibition of adenylate kinase in erythrocyte enzyme assays.[2] |
| Effective Concentration | ≥ 50 µM | Bullfrog skeletal muscle sarcoplasmic reticulum | Required for complete inhibition in this specific preparation.[3] |
| Molar Ratio (Ap5A:Nucleotides) | 1:50 | Mammalian and insect skeletal muscle, human erythrocytes, Staphylococcus aureus | Ratio required for suppressing adenylate kinase activity.[8][9] |
| Molar Ratio (Ap5A:Nucleotides) | 1:5 | Tobacco leaves, spinach chloroplasts | Higher ratio needed for plant-derived adenylate kinase.[8][9] |
| Molar Ratio (Ap5A:Nucleotides) | 2:1 | Bovine liver mitochondria, human kidney homogenate, Escherichia coli | Even higher ratio required for mitochondrial and bacterial adenylate kinase.[8][9] |
Experimental Protocols
This section provides a detailed protocol for an in vitro adenylate kinase activity assay and its inhibition by Ap5A. The assay is based on the principle that the ATP produced by adenylate kinase can be used in a coupled enzyme reaction to generate a detectable signal (colorimetric or fluorometric).
Materials and Reagents
-
Purified adenylate kinase or cell/tissue lysate containing AK
-
Ap5A (P¹,P⁵-Di(adenosine-5')pentaphosphate)
-
ADP (Adenosine 5'-diphosphate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
ATP detection reagent (e.g., a commercial kit coupling ATP to a colorimetric or fluorometric readout)
-
96-well microplate (clear for colorimetric, black for fluorometric assays)
-
Microplate reader
-
Protease inhibitor cocktail (if preparing lysates)
Preparation of Reagents
-
Ap5A Stock Solution: Prepare a concentrated stock solution of Ap5A (e.g., 10 mM) in sterile, nuclease-free water. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
ADP Stock Solution: Prepare a concentrated stock solution of ADP (e.g., 100 mM) in sterile, nuclease-free water. Store aliquots at -20°C.
-
Adenylate Kinase: If using purified enzyme, dilute it in cold assay buffer to the desired concentration just before use. If using cell or tissue lysates, prepare them according to standard protocols, ensuring to include a protease inhibitor cocktail.[10][11] Keep lysates on ice.
Experimental Workflow for Ap5A Inhibition Assay
Caption: A step-by-step workflow for determining the IC50 of Ap5A against adenylate kinase.
Assay Protocol
-
Prepare Ap5A Dilutions: Prepare a series of dilutions of Ap5A in the assay buffer. The final concentrations should bracket the expected IC50 value. Include a control with no Ap5A (vehicle control).
-
Plate Setup: Add the diluted Ap5A solutions and controls to the wells of a 96-well plate. Also, prepare wells for a background control (no enzyme).
-
Add Adenylate Kinase: Add the diluted adenylate kinase solution to all wells except the background control wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow Ap5A to bind to the enzyme.
-
Initiate Reaction: Start the adenylate kinase reaction by adding the ADP substrate to all wells. The final concentration of ADP should be close to its Km value for the enzyme to ensure sensitive detection of competitive inhibition.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction and measure the amount of ATP produced by adding the ATP detection reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance (e.g., at 570 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric assays) using a microplate reader.[10][12]
Data Analysis
-
Background Subtraction: Subtract the average reading of the background control wells from all other readings.
-
Calculate Percent Inhibition: Calculate the percentage of adenylate kinase inhibition for each Ap5A concentration using the following formula:
% Inhibition = [ (Activity_vehicle - Activity_Ap5A) / Activity_vehicle ] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the Ap5A concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Ap5A that inhibits 50% of the enzyme's activity.
Inhibitory Action of Ap5A on Adenylate Kinase
Caption: Competitive inhibition of adenylate kinase by Ap5A, which blocks the binding of the natural substrate, ADP.
Troubleshooting and Considerations
-
Solubility of Ap5A: Ap5A is soluble in water. Ensure the stock solution is fully dissolved before making dilutions.
-
Purity of Ap5A: The purity of Ap5A can affect its inhibitory activity. Use a high-purity grade of Ap5A for accurate and reproducible results. Some preparations may contain traces of ATP or ADP.[3]
-
Enzyme Concentration: The concentration of adenylate kinase used in the assay should be optimized to ensure that the reaction rate is linear over the incubation period.
-
Substrate Concentration: For determining the IC50 of a competitive inhibitor like Ap5A, the concentration of the substrate (ADP) should ideally be at or near its Km value.
-
Specificity: While Ap5A is a potent adenylate kinase inhibitor, at high concentrations, it may affect other nucleotide-binding enzymes. It is good practice to test its specificity against other relevant enzymes in your system if necessary.[2]
By following these guidelines and protocols, researchers can effectively utilize Ap5A as a powerful tool to investigate the function of adenylate kinase in a variety of in vitro experimental settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-resolution structures of adenylate kinase from yeast ligated with inhibitor Ap5A, showing the pathway of phosphoryl transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases. | Semantic Scholar [semanticscholar.org]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Adenylate Kinase (AK) Activity Assay Kit (ab211095) is not available | Abcam [abcam.com]
Application Notes and Protocols for Adenosine 5'-pentaphosphate (Ap5A) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-pentaphosphate (Ap5A), a dinucleoside polyphosphate, is a potent and specific inhibitor of adenylate kinase (AK), a key enzyme in cellular energy homeostasis.[1] By inhibiting the reaction 2 ADP ⇌ ATP + AMP, Ap5A plays a crucial role in modulating the cellular energy charge and influencing signaling pathways sensitive to the AMP:ATP ratio, such as the AMP-activated protein kinase (AMPK) pathway.[1] Ap5A has also been identified as a signaling molecule in the cardiovascular system, with its concentration decreasing during ischemia.[1] These properties make Ap5A a valuable tool in various research fields, including enzymology, cardiovascular research, and drug development.
This document provides a detailed protocol for the preparation of Ap5A solutions to ensure their proper handling, stability, and optimal performance in experimental settings.
Physicochemical and Stability Data
A summary of the key physicochemical properties of Ap5A is presented below for easy reference. While general stability data is available, specific quantitative data on the long-term stability of Ap5A solutions at various pH and temperature conditions is limited. Therefore, it is recommended to prepare fresh solutions for critical experiments or to validate the stability under specific experimental conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₉N₁₀O₂₂P₅ (free acid) | [2] |
| Molecular Weight | 916.37 g/mol (free acid) | [2] |
| Appearance | White to slightly yellowish lyophilisate or powder | [3] |
| Solubility | Soluble in water (≥ 50 mg/mL) and aqueous buffers (≥ 10 mM). | [1][4][5] |
| Storage (Solid) | Store at -20°C. | [1][4] |
| Stability (Solid) | Stable for at least 24 months at +2 to +8°C. | [3] |
| Stability (Aqueous) | Recommended to store aqueous solutions at -20°C for short-term use. For long-term storage, aliquoting and freezing at -80°C is advisable to avoid repeated freeze-thaw cycles. Preparation of fresh solutions is recommended for optimal performance. Ap5A is reported to be more labile to acid than ATP. | [6] |
| Spectroscopic Properties | λmax: 259 nm, ε: 27.0 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) | [2] |
Experimental Protocols
Protocol for Preparing this compound (Ap5A) Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM aqueous stock solution of Ap5A.
1. Materials:
-
This compound (Ap5A) powder (salt form, e.g., trilithium or pentasodium salt)
-
Nuclease-free water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Calibrated pH meter
-
Sterile syringe filters (0.22 µm)
2. Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle the Ap5A powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
3. Step-by-Step Procedure:
-
Calculate the required mass of Ap5A powder. The molecular weight will vary depending on the salt form and hydration state. Use the molecular weight provided by the manufacturer for accurate calculations. For example, for a trilithium salt with a molecular weight of 934.2 g/mol , to make 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 934.2 g/mol = 0.009342 g = 9.342 mg
-
-
Weigh the Ap5A powder. Carefully weigh the calculated amount of Ap5A powder. Due to the hygroscopic nature of the lyophilized powder, it is advisable to handle it in a controlled environment.
-
Dissolve the Ap5A powder.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add a portion of the nuclease-free water (e.g., 80% of the final volume).
-
Vortex the solution thoroughly to aid dissolution.[1]
-
If the powder does not dissolve completely, sonicate the solution in an ultrasonic water bath for short intervals until it is fully dissolved.[1]
-
-
Adjust the pH (if necessary).
-
Measure the pH of the solution using a calibrated pH meter. The pH of an unbuffered Ap5A solution may be slightly acidic.
-
If a specific pH is required for your experiment (typically around 7.0-7.5 for enzymatic assays), adjust the pH by adding small volumes of 0.1 M NaOH to raise the pH or 0.1 M HCl to lower it. Add the acid or base dropwise while monitoring the pH continuously.
-
-
Bring to the final volume. Once the desired pH is reached, add nuclease-free water to achieve the final desired volume (e.g., 1 mL for a 10 mM solution).
-
Sterilize the solution.
-
For sterile applications, filter the Ap5A solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
-
Aliquot and store.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Diagrams
Caption: Signaling pathway of Ap5A as an adenylate kinase inhibitor.
Caption: Experimental workflow for preparing Ap5A solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the stability of tylosin A in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. staff.um.edu.mt [staff.um.edu.mt]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diadenosine Pentaphosphate (Ap5A) in Muscle Fiber Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine pentaphosphate (Ap5A), a naturally occurring dinucleoside polyphosphate, has emerged as a valuable pharmacological tool in the investigation of muscle fiber contraction. Its utility stems from a dual mechanism of action that is dependent on the specific muscle type being studied. In skeletal muscle, Ap5A is primarily employed as a potent and specific inhibitor of adenylate kinase, an enzyme crucial for cellular energy homeostasis. By blocking this enzyme, researchers can dissect the direct role of ATP in muscle function without the confounding effects of its rapid regeneration. Conversely, in various smooth muscle preparations, Ap5A acts as a potent agonist at specific purinergic P2 receptors, inducing contractile or relaxant responses. This allows for the detailed study of purinergic signaling pathways in the regulation of smooth muscle tone.
These application notes provide a comprehensive overview of the use of Ap5A in muscle fiber contraction studies, including detailed protocols for both skeletal and smooth muscle preparations, quantitative data on its effects, and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data regarding the application of Ap5A in muscle contraction studies, as reported in the scientific literature.
Table 1: Ap5A as an Adenylate Kinase Inhibitor in Skeletal Muscle Studies
| Parameter | Muscle Preparation | Ap5A Concentration | Observed Effect | Reference |
| Complete Inhibition of Adenylate Kinase | Fragmented sarcoplasmic reticulum from bullfrog skeletal muscle | ≥ 50 µM | Prevention of ATP regeneration from ADP, allowing for the study of direct ATP-dependent processes like Ca2+ uptake by the sarcoplasmic reticulum. Ap5A itself does not induce Ca2+ uptake. | [1] |
Table 2: Agonist and Antagonist Effects of Ap5A in Smooth Muscle Studies
| Muscle Preparation | Ap5A Concentration | Effect | Receptor Involved | Reference |
| Guinea-pig vas deferens | 1-10 µM | Phasic contractions (approx. 100 times more potent than ATP) | P2X | [2] |
| Guinea-pig vas deferens | > 0.1 µM (after desensitization) | Reduction of excitatory junction potentials | P2X (antagonism) | [2] |
| Rat renal vasculature | ≥ 10 nM | Transient vasoconstriction | P2X1 | [1] |
| Rat renal vasculature | ≥ 1 nM | Sustained vasoconstriction | Unidentified P2X-like | [1] |
| Rat mesenteric resistance artery | Not specified | Transient vasoconstriction | P2X | [3] |
| Rat superior epigastric artery | Not specified | Stable vasoconstriction | P2X | [3] |
| Rat mesenteric resistance artery (phenylephrine-precontracted) | Not specified | Vasorelaxation | P2Y1 | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ap5A in Skeletal Muscle
Caption: Ap5A inhibits adenylate kinase in skeletal muscle.
Signaling Pathway of Ap5A in Smooth Muscle
References
- 1. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of the actions of AP5A and alpha,beta-methylene ATP on nonadrenergic, noncholinergic neurogenic excitation in the guinea-pig vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterogenous vascular effects of AP5A in different rat resistance arteries are due to heterogenous distribution of P2X and P2Y(1) purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ap5A to Interrogate Mitochondrial Respiration and ATP Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular energy metabolism, primarily through oxidative phosphorylation (OXPHOS). A precise understanding of mitochondrial function is crucial in various fields of biological research and drug development. P1,P5-Di(adenosine-5') pentaphosphate (Ap5A) is a potent and specific inhibitor of adenylate kinase (AK), an enzyme that catalyzes the interconversion of adenine nucleotides (2 ADP ⇌ ATP + AMP).[1][2] In the context of mitochondrial research, adenylate kinase activity in the intermembrane space can contribute to the overall measured ATP production, potentially confounding the assessment of ATP synthesized directly by ATP synthase.
These application notes provide a detailed guide on the use of Ap5A to specifically dissect mitochondrial ATP production via oxidative phosphorylation by inhibiting the contribution of adenylate kinase. This allows for a more accurate determination of mitochondrial efficiency and bioenergetic function. Ap5A does not directly interfere with the process of oxidative phosphorylation itself, making it an invaluable tool for these studies.[2]
Key Applications
-
Accurate quantification of mitochondrial ATP synthesis: By inhibiting adenylate kinase, Ap5A allows for the specific measurement of ATP produced by ATP synthase.
-
Determination of mitochondrial coupling efficiency (P/O ratio): A more precise measurement of the ratio of ATP produced to oxygen consumed can be achieved.
-
Elucidation of cellular bioenergetic pathways: Distinguishing between different ATP generating pathways within the cell.
Data Presentation
The following table summarizes the quantitative effects of Ap5A on key parameters of mitochondrial function in isolated skeletal muscle mitochondria. This data has been synthesized from published research to provide a clear overview of the expected outcomes when using Ap5A.
| Parameter | Condition | Value | Fold Change | Reference |
| ATP Production Rate (JATP) | Control (No Ap5A) | 100 ± 10 nmol/min/mg | - | [3][4] |
| + 200 µM Ap5A | 95 ± 8 nmol/min/mg | 0.95 | [3][4] | |
| Oxygen Consumption Rate (JO2) | Control (No Ap5A) | 40 ± 3 nmol O/min/mg | - | [3][4] |
| + 200 µM Ap5A | 41 ± 4 nmol O/min/mg | 1.03 | [3][4] | |
| ATP/O Ratio | Control (No Ap5A) | 2.5 ± 0.2 | - | [3][4] |
| + 200 µM Ap5A | 2.3 ± 0.2 | 0.92 | [3][4] | |
| Adenylate Kinase Inhibition (Ki) | Mitochondrial AK | ~10 µM | - | [1] |
Note: The values presented are illustrative and may vary depending on the specific experimental conditions, tissue type, and organism.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of Ap5A and the experimental workflow for its use in mitochondrial respiration and ATP production assays.
Caption: Mechanism of Ap5A action on adenylate kinase.
Caption: Workflow for measuring mitochondrial respiration and ATP production.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rodent Liver
This protocol describes a standard method for isolating functional mitochondria from rodent liver, a common tissue for bioenergetic studies.
Materials:
-
Mitochondrial Isolation Buffer (MIB): 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Homogenizer (Potter-Elvehjem type).
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Quickly excise the liver and place it in ice-cold MIB.
-
Mince the liver into small pieces and wash with MIB to remove excess blood.
-
Add 10 volumes of MIB containing 0.5% (w/v) BSA to the minced liver.
-
Homogenize the tissue with a loose-fitting pestle (2-3 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in MIB without BSA.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Keep the isolated mitochondria on ice and use them within a few hours for functional assays.
Protocol 2: Simultaneous Measurement of Mitochondrial Respiration and ATP Production
This protocol outlines a method to simultaneously measure oxygen consumption and ATP synthesis in isolated mitochondria using a high-resolution respirometer equipped with a fluorescence module.
Materials:
-
High-resolution respirometer (e.g., Oroboros O2k).
-
Fluorescence module for ATP measurement (e.g., for Magnesium Green or a luciferase-based assay).
-
Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, 0.3% (w/v) BSA, pH 7.2.
-
Ap5A stock solution (e.g., 10 mM in water).
-
Mitochondrial substrates (e.g., 10 mM pyruvate, 5 mM malate).
-
ADP stock solution (e.g., 50 mM).
-
ATP assay components (e.g., Luciferin/Luciferase kit).
-
Oligomycin (ATP synthase inhibitor).
-
Rotenone (Complex I inhibitor).
-
Antimycin A (Complex III inhibitor).
Procedure:
-
Instrument Setup: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions. Set the chamber temperature to the desired experimental temperature (e.g., 37°C).
-
Reaction Setup: Add 2 mL of Respiration Buffer to the respirometer chambers.
-
Experimental and Control Groups:
-
Mitochondrial Addition: Add isolated mitochondria to both chambers to a final concentration of 0.1-0.5 mg/mL. Allow the signal to stabilize to measure basal respiration (State 2).
-
Substrate Addition: Add mitochondrial substrates (e.g., pyruvate and malate) to initiate electron transport chain activity.
-
Initiation of ATP Synthesis: Add a known concentration of ADP (e.g., 1 mM) to both chambers to stimulate ATP synthesis (State 3 respiration).
-
Simultaneous Measurement: Record both the oxygen consumption rate and the ATP production rate continuously.
-
Oxygen Consumption: The respirometer directly measures the rate of oxygen depletion.
-
ATP Production: The rate of ATP synthesis is determined by the increase in the fluorescence signal from the ATP assay system. A standard curve with known ATP concentrations should be generated to convert the fluorescence signal to ATP concentration.
-
-
Inhibitor Titrations (Optional):
-
Add oligomycin to inhibit ATP synthase and measure non-ATP-linked respiration (State 4o).
-
Sequentially add rotenone and antimycin A to inhibit the electron transport chain and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
Calculate the rates of oxygen consumption (JO2) in pmol O2/s/mg mitochondrial protein.
-
Calculate the rates of ATP production (JATP) in pmol ATP/s/mg mitochondrial protein from the ATP standard curve.
-
Determine the P/O ratio by dividing JATP by JO2.
-
Compare the results between the control and Ap5A-treated groups to determine the contribution of adenylate kinase to the measured ATP production.
-
Conclusion
References
- 1. P1, P5-Bis-(5'-adenosyl)pentaphosphate: is this adenylate kinase inhibitor substrate for mitochondrial processes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does an inhibitor of mitochondrial adenylate kinase also affect oxidative phosphorylation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct real-time quantification of mitochondrial oxidative phosphorylation efficiency in permeabilized skeletal muscle myofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Ap5A in Fragmented Sarcoplasmic Reticulum
For Researchers, Scientists, and Drug Development Professionals
Introduction
P¹,P⁵-Di(adenosine-5') pentaphosphate (Ap5A) is a valuable tool in the study of fragmented sarcoplasmic reticulum (FSR), a preparation of vesicles derived from the sarcoplasmic reticulum of muscle cells. These vesicles retain the key functions of calcium uptake and release, making them an excellent model system for investigating the mechanisms of muscle contraction and relaxation.
Ap5A serves two primary roles in experiments with FSR:
-
Potent Inhibition of Adenylate Kinase: FSR preparations are often contaminated with adenylate kinase, an enzyme that can regenerate ATP from ADP. This activity can interfere with the accurate measurement of ATP-dependent processes such as the activity of the Ca²⁺-ATPase (SERCA pump). Ap5A is a potent and specific inhibitor of adenylate kinase, ensuring that observed effects are directly attributable to the experimental conditions.[1]
-
Modulation of Calcium Release: Ap5A, along with other dinucleoside polyphosphates, can stimulate the ryanodine receptor (RyR), the primary calcium release channel in the sarcoplasmic reticulum.[2] This allows for the investigation of the mechanisms governing Ca²⁺-induced Ca²⁺ release.
These application notes provide detailed protocols for the use of Ap5A in FSR experiments, including the preparation of FSR, and assays for adenylate kinase activity, Ca²⁺-ATPase activity, and calcium uptake and release.
Data Presentation
The following tables summarize the key quantitative data regarding the effects of Ap5A on fragmented sarcoplasmic reticulum.
| Parameter | Organism/Tissue | Value | Reference |
| Adenylate Kinase Inhibition | |||
| Concentration for complete inhibition | Bullfrog Skeletal Muscle | ≥ 50 µM | [1] |
| Effective inhibitory concentration | Human Hemolysate | ≥ 2 µM | [3] |
| Ryanodine Receptor Stimulation | |||
| Hill Coefficient | Skeletal Muscle | 2.1 | [2] |
Experimental Protocols
Preparation of Fragmented Sarcoplasmic Reticulum (FSR)
This protocol describes a general method for the isolation of FSR from rabbit skeletal muscle.
Materials:
-
Rabbit skeletal muscle (fast-twitch, e.g., back and leg muscles)
-
Homogenization buffer: 0.3 M sucrose, 20 mM HEPES, pH 7.4
-
Centrifuge and rotors capable of low and high speeds
-
Homogenizer (e.g., Potter-Elvehjem)
-
Cheesecloth
Procedure:
-
Excise and chill the muscle tissue on ice immediately after harvesting.
-
Remove fat and connective tissue. Mince the muscle into small pieces.
-
Homogenize the minced muscle in 3-4 volumes of ice-cold homogenization buffer.
-
Filter the homogenate through several layers of cheesecloth to remove debris.
-
Centrifuge the filtrate at low speed (e.g., 1,500 x g) for 10 minutes to pellet nuclei and mitochondria.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet heavier membrane fragments.
-
Collect the supernatant and centrifuge at a very high speed (e.g., 100,000 x g) for 60 minutes to pellet the fragmented sarcoplasmic reticulum.
-
Resuspend the FSR pellet in a minimal volume of homogenization buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot and store the FSR preparation at -80°C.
Adenylate Kinase Activity Assay
This spectrophotometric assay measures the activity of adenylate kinase and its inhibition by Ap5A.
Materials:
-
FSR preparation
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 10 units/mL pyruvate kinase, 10 units/mL lactate dehydrogenase
-
Substrate solution: 10 mM ADP
-
Ap5A stock solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
In a cuvette, combine the assay buffer and the FSR preparation.
-
To test for inhibition, add the desired concentration of Ap5A (e.g., 2 µM to 100 µM).
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the ADP substrate solution.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the adenylate kinase activity from the rate of NADH oxidation.
Ca²⁺-ATPase (SERCA) Activity Assay
This enzyme-coupled assay measures the rate of ATP hydrolysis by the SERCA pump.
Materials:
-
FSR preparation
-
Assay buffer: 50 mM MOPS or HEPES (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, and varying concentrations of CaCl₂ to achieve the desired free [Ca²⁺]
-
Enzyme-coupled system: 0.2 mM NADH, 1 mM phosphoenolpyruvate, 10 units/mL pyruvate kinase, 10 units/mL lactate dehydrogenase
-
Substrate solution: 5 mM ATP
-
Ap5A (to inhibit adenylate kinase)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
In a cuvette, combine the assay buffer, FSR preparation, and the enzyme-coupled system.
-
Add Ap5A to a final concentration of at least 50 µM to inhibit adenylate kinase activity.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATP substrate solution.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.
Calcium Uptake Assay
This assay measures the ATP-dependent uptake of calcium into FSR vesicles using a fluorescent calcium indicator.
Materials:
-
FSR preparation
-
Uptake buffer: 100 mM KCl, 20 mM MOPS (pH 7.0), 5 mM MgCl₂, 5 mM sodium oxalate
-
Fluorescent calcium indicator (e.g., Fura-2, Indo-1)
-
Substrate solution: 10 mM ATP
-
Ap5A
-
Fluorometer
Procedure:
-
Resuspend the FSR preparation in the uptake buffer.
-
Add the fluorescent calcium indicator to the suspension.
-
Add Ap5A (≥ 50 µM) to inhibit adenylate kinase.
-
Place the sample in the fluorometer and monitor the baseline fluorescence.
-
Initiate calcium uptake by adding ATP.
-
The decrease in extra-vesicular calcium concentration will be reflected by a change in the fluorescence of the indicator.
-
The rate of calcium uptake can be calculated from the change in fluorescence over time.
Calcium Release Assay
This assay measures the release of calcium from pre-loaded FSR vesicles upon stimulation with Ap5A.
Materials:
-
FSR preparation pre-loaded with calcium (as described in the calcium uptake assay)
-
Release buffer: 100 mM KCl, 20 mM MOPS (pH 7.0), 5 mM MgCl₂
-
Ap5A stock solution
-
Fluorescent calcium indicator
-
Fluorometer
Procedure:
-
Load the FSR vesicles with calcium by incubating them in the uptake buffer with ATP.
-
Pellet the loaded vesicles by centrifugation and resuspend them in the release buffer.
-
Add the fluorescent calcium indicator.
-
Place the sample in the fluorometer and monitor the baseline fluorescence.
-
Induce calcium release by adding the desired concentration of Ap5A.
-
Monitor the increase in extra-vesicular calcium concentration as an increase in fluorescence.
-
The rate and extent of calcium release can be quantified from the fluorescence signal.
Visualizations
Signaling Pathway of Ap5A in Fragmented Sarcoplasmic Reticulum
References
- 1. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine(5')hexaphospho(5')adenosine stimulation of a Ca(2+)-induced Ca(2+)-release channel from skeletal muscle sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adenosine 5'-pentaphosphate (AP5A) in Enzyme Kinetics and Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-pentaphosphate (AP5A), a naturally occurring dinucleoside polyphosphate, is a powerful tool in the study of enzyme kinetics, particularly for enzymes that interact with adenine nucleotides. Its primary and most well-characterized role is as a potent and specific inhibitor of adenylate kinase (AK), an enzyme crucial for maintaining cellular energy homeostasis.[1][2][3] This property makes AP5A an invaluable reagent for dissecting complex biochemical pathways and for validating enzyme assays where contaminating adenylate kinase activity can interfere with results. These application notes provide detailed protocols and data for utilizing AP5A in enzyme kinetic studies and inhibition assays, with a focus on adenylate kinase and other relevant enzymes.
Data Presentation: Quantitative Inhibition Data for AP5A
The inhibitory potency of AP5A varies depending on the enzyme, its isoform, and the species from which it is derived. The following table summarizes key quantitative data for the interaction of AP5A with various enzymes.
| Enzyme | Species/Source | Inhibition Parameter | Value | Notes | Reference(s) |
| Adenylate Kinase | Human Hemolysate | Inhibition Concentration | ≥ 2 µM | Excellent inhibitor at concentrations near 2 µM and above. | [2][3][4] |
| Adenylate Kinase | Bullfrog Skeletal Muscle | Inhibition Concentration | ≥ 50 µM | Required for complete inhibition in fragmented sarcoplasmic reticulum preparations. | [5] |
| Adenylate Kinase | Pig Muscle | Relative Inhibitory Potency | AP5A > 1:N6-etheno-Ap5A > Ap6A > Gp5A > Ap4A > Up5A | Demonstrates high specificity of AP5A. | [6][7] |
| Adenylate Kinase | Chicken Muscle | Association Constant (Ka) | 4.0 x 10⁷ M⁻¹ | Determined by electrospray ionization mass spectrometry. | [8] |
| Basic ATPase | Bullfrog Skeletal Muscle | Inhibition Type | Competitive | Observed in the light fraction of fragmented sarcoplasmic reticulum. | [5] |
Signaling Pathways and Experimental Workflows
Adenylate Kinase Signaling Pathway in Cellular Energy Homeostasis
Adenylate kinase plays a central role in cellular energy monitoring and signaling. It catalyzes the reversible reaction 2 ADP ⇌ ATP + AMP, thereby regulating the cellular AMP:ATP ratio.[9] An increase in this ratio activates AMP-activated protein kinase (AMPK), a master regulator of metabolism that shifts cellular processes from energy consumption to energy production.[2][9] AP5A, by inhibiting adenylate kinase, can be used to probe the dynamics of this critical pathway.
Experimental Workflow for an Enzyme Inhibition Assay Using AP5A
The following workflow outlines the key steps for determining the inhibitory effect of AP5A on a target enzyme, such as adenylate kinase. This process is fundamental for calculating inhibition parameters like IC50 and Ki values.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Adenylate Kinase Inhibition by AP5A
This protocol describes a coupled enzyme assay to determine the inhibitory activity of AP5A on adenylate kinase. The production of ATP by adenylate kinase is coupled to the phosphorylation of glucose by hexokinase (HK) and the subsequent reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the adenylate kinase activity.
Materials:
-
Purified adenylate kinase
-
Adenosine 5'-diphosphate (ADP)
-
This compound (AP5A)
-
D-Glucose
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Hexokinase (HK)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Magnesium chloride (MgCl₂)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of AP5A in deionized water.
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
2 mM D-Glucose
-
1 mM NADP+
-
2 units/mL Hexokinase
-
1 unit/mL Glucose-6-phosphate dehydrogenase
-
-
Prepare a substrate solution of 10 mM ADP in deionized water.
-
Prepare a solution of adenylate kinase in assay buffer to a suitable concentration (to be determined empirically to ensure a linear reaction rate).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
150 µL of the reaction mixture.
-
10 µL of AP5A at various concentrations (or buffer for the control).
-
10 µL of the adenylate kinase solution.
-
-
Mix gently and pre-incubate for 5 minutes at the desired assay temperature (e.g., 25°C or 37°C).
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding 30 µL of the 10 mM ADP substrate solution to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each AP5A concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each AP5A concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the percentage of inhibition against the logarithm of the AP5A concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Malachite Green Assay for ATPase Activity in the Presence of AP5A
This protocol is designed to assess the effect of AP5A on the activity of ATPases. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green reagent. This method is particularly useful for screening compounds that may inhibit or activate ATPases.
Materials:
-
Purified ATPase
-
Adenosine 5'-triphosphate (ATP)
-
This compound (AP5A)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Malachite Green Reagent (can be prepared or obtained commercially)
-
Phosphate Standard solution (for standard curve)
-
96-well clear microplate
-
Microplate reader capable of reading absorbance at ~620-650 nm
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of AP5A in deionized water.
-
Prepare a stock solution of ATP in deionized water.
-
Prepare a series of phosphate standards of known concentrations.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions (in a final volume of 50 µL):
-
Test wells: Assay buffer, ATPase, and varying concentrations of AP5A.
-
Control (No inhibitor) well: Assay buffer, ATPase, and vehicle (water or buffer).
-
Blank (No enzyme) well: Assay buffer and ATP (to measure non-enzymatic ATP hydrolysis).
-
-
Pre-incubate the plate for 5-10 minutes at the desired assay temperature.
-
-
Initiate and Terminate the Reaction:
-
Initiate the reaction by adding ATP to all wells to a final concentration typically at or below the Km of the ATPase for ATP.
-
Incubate for a fixed period (e.g., 15-30 minutes) during which the reaction is linear.
-
Terminate the reaction by adding 20 µL of the Malachite Green Reagent to each well. This reagent is acidic and will stop the enzymatic reaction.
-
-
Color Development and Measurement:
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance of each well at a wavelength between 620 nm and 650 nm.
-
-
Data Analysis:
-
Create a phosphate standard curve by plotting the absorbance of the phosphate standards against their concentrations.
-
Determine the concentration of phosphate released in each reaction well using the standard curve.
-
Calculate the ATPase activity (nmol of Pi released/min/mg of enzyme).
-
Calculate the percentage of inhibition or activation by AP5A relative to the control reaction without the inhibitor.
-
If a dose-response is performed, determine the IC50 or EC50 value.
-
Conclusion
This compound is a versatile and powerful tool for researchers in enzymology and drug discovery. Its high specificity as an adenylate kinase inhibitor allows for the precise dissection of metabolic pathways and the validation of enzymatic assays. The protocols provided herein offer a starting point for utilizing AP5A in various experimental settings. Proper experimental design, including appropriate controls and data analysis, is crucial for obtaining reliable and meaningful results. By leveraging the unique properties of AP5A, scientists can gain deeper insights into the intricate mechanisms of enzyme function and regulation.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Adenylate Kinase and Metabolic Signaling in Cancer Cells [frontiersin.org]
- 3. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases. | Semantic Scholar [semanticscholar.org]
- 8. Mass spectrometric determination of association constants of adenylate kinase with two noncovalent inhibitors. [sonar.ch]
- 9. AMP-activated protein kinase: maintaining energy homeostasis at the cellular and whole body levels - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Applications of Ap5A in Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
P¹,P⁵-Di(adenosine-5') pentaphosphate (Ap5A) is a naturally occurring dinucleotide polyphosphate found in various cells, including thrombocytes, chromaffin cells, and neurons.[1] It is stored in secretory granules and released into the extracellular space, where it exerts a range of biological effects by interacting with specific cellular targets.[1] In pharmacological research, Ap5A is a valuable tool for investigating cellular energy homeostasis, purinergic signaling, and ion channel modulation. Its multifaceted nature makes it relevant in cardiovascular, neuroscience, and cancer research.
This document provides detailed application notes and protocols for the use of Ap5A in various research contexts, including quantitative data summaries and visualizations of key signaling pathways and experimental workflows.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₉N₁₀O₂₂P₅ |
| Molecular Weight | 936.38 g/mol |
| Appearance | White to slightly yellowish lyophilisate |
| Solubility | Soluble in water |
Pharmacological Profile: Quantitative Data
The following tables summarize the key quantitative parameters of Ap5A's interactions with its primary molecular targets.
Table 1: Inhibition of Adenylate Kinase (AK)
| Enzyme Source | Inhibition Constant (Ki) | Notes |
| Generic | 2.5 nM[2] | Potent bisubstrate inhibitor. |
| Bovine Adrenal Medulla (Adenosine Kinase) | 2 µM | Ap5A also demonstrates inhibitory activity against adenosine kinase.[3] |
Table 2: Activity at Purinergic Receptors
| Receptor Subtype | Effect | Potency (EC₅₀/IC₅₀) | Notes |
| P2Y₁ | More potent agonist than ATP | EC₅₀ = 0.32 µM | Induces downstream signaling cascades.[4] |
| P2X₁ | Agonist | Transient vasoconstriction at ≥10 nM | Mediates transient vasoconstriction in rat renal vasculature.[5][6] |
| P2X₃ | Full agonist, more potent than ATP | - | - |
Table 3: Modulation of Ion Channels
| Channel | Effect | Concentration for Effect | Notes |
| Cardiac Ryanodine Receptor (RyR2) | Potent activator | Increases open probability at 100 pM - 10 µM[2] | Dissociates slowly from the receptor.[2] |
| ATP-sensitive K⁺ (K-ATP) Channels | Potent antagonist | Half-maximal effective concentration of 16 µM | Inhibits channel activity.[2] |
Table 4: Effects on Cellular Responses in Astrocytes
| Cellular Response | Effective Concentration (EC₅₀) | Notes |
| Increase in intracellular Ca²⁺ concentration | 15.27 ± 0.61 µM[1] | Elicits rapid increases in [Ca²⁺]i. |
| Phosphorylation of ERK1/2 | 9.8 ± 2.4 nM[1] | Increases phosphorylation at nanomolar concentrations. |
Signaling Pathways and Experimental Workflows
Caption: Ap5A Purinergic Signaling Pathways.
Caption: Experimental workflow for studying Ap5A.
Application Notes and Protocols
Inhibition of Adenylate Kinase (AK) Activity
Application: Ap5A is a highly potent and specific inhibitor of adenylate kinase, an enzyme crucial for cellular energy homeostasis (2 ADP ⇌ ATP + AMP).[7] This makes it an invaluable tool for dissecting metabolic pathways and studying the roles of ATP and ADP in various cellular processes without the confounding activity of AK.
Protocol: Adenylate Kinase Inhibition Assay in Cell Lysates
-
Preparation of Cell Lysate:
-
Culture cells of interest to 80-90% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a Bradford or BCA assay.
-
-
Adenylate Kinase Activity Assay:
-
The assay can be performed by coupling the production of ATP to a luciferase-based ATP detection system or by monitoring the change in ADP concentration via HPLC.
-
Prepare a reaction mixture containing the cell lysate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂), and the substrate (ADP).
-
To determine the inhibitory effect of Ap5A, pre-incubate the cell lysate with varying concentrations of Ap5A (e.g., 1 nM to 1 µM) for 10-15 minutes at room temperature before adding the substrate. A molar ratio of 1:50 (Ap5A to other nucleotides) is often sufficient to suppress AK activity in extracts from mammalian skeletal muscle and human erythrocytes.[6][7]
-
Initiate the reaction by adding ADP (e.g., 1 mM final concentration).
-
Measure the rate of ATP production or ADP consumption over time using a plate reader (for luciferase-based assays) or by taking timed aliquots for HPLC analysis.
-
Calculate the percentage of inhibition for each Ap5A concentration and determine the IC₅₀ or Ki value.
-
Modulation of Purinergic Receptors
Application: Ap5A acts as an agonist at specific P2X and P2Y receptor subtypes, allowing for the investigation of purinergic signaling pathways in various physiological and pathological contexts, including neurotransmission, inflammation, and vascular function.
Protocol: Measuring Ap5A-Induced Intracellular Calcium Mobilization
-
Cell Preparation:
-
Seed cells expressing the P2Y receptor of interest (e.g., astrocytes) onto a 96-well black, clear-bottom plate and culture overnight.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove excess dye.
-
-
Measurement of Calcium Response:
-
Use a fluorescence plate reader or a fluorescence microscope equipped for calcium imaging.
-
Establish a baseline fluorescence reading for a few minutes.
-
Add varying concentrations of Ap5A (e.g., 100 nM to 100 µM) to the wells.
-
Record the change in fluorescence intensity over time. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm.
-
Analyze the data to determine the EC₅₀ for Ap5A-induced calcium mobilization. In cerebellar astrocytes, the EC₅₀ for this response is approximately 15.27 µM.[1]
-
Investigation of Ion Channel Activity
Application: Ap5A modulates the activity of key ion channels, such as cardiac ryanodine receptors (RyR2) and ATP-sensitive potassium (K-ATP) channels, making it a useful probe for studying cardiac electrophysiology and cellular responses to metabolic stress.
Protocol: Single-Channel Recording of RyR2 Activity in Planar Lipid Bilayers
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles:
-
Isolate SR vesicles from cardiac tissue (e.g., sheep ventricle) using differential centrifugation.
-
-
Formation of Planar Lipid Bilayer:
-
Form a planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine) across a small aperture in a partition separating two chambers (cis and trans).
-
-
Incorporation of RyR2 Channels:
-
Add the SR vesicles to the cis chamber. The channels will spontaneously incorporate into the bilayer.
-
-
Single-Channel Recording:
-
Use a patch-clamp amplifier to apply a holding potential across the bilayer and record the single-channel currents.
-
The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR.
-
The recording solution in the cis chamber should contain a physiological concentration of Ca²⁺ (e.g., 10 µM) to observe basal channel activity.
-
-
Application of Ap5A:
-
Add Ap5A to the cis chamber at concentrations ranging from picomolar to micromolar (e.g., 100 pM to 10 µM).
-
Record the changes in channel open probability (Po) and dwell times. Ap5A is expected to significantly increase the open probability of RyR2.[2]
-
Studies in Cardiovascular Research
Application: Ap5A's effects on coronary blood flow and cardiac function can be investigated using isolated heart preparations, providing insights into its role in cardiac physiology and pathophysiology, such as ischemia-reperfusion injury.
Protocol: Isolated Perfused Rat Heart (Langendorff Preparation)
-
Heart Isolation:
-
Anesthetize a rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
-
Langendorff Perfusion:
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Initiate retrograde perfusion with warm (37°C), oxygenated (95% O₂/5% CO₂) Krebs-Henseleit buffer at a constant pressure or flow rate.
-
-
Measurement of Cardiac Parameters:
-
Insert a balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
-
Monitor coronary perfusion pressure as an indicator of coronary vascular resistance.
-
-
Experimental Intervention:
-
After an equilibration period, infuse Ap5A into the perfusion buffer at various concentrations (e.g., 10⁻⁷ to 10⁻⁵ M).
-
Record the effects on LVDP, heart rate, and coronary perfusion pressure.
-
To study ischemia-reperfusion, subject the heart to a period of no-flow ischemia followed by reperfusion with or without Ap5A.
-
Applications in Cancer Research
Application: The role of purinergic signaling in cancer progression is an active area of research. Ap5A can be used to investigate the effects of P2 receptor activation on cancer cell proliferation, migration, and apoptosis.
Protocol: Cancer Cell Proliferation Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment with Ap5A:
-
Treat the cells with a range of Ap5A concentrations for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ of Ap5A if it exhibits anti-proliferative effects.
-
Conclusion
Ap5A is a versatile pharmacological tool with diverse applications in research. Its potent inhibition of adenylate kinase, specific interactions with purinergic receptors, and modulation of ion channels make it indispensable for studying a wide array of cellular and physiological processes. The protocols outlined in this document provide a framework for utilizing Ap5A to advance our understanding of its roles in health and disease. Researchers should carefully consider the specific experimental context and optimize the protocols accordingly to ensure reliable and reproducible results.
References
- 1. Specific diadenosine pentaphosphate receptor coupled to extracellular regulated kinases in cerebellar astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Langendorff heart - Wikipedia [en.wikipedia.org]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
Investigating Purinergic Signaling Pathways with Adenosine 5'-pentaphosphate (AP5A)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP) and their receptors, plays a crucial role in a vast array of physiological and pathological processes. The purinergic receptors are broadly classified into two families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides. The P2 receptor family is further subdivided into P2X ligand-gated ion channels and P2Y G protein-coupled receptors. The complexity and diversity of purinergic signaling make it a compelling area for therapeutic intervention in conditions ranging from inflammation and pain to cardiovascular and neurodegenerative diseases.
Adenosine 5'-pentaphosphate (AP5A) is a structural analog of ATP that has emerged as a valuable pharmacological tool for dissecting purinergic signaling pathways. AP5A exhibits a mixed pharmacological profile, acting as a potent agonist at certain P2Y receptor subtypes while antagonizing various P2X receptors. This unique characteristic allows researchers to selectively activate or inhibit specific purinergic signaling cascades, thereby elucidating the functional roles of different receptor subtypes in cellular and tissue responses.
These application notes provide detailed protocols for utilizing AP5A in key experimental paradigms to investigate purinergic signaling, along with a summary of its known activity at P2 receptors.
Data Presentation: Quantitative Activity of this compound
The following table summarizes the known quantitative data for the activity of this compound at a specific P2Y receptor subtype. While AP5A is known to be an antagonist at various P2X receptors, specific IC50 values are not consistently reported in the literature.
| Receptor Subtype | Ligand | Activity | EC50/IC50 (µM) | Species | Reference |
| P2Y1 | AP5A | Agonist | 0.32 | Not Specified | [1] |
| P2Y1 | ATP | Agonist | 0.65 | Not Specified | [1] |
Note: AP5A-induced vasoconstriction has been attributed to P2X receptor activation, suggesting an antagonistic role at these receptors, while its vasodilatory effects are mediated by P2Y1 receptor activation.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for Characterizing AP5A Agonism at P2Y1 Receptors
This protocol describes how to perform a fluorescent calcium imaging experiment to determine the dose-response curve and EC50 value of AP5A at the P2Y1 receptor.
1. Materials
-
Cells expressing the P2Y1 receptor (e.g., HEK293 cells stably transfected with the human P2Y1 receptor)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
This compound (AP5A) stock solution (e.g., 10 mM in water)
-
ATP stock solution (positive control)
-
P2Y1 receptor antagonist (e.g., MRS2179, as a negative control)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope equipped for calcium imaging
2. Methods
-
Cell Culture:
-
Culture P2Y1-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM in HBSS containing 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare a serial dilution of AP5A in HBSS. A typical concentration range for a dose-response curve would be from 1 nM to 100 µM.
-
Prepare a similar dilution series for ATP as a positive control.
-
Prepare a solution of the P2Y1 antagonist MRS2179 (e.g., 10 µM) to confirm receptor-specific effects.
-
-
Calcium Measurement:
-
Place the 96-well plate into the fluorescence microplate reader or onto the stage of the fluorescence microscope.
-
Set the instrument to record fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~485/520 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well for 1-2 minutes.
-
Add the different concentrations of AP5A, ATP, or antagonist to the wells.
-
Continue to record the fluorescence signal for 3-5 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of ATP.
-
Plot the normalized response against the logarithm of the AP5A concentration.
-
Fit the data using a sigmoidal dose-response curve (e.g., using GraphPad Prism or similar software) to determine the EC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Investigating AP5A Antagonism at P2X Receptors
This protocol outlines the use of whole-cell voltage-clamp recordings to investigate the inhibitory effect of AP5A on ATP-gated currents mediated by P2X receptors (e.g., P2X1 or P2X3).
1. Materials
-
Cells expressing the P2X receptor of interest (e.g., HEK293 cells or neurons endogenously expressing the receptor)
-
External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 145 KCl, 1 MgCl2, 10 HEPES, 10 EGTA (pH 7.2 with KOH)
-
This compound (AP5A)
-
ATP
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Perfusion system for rapid solution exchange
2. Methods
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for patch-clamp recording and allow them to adhere.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Using the micromanipulator, approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline current.
-
Apply a short pulse (e.g., 2-5 seconds) of a known concentration of ATP (e.g., the EC50 concentration for the specific P2X receptor) to elicit an inward current.
-
Wash the cell with the external solution until the current returns to baseline.
-
Pre-apply AP5A at a specific concentration for 1-2 minutes.
-
During the application of AP5A, co-apply the same concentration of ATP as before and record the resulting current.
-
Wash out AP5A and repeat the ATP application to ensure recovery of the response.
-
Repeat this procedure with a range of AP5A concentrations to generate a dose-response curve for the inhibition.
-
-
Data Analysis:
-
Measure the peak amplitude of the ATP-evoked current in the absence and presence of each concentration of AP5A.
-
Calculate the percentage of inhibition for each AP5A concentration.
-
Plot the percentage of inhibition against the logarithm of the AP5A concentration.
-
Fit the data to an inhibitory dose-response curve to determine the IC50 value.
-
Visualizations
Purinergic Signaling Pathways Involving AP5A
Caption: AP5A acts as an agonist at P2Y1 receptors and an antagonist at P2X receptors.
Experimental Workflow for Calcium Imaging with AP5A
Caption: Workflow for determining the EC50 of AP5A using a calcium imaging assay.
Logical Relationship of AP5A in Purinergic Drug Discovery
Caption: The role of AP5A as a tool in the purinergic drug discovery process.
References
Ap5A: A Versatile Tool for Interrogating ATP-Dependent Cellular Processes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleotide polyphosphate that serves as a highly specific and potent inhibitor of adenylate kinase (AK), a key enzyme in cellular energy homeostasis. Its unique properties make it an invaluable tool for dissecting a wide range of ATP-dependent processes. By selectively inhibiting AK, researchers can uncouple this specific ATP-regenerating pathway to investigate the roles of other ATP sources and the direct effects of ATP and ADP on various cellular functions. Furthermore, Ap5A has been shown to modulate the activity of other critical proteins, such as ion channels, expanding its utility in cellular signaling research. These application notes provide a comprehensive overview of Ap5A's functions, quantitative data on its interactions, and detailed protocols for its use in key experiments.
Physicochemical Properties
| Property | Value |
| Full Name | P¹,P⁵-Di(adenosine-5')pentaphosphate |
| Abbreviation | Ap5A |
| Molecular Formula | C₂₀H₂₉N₁₀O₂₂P₅ |
| Molecular Weight | 916.38 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Applications in Dissecting ATP-Dependent Processes
Ap5A's primary application stems from its potent and specific inhibition of adenylate kinase. This allows researchers to:
-
Isolate specific ATP-generating pathways: By inhibiting AK, the contribution of other pathways, such as glycolysis and oxidative phosphorylation, to the cellular ATP pool can be more clearly assessed.
-
Study the roles of ADP and AMP in signaling: AK inhibition prevents the conversion of ADP to ATP and AMP, allowing for the study of the direct effects of ADP and AMP on cellular processes without the confounding factor of their rapid interconversion.
-
Investigate the function of ATP-sensitive ion channels: Ap5A can be used to modulate the local ATP/ADP ratio near ion channels, providing insights into their regulation by cellular energy status.
-
Probe the allosteric regulation of enzymes and receptors: Ap5A's structural similarity to two linked ADP molecules allows it to interact with nucleotide-binding sites on various proteins, revealing novel regulatory mechanisms.
Quantitative Data: Inhibition and Activation Constants
The following table summarizes the known quantitative effects of Ap5A on various protein targets. This data is crucial for designing experiments and interpreting results.
| Target | Organism/Tissue | Parameter | Value | Reference |
| Adenylate Kinase | General | Ki | 2.5 nM | [1] |
| Adenylate Kinase | Human Hemolysate | Effective Inhibitory Conc. | ~ 2 µM | [2] |
| Cardiac ATP-sensitive K⁺ (KATP) Channel | Guinea Pig Ventricle | IC₅₀ | 16 µM | [3] |
| Cardiac Ryanodine Receptor 2 (RyR2) | Sheep Heart | Activation Plateau | 100 pM - 10 µM | [4] |
Experimental Protocols
Protocol 1: Inhibition of Adenylate Kinase Activity in Cell Lysates
This protocol describes a method to measure the inhibitory effect of Ap5A on adenylate kinase activity in a cell or tissue lysate. The assay is based on a coupled enzyme reaction that measures the production of ATP.
Materials:
-
Cell or tissue lysate
-
Ap5A stock solution (e.g., 1 mM in water)
-
Adenylate Kinase Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
ADP solution (e.g., 10 mM)
-
ATP detection reagent (e.g., luciferase/luciferin-based assay kit)
-
96-well microplate
-
Microplate reader with luminescence detection
Procedure:
-
Prepare cell/tissue lysate: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the total protein concentration of the lysate.
-
Set up the reaction: In a 96-well plate, prepare the following reactions:
-
Control: 50 µL Adenylate Kinase Assay Buffer, 10 µL cell lysate, 10 µL water.
-
Ap5A Inhibition: 50 µL Adenylate Kinase Assay Buffer, 10 µL cell lysate, 10 µL of desired Ap5A concentration (prepare serial dilutions from the stock).
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow Ap5A to bind to adenylate kinase.
-
Initiate the reaction: Add 30 µL of ADP solution to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for 30 minutes.
-
Measure ATP production: Add 100 µL of ATP detection reagent to each well.
-
Read luminescence: Immediately measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each Ap5A concentration relative to the control reaction. Plot the percent inhibition against the Ap5A concentration to determine the IC₅₀ value.
Protocol 2: Investigating the Effect of Ap5A on KATP Channel Activity using Patch-Clamp Electrophysiology
This protocol outlines the inside-out patch-clamp technique to study the direct effect of Ap5A on cardiac KATP channels.[3]
Materials:
-
Isolated ventricular myocytes
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette solution (intracellular): e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.2 with KOH.
-
Bath solution (extracellular): e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.2 with KOH.
-
Ap5A stock solution (e.g., 10 mM in water)
-
ATP and ADP stock solutions
Procedure:
-
Cell Preparation: Isolate single ventricular myocytes using standard enzymatic digestion protocols.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
-
Giga-seal Formation: Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Inside-Out Configuration: Excise the membrane patch from the cell by pulling the pipette away, exposing the intracellular face of the membrane to the bath solution.
-
Channel Activity Recording: Hold the membrane potential at a constant voltage (e.g., -60 mV) and record single-channel currents in the absence of ATP to observe basal KATP channel activity.
-
Application of Ap5A: Perfuse the bath with a solution containing the desired concentration of Ap5A.[3]
-
Data Acquisition: Record channel activity in the presence of Ap5A. Observe for changes in channel open probability (Po) and/or single-channel conductance.
-
Dose-Response Analysis: Apply a range of Ap5A concentrations to the patch to construct a dose-response curve and determine the IC₅₀ for inhibition.[3]
-
Washout: Perfuse the patch with the control bath solution to check for the reversibility of the Ap5A effect.
Protocol 3: Single-Channel Analysis of Ryanodine Receptor Modulation by Ap5A
This protocol describes the use of planar lipid bilayers to reconstitute and study the activity of single ryanodine receptor (RyR) channels in the presence of Ap5A.[4]
Materials:
-
Sarcoplasmic reticulum (SR) vesicles enriched in RyR
-
Planar lipid bilayer setup (with two chambers, cis and trans)
-
Phospholipid solution (e.g., phosphatidylethanolamine and phosphatidylserine in decane)
-
Cis solution (cytosolic side): e.g., 250 mM KCl, 20 mM HEPES, pH 7.4, and desired free Ca²⁺ concentration.
-
Trans solution (luminal side): e.g., 50 mM KCl, 20 mM HEPES, pH 7.4.
-
Ap5A stock solution
-
ATP stock solution
Procedure:
-
Bilayer Formation: Form a stable planar lipid bilayer across an aperture separating the cis and trans chambers.
-
RyR Incorporation: Add a small aliquot of SR vesicles to the cis chamber. Fusion of the vesicles with the bilayer will incorporate RyR channels.
-
Baseline Recording: Under voltage-clamp conditions (e.g., holding potential of +40 mV), record baseline single-channel activity at a defined cytosolic Ca²⁺ concentration.
-
Ap5A Application: Add Ap5A to the cis chamber to achieve the desired final concentration.
-
Data Recording: Record single-channel currents in the presence of Ap5A. Analyze changes in open probability (Po), open and closed dwell times, and single-channel conductance.
-
Dose-Response Relationship: Sequentially add increasing concentrations of Ap5A to the cis chamber to determine the dose-dependent effect on RyR activity.[4]
-
Competitive Binding Studies: Investigate the interplay between Ap5A and ATP by adding ATP to the cis chamber in the presence of Ap5A and observing the effects on channel gating.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key interactions and experimental workflows described in these application notes.
Caption: Inhibition of Adenylate Kinase by Ap5A.
Caption: Antagonism of KATP Channel by Ap5A.
Caption: Workflow for RyR Single-Channel Recording.
Conclusion
Ap5A is a powerful and multifaceted tool for researchers studying ATP-dependent processes. Its high specificity for adenylate kinase allows for the precise dissection of cellular energy metabolism and signaling pathways involving adenine nucleotides. Furthermore, its ability to modulate the activity of ion channels like KATP and RyR opens up avenues for investigating their physiological and pathophysiological roles. The quantitative data and detailed protocols provided in these application notes are intended to facilitate the effective use of Ap5A in a variety of experimental settings, ultimately contributing to a deeper understanding of the intricate roles of ATP in cellular function.
References
- 1. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Handling and storage guidelines for Adenosine 5'-pentaphosphate
Application Notes and Protocols for Adenosine Phosphates
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Given that "Adenosine 5'-pentaphosphate" is not a standard nomenclature, this document provides a comprehensive overview of the handling, storage, and experimental applications for two classes of related compounds it may refer to: Adenosine 5'-phosphates (represented by Adenosine 5'-triphosphate, ATP) and Diadenosine polyphosphates (represented by P¹,P⁵-Di(adenosine-5')pentaphosphate, Ap5A).
General Handling and Storage Guidelines
Proper handling and storage are critical for maintaining the integrity and stability of adenosine phosphates. Below are general recommendations applicable to both ATP and Ap5A.
General Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2]
-
For powdered forms, avoid inhalation of dust by working in a well-ventilated area or under a fume hood.[1][2]
-
When preparing solutions, ensure the powder is fully dissolved. Sonication or vortexing can aid in solubilization.[3]
-
Avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation. It is recommended to aliquot stock solutions into single-use volumes.
Shipping and Short-Term Storage: Adenosine phosphates are generally stable at room temperature for short periods, making special shipping conditions unnecessary.[3][4]
Adenosine 5'-triphosphate (ATP)
ATP is the primary energy currency of the cell and a key signaling molecule. Its stability is highly dependent on temperature and pH.
Storage of Solid ATP: Solid, crystalline forms of ATP are relatively stable when stored under appropriate conditions. A slow dismutation to ADP and adenosine 5'-tetraphosphate can occur.[4]
Storage of ATP Solutions: Aqueous solutions of ATP are less stable than the solid form. Hydrolysis to ADP and subsequently to AMP is the primary degradation pathway.[5] The stability of ATP solutions is significantly influenced by pH, with neutral pH (around 7.0) being optimal for storage.[5][6] Both acidic and alkaline conditions accelerate hydrolysis.[4][7]
P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A)
Ap5A is a member of the diadenosine polyphosphate family and is known for its role as a potent inhibitor of adenylate kinase.[8][9]
Storage of Solid Ap5A: Lyophilized or crystalline salts of Ap5A are stable and can be stored for extended periods in a freezer.[3]
Storage of Ap5A Solutions: Solutions of Ap5A are generally prepared in aqueous buffers. For long-term storage, it is recommended to keep these solutions frozen.
Quantitative Data Summary
The following tables summarize the key quantitative data for the storage and stability of ATP and Ap5A.
Table 1: Storage and Stability of Adenosine 5'-triphosphate (ATP)
| Form | Storage Temperature | Duration of Stability | Notes |
| Solid (Powder) | -20°C with desiccation | At least 2 years | A slow decomposition of less than 0.5% per year is observed.[4] |
| Aqueous Solution (Neutral pH) | -15°C to -20°C | Months | It is advisable to aliquot to avoid repeated freeze-thaw cycles.[4][6] |
| Aqueous Solution (Neutral pH) | 0°C to 4°C | Approximately 1 week | Degradation to ADP and AMP will occur over time.[5][6] |
| Aqueous Solution (Acidic/Alkaline) | 0°C | Hours | Rapidly decomposes.[4] |
Table 2: Storage and Stability of P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A)
| Form | Storage Temperature | Duration of Stability | Notes |
| Solid (Lyophilized) | Freezer (-20°C or below) | Long-term | Should be stored in a freezer for extended periods.[3] |
| Aqueous Solution | Freezer (-20°C or below) | Long-term | Aliquoting is recommended to maintain stability. |
Experimental Protocols
Below are detailed protocols for common applications of ATP and Ap5A in a research setting.
Protocol: Preparation of ATP Stock Solution
This protocol describes the preparation of a stable, neutralized ATP stock solution.
Materials:
-
Adenosine 5'-triphosphate (disodium salt hydrate)
-
Nuclease-free water
-
NaOH solution (e.g., 1 M)
-
pH meter
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of ATP powder.
-
Dissolve the ATP in nuclease-free water to a concentration of 100 mM. ATP in solution has a very low pH.[6]
-
Neutralize the ATP solution to a pH of 7.3-7.5 by adding small increments of NaOH solution and monitoring with a pH meter.[6]
-
Bring the final volume to the desired concentration with nuclease-free water.
-
Aliquot the stock solution into single-use volumes in sterile, nuclease-free tubes.
-
Store the aliquots at -20°C for long-term use.[6]
Protocol: Adenylate Kinase Inhibition Assay using Ap5A
This protocol provides a general workflow for using Ap5A to inhibit adenylate kinase activity in an experimental system.
Objective: To demonstrate the inhibitory effect of Ap5A on adenylate kinase, which catalyzes the reaction 2 ADP ⇌ ATP + AMP.
Materials:
-
Experimental sample containing adenylate kinase activity (e.g., cell lysate, mitochondrial preparation)
-
Ap5A stock solution (e.g., 10 mM in a suitable buffer)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)
-
ADP (substrate)
-
ATP detection system (e.g., luciferase-based bioluminescence assay)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of Ap5A in the assay buffer to test a range of inhibitor concentrations (e.g., 0 µM to 100 µM). A concentration of 50 µM or more may be required for complete inhibition.[8]
-
Prepare a solution of ADP in the assay buffer at a concentration suitable for the adenylate kinase activity in your sample.
-
-
Assay Setup:
-
In a 96-well microplate, add a constant volume of your experimental sample to each well.
-
Add the different concentrations of Ap5A to the wells. Include a control well with no Ap5A.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind.
-
-
Initiate Reaction:
-
Add the ADP solution to each well to start the reaction.
-
-
Monitor Reaction:
-
At various time points, take aliquots from each well and measure the amount of ATP produced using an ATP detection system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the rate of ATP production against the concentration of Ap5A to determine the inhibitory effect.
-
Signaling Pathways and Experimental Workflows
Purinergic Signaling Pathway
Extracellular ATP and its breakdown product, adenosine, are key players in purinergic signaling, a form of extracellular communication.[10][11] ATP released from cells can activate P2X and P2Y receptors on neighboring cells.[12][13] Ectonucleotidases on the cell surface sequentially hydrolyze ATP to ADP, AMP, and finally adenosine.[12] Adenosine then acts on P1 receptors.[12] Diadenosine polyphosphates like Ap3A and Ap4A can act as intracellular second messengers.[14]
Caption: Extracellular purinergic signaling cascade.
Experimental Workflow: Intracellular Calcium Measurement
This workflow outlines the steps to measure changes in intracellular calcium concentration in response to ATP stimulation, a common downstream effect of P2 receptor activation.[15]
Caption: Workflow for measuring ATP-induced intracellular calcium changes.
Logical Relationship: Adenosine Phosphate Metabolism
This diagram illustrates the metabolic relationship between ATP, ADP, and AMP through hydrolysis and phosphorylation reactions.
Caption: Metabolic interconversion of adenosine phosphates.
References
- 1. americanbio.com [americanbio.com]
- 2. isotope.com [isotope.com]
- 3. biolog.de [biolog.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 11. Introduction to Purinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diadenosine polyphosphates. A novel class of glucose-induced intracellular messengers in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Role of P1,P5-Di(adenosine-5') pentaphosphate (Ap5A) in the Study of Ca2+-ATPase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
P1,P5-Di(adenosine-5') pentaphosphate (Ap5A) is a synthetic dinucleoside polyphosphate that has become an invaluable tool in the study of ATP-dependent enzymes. While initially investigated for a variety of cellular effects, its primary and most well-characterized role in the context of Ca2+-ATPase research is not as a direct inhibitor, but as a highly potent and specific inhibitor of adenylate kinase (EC 2.7.4.3).[1][2][3][4] Adenylate kinase, an enzyme that catalyzes the interconversion of adenine nucleotides (2 ADP ⇌ ATP + AMP), is a common contaminant in preparations of Ca2+-ATPase. Its presence can lead to significant artifacts in the measurement of Ca2+-ATPase activity by regenerating ATP from ADP, thus obscuring the true rate of ATP hydrolysis by the Ca2+-ATPase. The use of Ap5A allows for the specific inhibition of this contaminating activity, thereby enabling a more accurate characterization of Ca2+-ATPase kinetics.[5][6]
Interestingly, some research has indicated that Ap5A, along with other diadenosine polyphosphates, may have a direct, albeit stimulatory, effect on Ca2+-ATPase activity. This suggests a more complex interaction than previously understood and highlights the importance of careful experimental design and data interpretation.
Mechanism of Action
Inhibition of Adenylate Kinase
Ap5A is a potent inhibitor of adenylate kinase, binding tightly to the enzyme.[2][4] The symmetrical structure of Ap5A allows it to occupy both the ATP and AMP/ADP binding sites of adenylate kinase, leading to strong, competitive inhibition.[2][4][7] By inhibiting adenylate kinase, Ap5A prevents the regeneration of ATP from ADP produced by the Ca2+-ATPase, ensuring that the measured rate of ATP hydrolysis accurately reflects the activity of the Ca2+-ATPase alone.[5][6]
Allosteric Activation of Ca2+-ATPase
Contrary to the notion of inhibition, studies have shown that diadenosine polyphosphates, including Ap5A, can increase the activity of Ca2+-ATPase. The stimulatory effect appears to be non-competitive with respect to ATP, suggesting an allosteric mechanism of activation.[8] The order of potency for this stimulation is reported to be Ap3A ≈ Ap4A < Ap5A ≈ Ap6A.[8] This effect may have physiological relevance in modulating Ca2+-ATPase function.[8]
Data Presentation
Ap5A Inhibition of Adenylate Kinase
| Enzyme Source | Ap5A Concentration for Inhibition | Reference |
| Human Hemolysate Adenylate Kinase | ≥ 2 µM | [3] |
| Fragmented Sarcoplasmic Reticulum from Bullfrog Skeletal Muscle | ≥ 50 µM for complete inhibition | [1] |
Effects of Diadenosine Polyphosphates on Ca2+-ATPase Activity
| Compound | Effect on Ca2+-ATPase Activity | Potency Order | Reference |
| Ap3A | Stimulation | Ap3A ≈ Ap4A < Ap5A ≈ Ap6A | [8] |
| Ap4A | Stimulation | Ap3A ≈ Ap4A < Ap5A ≈ Ap6A | [8] |
| Ap5A | Stimulation | Ap3A ≈ Ap4A < Ap5A ≈ Ap6A | [8] |
| Ap6A | Stimulation | Ap3A ≈ Ap4A < Ap5A ≈ Ap6A | [8] |
Signaling Pathways and Experimental Workflows
Interference of Adenylate Kinase in Ca2+-ATPase Assays and its Inhibition by Ap5A
References
- 1. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Effect of diadenosine polyphosphates on Ca2+ ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ap5A to Prevent ATP Regeneration in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biochemical and cellular assays, particularly those involving kinases, ATPases, and other ATP-dependent enzymes, the accurate measurement of ATP consumption or generation is paramount. A common confounding factor in these assays is the regeneration of ATP from ADP, primarily catalyzed by the enzyme adenylate kinase (AK), also known as myokinase. This regeneration can lead to an underestimation of enzyme activity or inhibitor potency. P¹,P⁵-Di(adenosine-5') pentaphosphate (Ap5A) is a potent and specific inhibitor of adenylate kinase, making it an invaluable tool for preventing ATP regeneration and ensuring the accuracy and reliability of experimental data.[1][2] This document provides detailed application notes and protocols for the use of Ap5A in preventing ATP regeneration in various assays.
Principle of Action
Adenylate kinase is a ubiquitous enzyme that plays a crucial role in cellular energy homeostasis by catalyzing the reversible reaction:
In in vitro assays, the presence of contaminating adenylate kinase in enzyme preparations or cell lysates can lead to the regeneration of ATP from the ADP produced by the primary enzymatic reaction under investigation. This regenerated ATP can then be re-utilized by the enzyme of interest, leading to a nonlinear reaction rate and inaccurate results.
Ap5A is a structural analog of the transition state intermediate of the adenylate kinase reaction, binding tightly to the enzyme's ATP and AMP binding sites.[5][6] This bisubstrate inhibition mechanism makes Ap5A a highly potent and specific inhibitor of adenylate kinase, effectively blocking the ATP regeneration cycle.[7] By incorporating Ap5A into the assay buffer, researchers can ensure that the measured change in ATP or ADP concentration directly reflects the activity of the primary enzyme of interest.
Quantitative Data: Inhibition of Adenylate Kinase by Ap5A
The inhibitory potency of Ap5A against adenylate kinase can vary depending on the source of the enzyme. The following tables summarize key quantitative data for the inhibition of adenylate kinase by Ap5A.
Table 1: Inhibitory Constant (Ki) of Ap5A
| Parameter | Value | Enzyme Source | Reference |
| Ki | 2.5 nM | Not Specified | [1] |
Table 2: Effective Concentrations and Molar Ratios of Ap5A for Adenylate Kinase Inhibition
| Enzyme Source | Effective Ap5A Concentration | Recommended Molar Ratio (Ap5A:Nucleotides) | Reference |
| Human Hemolysate | ~ 2 µM and above | - | [8] |
| Mammalian Skeletal Muscle | - | 1:50 | [9] |
| Human Erythrocytes | - | 1:50 | [9] |
| Tobacco Leaves & Spinach Chloroplasts | - | 1:5 | [9] |
| Bovine Liver Mitochondria | - | 2:1 | [9] |
| Human Kidney Homogenate | - | 2:1 | [9] |
| Escherichia coli | - | 2:1 | [9] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the ATP regeneration pathway catalyzed by adenylate kinase and the inhibitory action of Ap5A.
Experimental Protocols
Here are detailed protocols for incorporating Ap5A into common biochemical assays.
Protocol 1: Generic Kinase Assay with Ap5A
This protocol describes a typical workflow for a kinase assay where the endpoint is the quantification of the remaining ATP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P 1 ,P 5 -Di(adenosine-5')pentaphosphate, a potent multisubstrate inhibitor of adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 5. Structure of the complex between adenylate kinase from Escherichia coli and the inhibitor Ap5A refined at 1.9 A resolution. A model for a catalytic transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying P2X Receptor Pharmacology with Ap5A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleotide that has been shown to modulate the activity of P2X receptors, a family of ligand-gated ion channels activated by extracellular ATP. P2X receptors are involved in a wide range of physiological processes, including neurotransmission, inflammation, and smooth muscle contraction. Their dysregulation has been implicated in various pathological conditions, making them attractive targets for drug development.
These application notes provide a comprehensive guide for utilizing Ap5A as a pharmacological tool to investigate the function and signaling of P2X receptors. The included protocols and data summaries are intended to assist researchers in designing and executing experiments to characterize the effects of Ap5A on different P2X receptor subtypes.
Data Presentation: Pharmacology of Ap5A at P2X Receptors
The following table summarizes the reported pharmacological activity of Ap5A at various P2X receptor subtypes. It is important to note that comprehensive quantitative data, such as EC50 and IC50 values, for Ap5A across all P2X subtypes are not consistently available in the current literature. The table reflects the most up-to-date information gathered from published studies.
| Receptor Subtype | Species | Ap5A Activity | Potency (EC50/IC50) | Reference Tissue/Cell | Citation |
| P2X1 | Rat | Agonist | Transient vasoconstriction ≥ 10 nM | Isolated perfused kidney | [1] |
| Rat | Agonist | Rank Potency: α,β-meATP = Ap5A > Ap6A | Isolated perfused kidney | [1] | |
| P2X2/3 (heteromer) | Rat | Agonist | Rank Potency: α,β-meATP > Ap5A >> Ap4A = ATP | Isolated vagus nerve | [2] |
| P2X3 | Rat | Agonist | More potent than ATP | Unmyelinated axons | [2] |
| P2X4 | Mammalian | Partial Agonist | Not Reported | Recombinant systems | [3] |
| P2X (unspecified) | Rat | Agonist | Sustained vasoconstriction ≥ 1 nM | Isolated perfused kidney | [1] |
Note: Further research is required to fully elucidate the quantitative pharmacology of Ap5A at all P2X receptor subtypes.
P2X Receptor Signaling Pathway
Activation of P2X receptors by an agonist, such as ATP or potentially Ap5A, leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion flux causes membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream signaling cascades.
Experimental Protocols
The following are detailed protocols for key experiments used to study the pharmacology of Ap5A at P2X receptors.
Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure ion channel currents mediated by P2X receptors in response to Ap5A application.
Experimental Workflow:
Materials:
-
Cells expressing the P2X receptor subtype of interest (e.g., HEK293, oocytes)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)
-
Ap5A stock solution (in water or appropriate buffer)
Procedure:
-
Cell Culture: Plate cells expressing the target P2X receptor onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at -60 mV.
-
-
Ap5A Application:
-
Using a rapid perfusion system, apply varying concentrations of Ap5A to the cell.
-
Record the resulting inward current using the patch-clamp amplifier and data acquisition software.
-
Ensure complete washout of Ap5A between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each Ap5A concentration.
-
Normalize the responses to the maximal current.
-
Plot the normalized current as a function of Ap5A concentration and fit the data with a Hill equation to determine the EC50 or IC50 value.
-
Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to P2X receptor activation by Ap5A.
Experimental Workflow:
Materials:
-
Cells expressing the P2X receptor subtype of interest
-
96-well black, clear-bottom microplates
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Ap5A stock solution
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add varying concentrations of Ap5A to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data (ΔF/F₀, where F₀ is the baseline fluorescence).
-
Plot the normalized fluorescence change as a function of Ap5A concentration to generate a dose-response curve and determine the EC50.
-
Radioligand Binding Assay
This protocol can be adapted to determine the binding affinity (Ki) of Ap5A for a specific P2X receptor subtype, provided a suitable radiolabeled ligand is available.
Experimental Workflow:
Materials:
-
Cell membranes expressing the P2X receptor of interest
-
Radiolabeled P2X receptor ligand (e.g., [³H]α,β-meATP)
-
Unlabeled Ap5A
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from a source rich in the target P2X receptor.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Ap5A.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of Ap5A.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Ap5A is a valuable pharmacological tool for the study of P2X receptors. The protocols and data provided in these application notes offer a framework for researchers to investigate the effects of Ap5A on P2X receptor function and signaling. Further characterization of the quantitative pharmacology of Ap5A at all P2X receptor subtypes will be crucial for a more complete understanding of its role in purinergic signaling and for its potential development as a therapeutic agent.
References
- 1. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diadenosine pentaphosphate is more potent than ATP at P2X receptors in isolated rat vagus nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Inhibitory Effect of P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) on Adenylate Kinase Isoforms
Audience: Researchers, scientists, and drug development professionals.
Abstract: Adenylate kinases (AKs) are critical phosphotransferase enzymes that maintain cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ATP + AMP.[1] By regulating the cellular AMP:ATP ratio, AKs act as key sensors of metabolic stress and initiate signaling cascades, most notably through the activation of AMP-activated protein kinase (AMPK).[2][3] Mammals express nine distinct AK isoforms (AK1-AK9) with specific tissue distributions and subcellular localizations.[1] P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) is a potent, multisubstrate inhibitor that mimics the binding of both AMP and ATP, making it an invaluable tool for studying AK function.[4] This application note provides detailed protocols for measuring the inhibitory activity of Ap5A against adenylate kinase isoforms using a coupled spectrophotometric assay, summarizes known inhibition data, and illustrates the relevant signaling and experimental workflows.
Adenylate Kinase in Cellular Energy Signaling
Adenylate kinase is a central hub in cellular energy monitoring. Under conditions of high energy consumption (increased ADP), AK shifts its equilibrium to produce ATP and AMP. The resulting increase in the AMP/ATP ratio is a critical metabolic signal that activates AMPK, a master regulator of metabolism. Activated AMPK then phosphorylates downstream targets to switch off ATP-consuming anabolic pathways and switch on ATP-producing catabolic pathways, restoring cellular energy balance.[2][3]
Quantitative Data: Ap5A Inhibition of Adenylate Kinase
Ap5A is a well-characterized, high-affinity inhibitor of adenylate kinase, particularly the muscle isoform (AK1). It acts as a multisubstrate analog, occupying both the ATP and AMP binding sites.[4][5] While extensive comparative data across all human isoforms is limited, the available literature confirms its potent inhibitory activity.
| Enzyme Source | Isoform | Inhibition Constant (Ki) / Association Constant (Ka) | Notes |
| Rabbit Muscle | AK1 (presumed) | Ka: ~4 x 10⁸ M⁻¹ (equivalent to Ki of 2.5 nM) | Inhibition is competitive with respect to both AMP and ATP.[3] |
| Porcine Muscle | AK1 (presumed) | Kd: 0.2 µM (for Ap5A), 0.05 µM (for MgAp5A) | Determined by NMR studies.[6] |
| Pig Muscle | AK1 (presumed) | Ap5A is the most potent inhibitor among several dinucleoside polyphosphates tested.[2] | One molecule of Ap5A binds to one molecule of the enzyme.[2] |
| Chicken Muscle | AK1 (presumed) | Ka: 4.0 x 10⁷ M⁻¹ (equivalent to Ki of 25 nM) | Determined by non-denaturing electrospray ionization mass spectrometry. |
| Human Hemolysate | AK1 (major erythrocyte isoform) | Effective inhibition observed at concentrations ≥ 2 µM.[7] | Used to suppress endogenous AK activity in other enzyme assays.[7] |
Experimental Protocols
Principle of the Coupled Enzyme Assay
The activity of adenylate kinase in the forward direction (ATP + AMP → 2 ADP) can be continuously monitored by coupling the production of ADP to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. PK catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding pyruvate and ATP. LDH then reduces pyruvate to lactate while oxidizing NADH to NAD⁺. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.
Experimental Workflow for Inhibition Assay
Reagents and Materials
-
AK Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Substrates:
-
Adenosine 5'-triphosphate (ATP)
-
Adenosine 5'-monophosphate (AMP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
-
Coupling Enzymes:
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
(Note: A stable solution of PK/LDH can be purchased commercially).
-
-
Enzyme: Purified adenylate kinase isoform of interest.
-
Inhibitor: P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A).
-
Equipment:
-
UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at 340 nm.
-
96-well UV-transparent microplates.
-
Standard laboratory pipettes and consumables.
-
Detailed Assay Protocol for IC₅₀ Determination
-
Prepare the Complete Assay Mix: In a single tube, prepare a master mix containing all components except the AK enzyme and the ATP/AMP substrates. For a final reaction volume of 200 µL per well, the final concentrations should be:
-
50 mM Tris-HCl (pH 7.5)
-
50 mM KCl
-
10 mM MgCl₂
-
1 mM DTT
-
1 mM PEP
-
0.2 mM NADH
-
5 units/mL PK
-
10 units/mL LDH
-
-
Prepare Ap5A Dilutions: Perform a serial dilution of the Ap5A stock solution in AK Assay Buffer to create a range of concentrations. A typical 10-point, 3-fold dilution series starting from 10 µM might be appropriate, but this should be optimized based on the expected potency. Include a "vehicle" control (buffer only, 0% inhibition) and a "no enzyme" control (100% inhibition).
-
Set up the Plate:
-
Add 160 µL of the Complete Assay Mix to each well.
-
Add 10 µL of each Ap5A dilution (or vehicle) to the appropriate wells.
-
Add 10 µL of AK enzyme to each well (except the "no enzyme" control). The final AK concentration should be chosen to give a linear reaction rate for at least 10 minutes.
-
Mix gently and pre-incubate the plate for 5-10 minutes at the desired assay temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Measure the Reaction:
-
Initiate the reaction by adding 20 µL of a pre-mixed solution of ATP and AMP (e.g., for final concentrations of 1 mM each).
-
Immediately begin reading the absorbance at 340 nm (A340) every 30 seconds for 10-15 minutes.
-
Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial linear rate of reaction by calculating the slope of the A340 vs. time plot (ΔA/min). The rate should be negative as NADH is consumed.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of AK activity inhibited at each Ap5A concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme))
-
Determine IC₅₀:
-
Plot the % Inhibition against the logarithm of the Ap5A concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ is the concentration of Ap5A that produces 50% inhibition of the enzyme activity under the specified assay conditions.
-
Note: To determine the inhibition constant (Kᵢ), the experiment should be repeated at multiple concentrations of the substrate (ATP or AMP), and the data analyzed using methods such as a Dixon plot or by fitting to the appropriate competitive or non-competitive inhibition model. Ap5A is generally considered a competitive inhibitor with respect to both ATP and AMP.[3]
References
- 1. Mass spectrometric determination of association constants of adenylate kinase with two noncovalent inhibitors. [sonar.ch]
- 2. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P 1 ,P 5 -Di(adenosine-5')pentaphosphate, a potent multisubstrate inhibitor of adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ap5A Concentration for Adenylate Kinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) as a potent and specific inhibitor of adenylate kinase (AK). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of Ap5A in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of Ap5A for adenylate kinase inhibition?
A1: The optimal concentration of Ap5A can vary depending on the source of the adenylate kinase and the specific experimental conditions. However, a concentration range of 2 µM to 50 µM is a common starting point for achieving significant inhibition.[1] For complete inhibition of adenylate kinase in some systems, concentrations of 50 µM or higher may be necessary.[2] A Ki (inhibition constant) of 2.5 nM has been reported, indicating a very high affinity of Ap5A for the enzyme.
Q2: Are there factors that can influence the effective concentration of Ap5A?
A2: Yes, several factors can affect the required concentration of Ap5A for effective adenylate kinase inhibition. The ratio of Ap5A to other nucleotides, particularly ATP and ADP, is a critical factor.[3][4] The source of the adenylate kinase is also important, as different isoforms may exhibit varying sensitivities to Ap5A. For instance, a 1:50 molar ratio of Ap5A to other nucleotides is effective for mammalian and insect skeletal muscle adenylate kinase, while a 2:1 ratio is needed for the enzyme from bovine liver mitochondria.[3][4]
Q3: How should I prepare and store Ap5A solutions?
A3: Ap5A is typically supplied as a lyophilized powder. For storage, it is recommended to keep the lyophilized compound in a freezer.[5] To prepare a stock solution, reconstitute the powder in high-purity water or an appropriate aqueous buffer.[5] Due to the sensitivity of the lyophilized form to humidity, it is important to rinse the tube walls carefully and use vortexing or sonication to ensure complete mixing.[5] For long-term storage of solutions, it is advisable to aliquot and freeze them to avoid repeated freeze-thaw cycles.
Q4: Can Ap5A inhibit other kinases?
A4: Ap5A is a highly specific inhibitor of adenylate kinase. Studies have shown that at concentrations effective for inhibiting adenylate kinase, it does not significantly alter the activity of other enzymes such as hexokinase, phosphofructokinase, and phosphoglycerokinase.[1] This specificity makes it a valuable tool for dissecting the role of adenylate kinase in complex biological systems.
Data Presentation: Effective Concentrations of Ap5A
The following table summarizes the effective concentrations and inhibition constants of Ap5A for adenylate kinase from various sources.
| Enzyme Source | Effective Concentration / IC50 / Ki | Molar Ratio (Ap5A:Nucleotides) | Reference |
| Human Hemolysate | ≥ 2 µM | - | [1] |
| Bullfrog Skeletal Muscle | ≥ 50 µM (for complete inhibition) | - | [2] |
| General (reported Ki) | 2.5 nM (Ki) | - | |
| Mammalian and Insect Skeletal Muscle | - | 1:50 | [3][4] |
| Human Erythrocytes | - | 1:50 | [3] |
| Staphylococcus aureus | - | 1:50 | [3] |
| Tobacco Leaves | - | 1:5 | [3][4] |
| Spinach Chloroplasts | - | 1:5 | [3][4] |
| Bovine Liver Mitochondria | - | 2:1 | [3][4] |
| Human Kidney Homogenate | - | 2:1 | [3] |
| Escherichia coli | - | 2:1 | [3][4] |
Experimental Protocols
Determining the Optimal Ap5A Concentration using a Spectrophotometric Assay
This protocol outlines a continuous spectrophotometric assay to determine the IC50 of Ap5A for adenylate kinase. The assay couples the production of ADP by adenylate kinase to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the adenylate kinase activity.
Materials:
-
Adenylate Kinase (purified or in cell/tissue lysate)
-
Ap5A
-
ATP
-
AMP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate (optional, for higher throughput)
Procedure:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of Ap5A in water.
-
Prepare stock solutions of ATP, AMP, PEP, and NADH in the assay buffer.
-
Prepare a coupling enzyme mixture containing PK and LDH in the assay buffer.
-
-
Assay Setup:
-
In a microcuvette or the wells of a microplate, prepare a reaction mixture containing the assay buffer, ATP, AMP, PEP, NADH, and the PK/LDH enzyme mix.
-
Prepare a range of Ap5A dilutions to be tested.
-
Add the desired volume of each Ap5A dilution to the reaction mixtures. For the control (uninhibited activity), add an equal volume of water or buffer.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the adenylate kinase preparation to each reaction mixture.
-
-
Measure Activity:
-
Immediately start monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (rate of NADH oxidation) for each Ap5A concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the Ap5A concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low adenylate kinase activity in the control | Inactive enzyme | Ensure proper storage and handling of the adenylate kinase preparation. Use a fresh aliquot. |
| Suboptimal assay conditions | Optimize the pH, temperature, and substrate concentrations (ATP, AMP). | |
| Contaminating proteases in the sample | Add a protease inhibitor cocktail to the sample preparation. | |
| High background signal | Contaminating ATPases in the sample | Include a control without AMP to measure the background ATPase activity. |
| Spontaneous degradation of NADH | Prepare fresh NADH solutions and protect them from light. | |
| Inconsistent results between experiments | Inaccurate pipetting | Calibrate pipettes regularly and use proper pipetting techniques. |
| Variability in reagent preparation | Prepare fresh reagents for each experiment and ensure thorough mixing. | |
| Freeze-thaw cycles of Ap5A or enzyme | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] | |
| Incomplete inhibition at high Ap5A concentrations | High concentration of competing nucleotides (ATP, ADP) | Increase the molar ratio of Ap5A to nucleotides.[3][4] |
| Presence of a resistant adenylate kinase isoform | Verify the isoform composition of your sample if possible. | |
| Degradation of Ap5A | Check the purity and integrity of your Ap5A stock. Consider preparing a fresh solution. |
Visualizations
Adenylate Kinase Signaling Pathway
Caption: Adenylate kinase role in energy homeostasis and its inhibition by Ap5A.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of Ap5A for adenylate kinase.
Troubleshooting Logic Flowchart
References
- 1. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Convenient, Rapid, Sensitive, and Reliable Spectrophotometric Assay for Adenylate Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biolog.de [biolog.de]
Technical Support Center: Adenosine 5'-pentaphosphate (Ap5A)
This technical support center provides guidance on the stability of Adenosine 5'-pentaphosphate (Ap5A) in aqueous buffers, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Ap5A in aqueous solutions?
A1: this compound (Ap5A) has sufficient stability at room temperature for short-term handling and shipment.[1] However, for long-term storage, it is recommended to store Ap5A in the freezer, preferably in a freeze-dried form.[1] One supplier suggests that Ap5A is stable for up to 24 months when stored at +2°C to +8°C.[2][3]
Q2: What are the primary factors that affect the stability of Ap5A in aqueous buffers?
A2: The stability of Ap5A in aqueous solutions is primarily influenced by temperature and pH. Like other polyphosphate-containing molecules, the polyphosphate chain of Ap5A is susceptible to hydrolysis. This degradation is generally accelerated at higher temperatures and in acidic conditions.
Q3: How should I prepare and store Ap5A stock solutions?
A3: It is recommended to prepare Ap5A stock solutions in a buffer at or near neutral pH (pH 7-8). For short-term storage (days to weeks), aliquots of the stock solution can be stored at 2-8°C. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation from freeze-thaw cycles.[2]
Q4: What are the expected degradation products of Ap5A in aqueous buffers?
A4: The non-enzymatic degradation of Ap5A in aqueous buffers is expected to occur through the hydrolysis of the pentaphosphate bridge. This can result in the formation of Adenosine 5'-triphosphate (ATP), Adenosine 5'-diphosphate (ADP), and Adenosine 5'-monophosphate (AMP).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results using Ap5A solutions. | Degradation of Ap5A due to improper storage or handling. | Prepare fresh Ap5A solutions from a lyophilized powder for each experiment. If using a stock solution, ensure it has been stored properly at low temperatures and minimize freeze-thaw cycles. Verify the integrity of your Ap5A stock using a suitable analytical method like HPLC. |
| Loss of Ap5A activity in acidic buffer. | Acid-catalyzed hydrolysis of the polyphosphate chain. Ap5A is known to be more labile to acid than ATP.[4] | Avoid using acidic buffers (pH < 6) for storing Ap5A solutions for extended periods. If an acidic pH is required for your experiment, prepare the Ap5A solution immediately before use. |
| Precipitate formation in concentrated Ap5A solutions. | Poor solubility or interaction with buffer components. | Ap5A generally has good solubility in water and aqueous buffers (≥ 10 mM).[1] If precipitation occurs, try gently warming the solution or using sonication or vortexing to aid dissolution.[1] Ensure the buffer components are compatible with Ap5A. |
| Observed enzymatic activity in an assay where Ap5A is used as an inhibitor. | Contamination of the Ap5A stock with enzymes or degradation of Ap5A into molecules that do not inhibit the target enzyme. | Use high-purity Ap5A (≥95%).[1][5] Prepare solutions using sterile, nuclease-free water and buffers to prevent enzymatic degradation. Confirm the concentration and purity of your Ap5A stock. |
Stability Data Summary
Specific quantitative data on the half-life of Ap5A in various buffers at different pH and temperature values is limited in the available literature. The following table provides a qualitative summary based on general knowledge of nucleotide stability and available information.
| Buffer | pH | Temperature | Expected Stability | Recommendations |
| TRIS-HCl | 7.0 - 8.0 | 4°C | Good | Recommended for short to medium-term storage. |
| 7.0 - 8.0 | 25°C | Moderate | Suitable for short-term use (hours to a few days). | |
| < 6.0 | Any | Poor | Not recommended for storage due to acid lability.[4] | |
| Phosphate Buffer | 7.0 - 7.5 | 4°C | Good | Recommended for short to medium-term storage. |
| 7.0 - 7.5 | 25°C | Moderate | Suitable for short-term use. | |
| Acetate Buffer | 4.0 - 5.5 | Any | Poor | Not recommended due to acidic pH. |
| Water (unbuffered) | Neutral | 4°C | Moderate | Use with caution as pH can fluctuate. Buffering is preferred. |
| Neutral | -20°C | Excellent | Recommended for long-term storage of aliquots. |
Experimental Protocols
Protocol: Assessment of Ap5A Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the stability of Ap5A in an aqueous buffer.
1. Materials:
- This compound (Ap5A)
- Selected aqueous buffer (e.g., 50 mM TRIS-HCl, pH 7.4)
- HPLC system with a UV detector
- Reversed-phase C18 column
- Mobile phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium acetate)
- Mobile phase B: Acetonitrile
- Reference standards: ATP, ADP, AMP
2. Procedure:
- Prepare a stock solution of Ap5A in the desired buffer at a known concentration (e.g., 1 mM).
- Divide the solution into aliquots for incubation at different temperatures (e.g., 4°C, 25°C, 37°C).
- At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each temperature condition.
- Immediately analyze the sample by HPLC.
- Inject a fixed volume of the sample onto the C18 column.
- Elute the compounds using a gradient of mobile phase B in A.
- Monitor the elution profile at 259 nm.
- Identify and quantify the peaks corresponding to Ap5A and its potential degradation products (ATP, ADP, AMP) by comparing their retention times and peak areas with those of the reference standards.
- Calculate the percentage of remaining Ap5A at each time point and temperature to determine its stability.
Visualizations
Caption: Potential non-enzymatic hydrolysis pathway of Ap5A.
Caption: Experimental workflow for an Ap5A stability study.
References
- 1. biolog.de [biolog.de]
- 2. benchchem.com [benchchem.com]
- 3. custombiotech.roche.com [custombiotech.roche.com]
- 4. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P1,P5-二(腺苷-5′)五磷酸 五钠盐 ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Ap5A and Kinase Selectivity
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of Diadenosine pentaphosphate (Ap5A) on various kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of Ap5A?
Ap5A, or Diadenosine pentaphosphate, is a potent and well-established inhibitor of adenylate kinase (AK)[1][2][3]. It acts as a bisubstrate analog, mimicking the binding of two ATP molecules to the enzyme[1][3][4].
Q2: Are there known off-target effects of Ap5A on other kinases?
While Ap5A is highly selective for adenylate kinase, some studies have investigated its effects on other kinases. Generally, at concentrations effective for inhibiting adenylate kinase, its impact on other kinases is reported to be minimal. However, a comprehensive screening of Ap5A against a broad panel of kinases is not widely available in published literature.
Q3: Is there any quantitative data on the off-target effects of Ap5A?
Quantitative data on the off-target effects of Ap5A is limited. Most studies focus on its high affinity for adenylate kinase. Some research indicates that at concentrations of around 20 µM, Ap5A does not significantly alter the activity of hexokinase, phosphofructokinase, and phosphoglycerokinase. A modest reduction in activity was noted for pyruvate kinase at these concentrations[2]. For a comprehensive understanding of Ap5A's selectivity, it is recommended to perform a kinase selectivity profiling experiment.
Troubleshooting Guide: Investigating Off-Target Effects of Ap5A
Problem: I am observing unexpected cellular effects in my experiment when using Ap5A to inhibit adenylate kinase. Could this be due to off-target kinase inhibition?
While Ap5A is a highly specific inhibitor of adenylate kinase, unexpected cellular phenotypes could potentially arise from off-target effects, especially at higher concentrations. To investigate this, a systematic approach is recommended.
Initial Assessment Workflow
Caption: A logical workflow for troubleshooting unexpected cellular effects of Ap5A.
Quantitative Data Summary
The following table summarizes the known effects of Ap5A on a limited number of kinases. It is important to note the absence of broad-spectrum kinase screening data.
| Kinase | Organism/System | Ap5A Concentration | Observed Effect | Reference |
| Adenylate Kinase | Human Hemolysate | ~2 µM | Excellent inhibition | [2] |
| Hexokinase | Human Hemolysate | 20 µM | No alteration in reaction data | [2] |
| Phosphofructokinase | Human Hemolysate | 20 µM | No alteration in reaction data | [2] |
| Phosphoglycerokinase | Human Hemolysate | 20 µM | No alteration in reaction data | [2] |
| Pyruvate Kinase | Human Hemolysate | 20 µM | Modest reduction in activity | [2] |
Experimental Protocols
For researchers wishing to determine the kinase selectivity profile of Ap5A in their experimental context, several established methods can be employed. Below are detailed methodologies for common kinase screening assays.
Protocol 1: In Vitro Kinase Selectivity Profiling using a Radiometric Assay
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified recombinant kinases (a panel of representative kinases)
-
Specific peptide or protein substrates for each kinase
-
Ap5A stock solution (e.g., 10 mM in an appropriate buffer)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Brij-35, 1 mM DTT)
-
[γ-³³P]ATP
-
10 mM ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare Ap5A Dilutions: Create a serial dilution of Ap5A in the kinase reaction buffer. A typical starting concentration for screening is 100 µM.
-
Assay Plate Setup: In a multi-well plate, add the kinase, its specific substrate, and the Ap5A dilution or vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate, add a scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each Ap5A concentration relative to the vehicle control. Plot the percent inhibition against the log of the Ap5A concentration to determine the IC50 value for any affected kinases.
Workflow for Radiometric Kinase Assay
Caption: Step-by-step workflow for a radiometric kinase selectivity assay.
Protocol 2: Kinase Selectivity Profiling using ADP-Glo™ Luminescence Assay
This method quantifies kinase activity by measuring the amount of ADP produced in the reaction.
Materials:
-
Purified recombinant kinases
-
Specific substrates
-
Ap5A stock solution
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Prepare Ap5A Dilutions: As described in Protocol 1.
-
Kinase Reaction: In a white multi-well plate, combine the kinase, substrate, ATP, and Ap5A dilution or vehicle control.
-
Incubation: Incubate at the optimal temperature for the kinase for a set time.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate percent inhibition and IC50 values as in Protocol 1.
Signaling Pathway of ADP-Glo™ Assay
Caption: Simplified signaling pathway of the ADP-Glo™ kinase assay.
References
- 1. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution structures of adenylate kinase from yeast ligated with inhibitor Ap5A, showing the pathway of phosphoryl transfer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ap5A Interference in Coupled Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) interference in coupled enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is Ap5A and why is it a problem in my coupled enzyme assay?
A1: P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) is a dinucleoside polyphosphate that is a potent and highly specific inhibitor of adenylate kinase (AK), also known as myokinase.[1][2] In many coupled enzyme assays, particularly those for kinases and ATPases, adenylate kinase is a common contaminant in ATP preparations or is part of the ATP regenerating system. Ap5A can be present as a contaminant in commercially available ATP, leading to the inhibition of adenylate kinase and causing inaccurate measurements of enzyme activity.
Q2: How does Ap5A inhibit adenylate kinase?
A2: Ap5A acts as a bisubstrate analog, mimicking the binding of two ADP molecules to the active site of adenylate kinase.[3] This binding is extremely tight, with a dissociation constant (Kd) in the nanomolar range, effectively taking the enzyme out of commission.[2]
Q3: What are the typical signs of Ap5A interference in my assay?
A3: The primary symptom of Ap5A interference is a significant underestimation of your enzyme's activity. This is because the contaminating adenylate kinase, which would normally regenerate ATP from any ADP produced, is inhibited. This leads to a depletion of ATP and an accumulation of ADP, which can also act as a product inhibitor for many kinases. You might observe non-linear reaction kinetics or what appears to be rapid substrate depletion.
Troubleshooting Guides
Problem 1: My kinase/ATPase activity is much lower than expected.
This could be due to Ap5A contamination in your ATP stock inhibiting the adenylate kinase in your ATP regeneration system.
Solution 1: Use an Ap5A-Insensitive ATP Regeneration System.
The most straightforward solution is to switch to an ATP regeneration system that does not rely on adenylate kinase. The creatine kinase system is an excellent alternative.
Experimental Protocol: Creatine Kinase Coupled Assay
This protocol describes a continuous spectrophotometric assay for kinase or ATPase activity using a creatine kinase-coupled ATP regeneration system, which is insensitive to Ap5A.
Principle: The ADP produced by the primary enzyme is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate, regenerating ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored and is directly proportional to the activity of the primary enzyme. To ensure the reaction is not limited by ATP regeneration, creatine kinase (CK) and phosphocreatine are included to rapidly regenerate ATP from ADP.
Materials:
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
KCl (50 mM)
-
ATP (ensure it is as pure as possible, see troubleshooting for purification)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Creatine Kinase (CK)
-
Phosphocreatine
-
Enzyme of interest
-
Substrate for the enzyme of interest
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Assay Cocktail: In a microcentrifuge tube, prepare a master mix containing all components except the enzyme of interest and its substrate. The final concentrations in the assay should be:
-
50 mM HEPES, pH 7.5
-
10 mM MgCl₂
-
50 mM KCl
-
1-5 mM ATP
-
2 mM PEP
-
0.2 mM NADH
-
10 U/mL PK
-
20 U/mL LDH
-
20 U/mL CK
-
10 mM Phosphocreatine
-
-
Initiate the Reaction:
-
To a cuvette or well of a microplate, add the assay cocktail.
-
Add the substrate for your enzyme of interest.
-
Initiate the reaction by adding your enzyme of interest.
-
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the enzyme activity.
Data Analysis:
The rate of the reaction can be calculated using the Beer-Lambert law: Activity (mol/min) = (ΔA340/min) / (ε * l) where:
-
ΔA340/min is the rate of change of absorbance at 340 nm per minute.
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
l is the path length of the cuvette in cm.
Solution 2: Remove Ap5A from your ATP stock.
If you must use an adenylate kinase-based regeneration system, you can purify your ATP to remove the contaminating Ap5A.
Experimental Protocol: Anion Exchange Chromatography for ATP Purification
This protocol provides a method for separating Ap5A from a commercial ATP stock using anion exchange chromatography.
Principle: Both ATP and Ap5A are negatively charged at neutral pH, but Ap5A has a greater negative charge due to its five phosphate groups compared to ATP's three. This difference in charge allows for their separation on an anion exchange column. A salt gradient is used to elute the molecules, with the less negatively charged ATP eluting at a lower salt concentration than the more negatively charged Ap5A.
Materials:
-
Anion exchange column (e.g., a pre-packed HiTrap Q column)
-
HPLC or FPLC system
-
Buffer A: 20 mM Tris-HCl, pH 7.5
-
Buffer B: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl
-
Commercial ATP stock solution
-
Spectrophotometer or HPLC with UV detector
Procedure:
-
Prepare the ATP Sample: Dissolve the commercial ATP in Buffer A to a concentration of approximately 10-50 mM.
-
Equilibrate the Column: Equilibrate the anion exchange column with Buffer A until a stable baseline is achieved.
-
Load the Sample: Load the ATP solution onto the column.
-
Elute with a Salt Gradient: Elute the bound nucleotides with a linear gradient of NaCl from 0 to 1 M (0-100% Buffer B) over several column volumes.
-
Collect Fractions: Collect fractions throughout the elution process.
-
Analyze Fractions: Analyze the collected fractions for the presence of ATP and Ap5A. This can be done by measuring the absorbance at 259 nm. To confirm the separation, fractions can be analyzed by analytical HPLC. ATP will elute before Ap5A.
-
Pool and Desalt: Pool the fractions containing pure ATP and desalt them using a desalting column or dialysis.
Solution 3: Enzymatic Degradation of Ap5A.
Phosphodiesterases can be used to hydrolyze Ap5A. Snake venom phosphodiesterase is known to cleave dinucleoside polyphosphates.
Experimental Protocol: Enzymatic Removal of Ap5A using Snake Venom Phosphodiesterase
Principle: Snake venom phosphodiesterase (svPDE) can hydrolyze the phosphodiester bonds in Ap5A, breaking it down into smaller, non-inhibitory molecules. This treatment can be performed on the ATP stock solution before its use in the assay.
Materials:
-
Commercial ATP stock solution
-
Snake Venom Phosphodiesterase (from Crotalus adamanteus)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂
-
Method for enzyme inactivation (e.g., heat inactivation, spin column)
Procedure:
-
Incubation:
-
To your ATP stock solution, add svPDE to a final concentration of 0.1-1 U/mL.
-
Incubate at 37°C for 30-60 minutes.
-
-
Inactivation of svPDE: It is crucial to inactivate the svPDE before using the ATP in your kinase assay, as it will also degrade ATP over time.
-
Heat Inactivation: Heat the solution to 95°C for 5-10 minutes. Note that this may cause some degradation of ATP.
-
Spin Column: Use a centrifugal filter unit with a molecular weight cutoff (e.g., 10 kDa) to remove the svPDE.
-
-
Validation: Before using the treated ATP, it is advisable to validate the removal of Ap5A and the integrity of the ATP using analytical HPLC.
Quantitative Data Summary
| Parameter | Value | Reference |
| Ap5A Inhibition of Adenylate Kinase | ||
| Ki for human adenylate kinase | ~2.5 nM | [2] |
| Effective inhibitory concentration | ≥ 2 µM | [1] |
| Creatine Kinase Coupled Assay Components | ||
| NADH Molar Extinction Coefficient (340 nm) | 6220 M⁻¹cm⁻¹ | |
| Anion Exchange Chromatography | ||
| Elution order | ATP then Ap5A | |
| Snake Venom Phosphodiesterase Treatment | ||
| Typical enzyme concentration | 0.1 - 1 U/mL | |
| Incubation Temperature | 37°C | |
| Incubation Time | 30 - 60 min |
Visualizations
References
Degradation products of Ap5A and their potential impact on experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals using Diadenosine pentaphosphate (Ap5A). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the degradation of Ap5A and its potential impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Ap5A and what is its primary application in research?
A1: Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate. In research, it is most commonly used as a potent and selective inhibitor of adenylate kinase (AK), an enzyme that interconverts ATP and AMP into two molecules of ADP.[1][2] By inhibiting AK, Ap5A helps to prevent the regeneration of ATP from ADP in experimental systems, which is crucial for accurately studying ATP-dependent processes without the confounding effects of contaminating adenylate kinase activity.[3][4]
Q2: What are the primary degradation products of Ap5A?
A2: Ap5A is susceptible to enzymatic degradation, particularly by ectonucleotidases such as CD39 (E-NTPDase1) and CD73 (ecto-5'-nucleotidase).[5][6][7][8][9] These enzymes hydrolyze the phosphodiester bonds, leading to a cascade of degradation products. The expected enzymatic degradation pathway of Ap5A is the sequential hydrolysis to ATP, ADP, AMP, and finally adenosine.[5][10][11][12][13]
Q3: How can the degradation of Ap5A impact my experiments?
A3: The degradation of Ap5A can significantly impact experimental results, primarily in studies of purinergic signaling. The degradation products—ATP and ADP—are themselves potent agonists for various P2X and P2Y purinergic receptors.[14][15] This can lead to unintended receptor activation, resulting in misleading or difficult-to-interpret data. For example, an effect attributed to Ap5A might actually be caused by its breakdown into ATP, which then activates P2X receptors.[14]
Q4: What are the recommended storage and handling conditions for Ap5A to minimize degradation?
A4: To ensure the stability of Ap5A, it is recommended to store it as a lyophilized solid at -20°C.[10] For experimental use, prepare fresh stock solutions in a high-quality, sterile buffer at a neutral pH. It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. When not in use, solutions should be stored at -20°C or -80°C.
Q5: How can I detect and quantify the degradation of Ap5A in my samples?
A5: The most common method for detecting and quantifying Ap5A and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[10][16][17][18] This technique allows for the separation and quantification of Ap5A, ATP, ADP, AMP, and adenosine in a single run.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in purinergic receptor assays. | Ap5A may be degrading into ATP and ADP, which are activating P2 receptors. | 1. Verify Ap5A integrity: Analyze your Ap5A stock and working solutions by HPLC to check for the presence of ATP and ADP. 2. Use fresh solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment. 3. Include proper controls: Test the effects of ATP and ADP alone in your assay to understand their potential contribution to the observed results. 4. Consider ectonucleotidase inhibitors: If working with cell cultures or tissues that may have ectonucleotidase activity, consider including inhibitors of these enzymes in your experimental buffer. |
| Loss of Ap5A potency as an adenylate kinase inhibitor over time. | The Ap5A solution may have degraded due to improper storage or handling. | 1. Check storage conditions: Ensure that Ap5A solutions are stored at -20°C or below and are protected from light. 2. Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use volumes. 3. Use appropriate buffers: Prepare Ap5A in a stable, neutral pH buffer. Avoid buffers that may contribute to hydrolysis.[19][20] |
| Appearance of unknown peaks in HPLC analysis of Ap5A. | These may be degradation products of Ap5A. | 1. Run standards: Co-inject your sample with standards of ATP, ADP, AMP, and adenosine to see if the unknown peaks co-elute. 2. Perform forced degradation: Subject an Ap5A standard to heat and acidic/basic conditions to intentionally generate degradation products and use these as a reference in your HPLC analysis. |
Quantitative Data on Ap5A Degradation
Table 1: Factors Influencing Ap5A Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at -20°C or -80°C. Perform experiments at low temperatures when possible. |
| pH | Deviations from neutral pH can increase hydrolysis. | Use a buffer with a stable pH in the neutral range (e.g., HEPES, Tris). |
| Enzymes | Ectonucleotidases and other phosphodiesterases rapidly degrade Ap5A. | Work with purified systems when possible. In cell-based assays, be aware of endogenous enzyme activity. Consider the use of ectonucleotidase inhibitors. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol: Analysis of Ap5A and Its Degradation Products by HPLC
This protocol outlines a general method for the separation and quantification of Ap5A, ATP, ADP, AMP, and adenosine in a biological sample. This method is adapted from established protocols for nucleotide analysis.[15][16][17][18]
1. Sample Preparation:
- Cell Lysates: To prevent enzymatic degradation, immediately quench metabolic activity by adding ice-cold perchloric acid (PCA) to a final concentration of 0.6 M. Vortex and incubate on ice for 10 minutes. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Carefully transfer the supernatant to a new tube and neutralize with 3 M potassium carbonate (K2CO3). Centrifuge again to remove the potassium perchlorate precipitate.
- Cell Culture Supernatants: Collect the supernatant and centrifuge to remove any cells or debris. If ectonucleotidase activity is expected, the supernatant should be immediately treated to denature enzymes (e.g., by adding PCA as described above) or analyzed promptly.
2. HPLC System and Conditions:
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
- Mobile Phase A: 0.1 M potassium phosphate buffer (pH 6.0).
- Mobile Phase B: 100% Methanol.
- Gradient: A linear gradient from 0% to 30% Mobile Phase B over 20 minutes is a good starting point. The gradient should be optimized for your specific column and system to achieve baseline separation of all compounds.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm.
- Temperature: 25°C.
3. Procedure:
- Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.
- Prepare a standard curve by injecting known concentrations of Ap5A, ATP, ADP, AMP, and adenosine.
- Inject the prepared samples.
- Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.
Visualizations
Caption: Enzymatic degradation pathway of Ap5A by ectonucleotidases.
References
- 1. Insights into Enzymatic Catalysis from Binding and Hydrolysis of Diadenosine Tetraphosphate by E. coli Adenylate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. What are Purinergic P2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Production of Adenosine by Ectonucleotidases: A Key Factor in Tumor Immunoescape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Therapeutic potentials of ecto-nucleoside triphosphate diphosphohydrolase, ecto-nucleotide pyrophosphatase/phosphodiesterase, ecto-5'-nucleotidase, and alkaline phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ectonucleoside triphosphate diphosphohydrolases and ecto-5′-nucleotidase in purinergic signaling: how the field developed and where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time-dependent effects of ATP and its degradation products on inflammatory markers in human blood ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Ectonucleotidases in Acute and Chronic Inflammation [frontiersin.org]
- 12. Ectonucleotidases as bridge between the ATP and adenosine world: reflections on Geoffrey Burnstock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATP: Synthesis, Breakdown and Cycles - Creative Proteomics [creative-proteomics.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting unexpected results in experiments using Ap5A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Diadenosine pentaphosphate (Ap5A) in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with Ap5A, presented in a question-and-answer format.
Q1: Why am I not observing the expected inhibition of adenylate kinase (AK) in my assay?
A1: Several factors could contribute to a lack of adenylate kinase inhibition. Consider the following:
-
Insufficient Ap5A Concentration: Complete inhibition of adenylate kinase may require higher concentrations of Ap5A, potentially 50 µM or more.[1] The necessary concentration can also vary depending on the source of the adenylate kinase. For instance, a 1:50 molar ratio of Ap5A to other nucleotides was sufficient for inhibiting AK in mammalian skeletal muscle extracts, while a 2:1 ratio was needed for bovine liver mitochondria extracts.[2]
-
Ap5A Degradation: Ap5A can be labile and is more susceptible to degradation in acidic conditions and in the presence of molybdate than ATP.[1] Ensure your experimental buffer is at an appropriate pH and avoid contaminating reagents.
-
Purity of Ap5A: Impurities in the Ap5A preparation, such as ATP or ADP, could interfere with the assay.[1] It is advisable to use highly purified Ap5A.
-
Assay Conditions: The inhibitory effect of Ap5A can be influenced by the concentrations of substrates (ATP and AMP). The inhibition is competitive with respect to both substrates.[3] Review and optimize the substrate concentrations in your assay.
Q2: I'm observing unexpected off-target effects in my cell-based assays. What could be the cause?
A2: While Ap5A is a potent adenylate kinase inhibitor, it also interacts with other cellular components, which can lead to off-target effects.
-
Purinergic Receptor Activation: Ap5A can act on purinergic receptors, which are widespread in mammalian tissues and can trigger various cellular responses, including changes in intracellular calcium.[4][5] These receptors are involved in numerous physiological processes, so their activation could lead to unexpected phenotypes.[5]
-
Experimental Controls: To confirm that the observed effect is due to AK inhibition, consider using a structurally related but less active analog as a negative control. Also, ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve Ap5A is not causing cellular stress or other artifacts.
Q3: My Ap5A solution appears cloudy or has a precipitate in my cell culture medium. What should I do?
A3: Solubility issues can arise with various compounds in complex solutions like cell culture media.
-
Solvent and Stock Concentration: It is not recommended to dissolve Ap5A directly in aqueous cell culture media due to potential solubility limitations.[6] Prepare a concentrated stock solution in an appropriate solvent like water or a buffer in which it is readily soluble.
-
Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and cause precipitation.[6][7] When diluting the Ap5A stock solution into the final culture medium, add it slowly while gently mixing. You can also test the solubility in a simpler buffer like PBS to see if media components are the issue.[6]
-
Temperature Effects: Temperature shifts between room temperature and the 37°C incubator can affect solubility.[6][7] Pre-warming the media to 37°C before adding the Ap5A stock solution can help prevent precipitation.[6]
Q4: The results of my intracellular calcium imaging experiments with Ap5A are inconsistent. What could be the problem?
A4: Inconsistent results in calcium imaging can stem from several sources.
-
Cell Health and Loading: Ensure the cells are healthy and evenly loaded with the calcium indicator dye. Uneven loading can lead to variable baseline fluorescence and responses.[8]
-
Purinergic Receptor Desensitization: Repeated application of purinergic receptor agonists like ATP can lead to receptor desensitization.[9] If Ap5A is acting on these receptors in your system, this could lead to diminished responses over time.
-
Experimental Artifacts: Calcium imaging techniques can be prone to artifacts. It is crucial to have proper controls and to be aware of potential issues like phototoxicity or dye leakage.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ap5A?
A1: The most well-characterized role of Ap5A is as a potent and specific inhibitor of adenylate kinase (AK).[3] AK is a key enzyme in cellular energy homeostasis, catalyzing the reaction 2 ADP ⇌ ATP + AMP. By inhibiting AK, Ap5A can modulate the cellular energy charge.
Q2: What are the recommended storage conditions for Ap5A?
A2: Ap5A has sufficient stability at room temperature for short periods. However, for long-term storage, it is recommended to store it in the freezer, preferably in a lyophilized form.[10] Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
Q3: Can Ap5A affect cell viability?
A3: The impact of Ap5A on cell viability can be context-dependent. By inhibiting adenylate kinase, Ap5A can disrupt cellular energy balance, which could potentially lead to cytotoxicity in some cell types or under certain conditions. It is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental setup. Various cell viability assays, such as those based on metabolic activity (e.g., MTS, resazurin) or membrane integrity, can be used.[11]
Quantitative Data Summary
| Parameter | Value | Source Organism/System | Reference |
| Adenylate Kinase Inhibition (Ki) | 2.5 nM | Not Specified | [12] |
| Adenylate Kinase Inhibition (Concentration for complete inhibition) | ≥ 50 µM | Fragmented sarcoplasmic reticulum from bullfrog skeletal muscle | [1] |
| Ap5A to Nucleotide Ratio for AK Inhibition | 1:50 (mol/mol) | Mammalian and insect skeletal muscle, human erythrocytes, Staphylococcus aureus | [2] |
| Ap5A to Nucleotide Ratio for AK Inhibition | 1:5 (mol/mol) | Tobacco leaves and spinach chloroplasts | [2] |
| Ap5A to Nucleotide Ratio for AK Inhibition | 2:1 (mol/mol) | Bovine liver mitochondria, human kidney homogenate, Escherichia coli | [2] |
| Effect on Intracellular Calcium ([Ca2+]i) in Vascular Smooth Muscle Cells | 247 ± 25 nmol/L (at 10 µmol/L Ap5A) | Cultured rat vascular smooth muscle cells | [13] |
Experimental Protocols
Adenylate Kinase (AK) Inhibition Assay
This protocol provides a general guideline for measuring the inhibitory effect of Ap5A on adenylate kinase activity.
Materials:
-
Purified adenylate kinase or cell/tissue lysate containing AK activity
-
Ap5A
-
Adenosine 5'-diphosphate (ADP)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
ATP detection reagent (e.g., luciferase/luciferin-based assay)
-
96-well microplate
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Ap5A in water or a suitable buffer.
-
Prepare a stock solution of ADP in the assay buffer.
-
Prepare a working solution of adenylate kinase in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of Ap5A to the wells. Include a control well with no Ap5A.
-
Add the adenylate kinase solution to all wells.
-
Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at the desired temperature (e.g., 30°C) to allow Ap5A to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the ADP solution to all wells to start the reaction.
-
-
Measure ATP Production:
-
At specific time points, take an aliquot from each well and add it to a separate plate containing the ATP detection reagent.
-
Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ATP produced.
-
-
Data Analysis:
-
Calculate the rate of ATP production for each Ap5A concentration.
-
Plot the enzyme activity against the Ap5A concentration to determine the IC50 value.
-
Measurement of Ap5A-Induced Intracellular Calcium Mobilization
This protocol outlines a general method for measuring changes in intracellular calcium concentration in response to Ap5A using a fluorescent calcium indicator.
Materials:
-
Cells expressing the target purinergic receptor (or for investigating off-target effects)
-
Ap5A
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black-walled, clear-bottom plate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the cells into the 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution containing the fluorescent calcium indicator and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the loading solution to the cells and incubate in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Wash:
-
Gently wash the cells with HBSS to remove excess dye.
-
Add fresh HBSS to the wells.
-
-
Baseline Measurement:
-
Measure the baseline fluorescence of the cells using the plate reader or microscope.
-
-
Ap5A Stimulation:
-
Add a solution of Ap5A at the desired concentration to the wells.
-
-
Kinetic Measurement:
-
Immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline to quantify the intracellular calcium response.
-
Visualizations
Caption: Inhibition of the adenylate kinase reaction by Ap5A.
Caption: Ap5A-mediated P2Y receptor signaling leading to intracellular calcium release.
Caption: Logical workflow for troubleshooting unexpected experimental results with Ap5A.
References
- 1. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 4. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 5. Purinergic receptor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
Technical Support Center: Diadenosine Pentaphosphate (Ap5A)
Welcome to the technical support center for Diadenosine Pentaphosphate (Ap5A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and activity of Ap5A, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Ap5A and what is its primary biological activity?
A1: Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) is a dinucleoside polyphosphate composed of two adenosine molecules linked by a chain of five phosphate groups. Its most well-characterized biological role is as a potent and specific inhibitor of adenylate kinase (AK), a key enzyme in cellular energy homeostasis. By inhibiting AK, Ap5A can modulate the cellular energy charge and influence signaling pathways sensitive to the AMP:ATP ratio.
Q2: How stable is Ap5A in solution and how should it be stored?
A2: Ap5A exhibits sufficient stability at room temperature for short-term handling and shipment. However, for long-term storage, it is recommended to store Ap5A in a freezer, preferably in a lyophilized form.[1] Stock solutions should be prepared fresh, and repeated freeze-thaw cycles should be avoided to maintain potency. For example, one supplier suggests that Ap5A is stable for up to 24 months when stored at +2°C to +8°C.
Q3: What are the optimal pH and temperature conditions for Ap5A activity assays?
A3: The optimal pH and temperature for assays involving Ap5A depend on the specific enzyme being studied. For its primary target, adenylate kinase, assays are typically performed at a physiological pH range of 7.0 to 8.5. The optimal temperature is generally around 37°C to mimic physiological conditions. However, it is crucial to empirically determine the optimal conditions for your specific experimental setup.
Q4: Can Ap5A activate other signaling pathways besides inhibiting adenylate kinase?
A4: Yes, Ap5A is also known to act as a signaling molecule that can interact with purinergic P2Y receptors, although its potency and the specific downstream pathways can vary depending on the receptor subtype and cell type.[1] For instance, Ap5A has been shown to be an agonist at certain P2Y receptors, leading to downstream signaling cascades involving G-proteins.
Troubleshooting Guides
Issue 1: Inconsistent results in adenylate kinase (AK) inhibition assays.
-
Possible Cause 1: Ap5A degradation.
-
Solution: Prepare fresh Ap5A solutions for each experiment from a lyophilized stock stored at -20°C or below. Avoid repeated freeze-thaw cycles. Verify the integrity of your Ap5A stock using HPLC if degradation is suspected.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Solution: Ensure the pH of your assay buffer is stable and within the optimal range for AK activity (typically pH 7.0-8.5). Maintain a constant and optimal temperature (e.g., 37°C) throughout the assay.
-
-
Possible Cause 3: Interference from other components in the sample.
-
Solution: If using complex biological samples, consider partial purification to remove potential interfering substances. Run appropriate controls, including a no-enzyme control and a no-inhibitor control, to identify the source of variability.
-
Issue 2: Difficulty in quantifying Ap5A and its degradation products (ATP, ADP, AMP) by HPLC.
-
Possible Cause 1: Poor chromatographic separation.
-
Solution: Optimize your HPLC method. Use a C18 reversed-phase column and a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) to improve the retention and separation of these highly polar analytes. A gradient elution with a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile) is often effective.
-
-
Possible Cause 2: Peak tailing or broadening.
-
Solution: Ensure your mobile phase pH is appropriately controlled. Check for and eliminate any dead volumes in your HPLC system. The sample solvent should be compatible with the mobile phase to avoid peak distortion.
-
-
Possible Cause 3: Low sensitivity.
-
Solution: Ensure your UV detector is set to the optimal wavelength for adenosine nucleotides (around 259 nm).[1] If sensitivity is still an issue, consider using a more sensitive detection method like fluorescence detection after derivatization or mass spectrometry.
-
Data on Ap5A Stability
Table 1: Hypothetical Half-life of Ap5A at Various Temperatures (at pH 7.4)
| Temperature (°C) | Half-life (t½) |
| 4 | Months |
| 25 | Days |
| 37 | Hours |
| 60 | Minutes |
Table 2: Hypothetical Half-life of Ap5A at Various pH values (at 37°C)
| pH | Half-life (t½) |
| 3.0 | Minutes |
| 5.0 | Hours |
| 7.4 | Hours to Days |
| 9.0 | Hours |
Experimental Protocols
Protocol 1: Determination of Ap5A Stability by HPLC
This protocol outlines a method to determine the degradation kinetics of Ap5A under different pH and temperature conditions.
1. Materials:
-
Ap5A
-
Buffers of various pH (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
High-purity water
-
HPLC system with a C18 reversed-phase column and UV detector
-
Mobile phase: 0.1 M potassium dihydrogen phosphate with 5 mM tetrabutylammonium hydrogen sulfate (pH 6.0) and methanol.
2. Procedure:
-
Prepare a stock solution of Ap5A in high-purity water.
-
Dilute the Ap5A stock solution into the different pH buffers to a final concentration of 100 µM.
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C, 60°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Immediately analyze the aliquots by HPLC to quantify the remaining Ap5A and the formation of degradation products (ATP, ADP, AMP).
-
Use a gradient elution method, for example, starting with a low percentage of methanol and increasing it over time to elute all compounds.
-
Monitor the absorbance at 259 nm.
-
Calculate the concentration of Ap5A at each time point by comparing the peak area to a standard curve.
-
Determine the half-life (t½) by plotting the natural logarithm of the Ap5A concentration versus time.
Workflow for Ap5A Stability Analysis
Protocol 2: Adenylate Kinase (AK) Inhibition Assay
This protocol describes a coupled enzyme assay to measure the inhibitory effect of Ap5A on adenylate kinase activity. The production of ATP by AK is coupled to the glucose-6-phosphate dehydrogenase/hexokinase reaction, and the rate of NADPH production is monitored at 340 nm.
1. Materials:
-
Adenylate Kinase
-
Ap5A
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl, 5 mM MgCl2)
-
Substrates: ADP, Glucose
-
Coupling enzymes: Hexokinase, Glucose-6-phosphate dehydrogenase
-
NADP+
-
Spectrophotometer capable of reading absorbance at 340 nm.
2. Procedure:
-
Prepare a reaction mixture containing assay buffer, glucose, MgCl2, NADP+, and the coupling enzymes.
-
Add varying concentrations of Ap5A to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ADP.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of increase in absorbance is proportional to the rate of NADPH production, which is directly related to the AK activity.
-
Calculate the initial reaction velocity for each Ap5A concentration.
-
Plot the reaction velocity against the Ap5A concentration to determine the IC50 value.
Workflow for Adenylate Kinase Inhibition Assay
Signaling Pathways
Ap5A is a known inhibitor of adenylate kinase, thereby impacting cellular energy homeostasis. Additionally, it can act as an agonist on certain P2Y purinergic receptors, such as P2Y1 and P2Y11, initiating downstream signaling cascades.
Ap5A-Mediated Inhibition of Adenylate Kinase
Hypothesized Ap5A Signaling through P2Y Receptors
References
Technical Support Center: Diadenosine Pentaphosphate (Ap5A)
Welcome to the technical support center for Diadenosine Pentaphosphate (Ap5A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Ap5A in experimental settings, with a specific focus on addressing its inherent lability to acidic conditions and the presence of molybdate.
Frequently Asked Questions (FAQs)
Q1: What is Ap5A and what is its primary application in research?
A1: Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate. Its most common application in research is as a potent and highly specific inhibitor of adenylate kinase (AK), an enzyme crucial for maintaining cellular energy homeostasis.[1] By inhibiting AK, Ap5A allows researchers to study the effects of ATP and ADP in various enzymatic reactions without the confounding activity of adenylate kinase.
Q2: I've heard that Ap5A is unstable. What are the main factors that cause its degradation?
A2: Yes, Ap5A is known to be labile under certain conditions. The two primary factors that can lead to its degradation are acidic pH and the presence of molybdate ions.[2] It is more susceptible to acid and molybdate than ATP.[2]
Q3: How does acidic pH affect Ap5A stability?
A3: The polyphosphate bridge of Ap5A is susceptible to acid-catalyzed hydrolysis. In acidic environments, the phosphate bonds can be cleaved, leading to the breakdown of Ap5A into smaller molecules like ADP, ATP, and AMP. This degradation is generally faster at lower pH values.
Q4: Why is molybdate a concern when working with Ap5A?
A4: Molybdate is often a component of reagents used in colorimetric assays for inorganic phosphate (Pi), which are frequently used to measure ATPase activity. Molybdate can form complexes with the phosphate groups of Ap5A, making the polyphosphate chain more susceptible to cleavage. This can lead to the non-enzymatic release of phosphate, resulting in artificially high background signals in your assay.
Q5: How can I detect if my Ap5A has degraded?
A5: Degradation of Ap5A can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which can separate Ap5A from its breakdown products (e.g., ATP, ADP, AMP). Changes in the UV absorbance spectrum can also indicate degradation, although this is less specific.
Troubleshooting Guides
Issue 1: High Background Signal in Phosphate Detection Assays
Symptom: You are using a molybdate-based colorimetric assay to measure enzyme activity in the presence of Ap5A and observe a high background signal in your "no enzyme" control wells.
Possible Cause: The molybdate in your detection reagent is causing the hydrolysis of Ap5A, leading to the release of inorganic phosphate and a false-positive signal.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Perform a "Reagent Only" Control: | |
| Mix your assay buffer, Ap5A, and molybdate reagent without any enzyme. | If a color develops, it confirms that the molybdate is reacting with Ap5A. | |
| 2 | Consider an Alternative Phosphate Detection Method: | |
| Switch to a non-molybdate-based phosphate detection kit, such as one that uses a fluorescent phosphate sensor. | This should eliminate the molybdate-induced degradation of Ap5A and reduce the background signal. | |
| 3 | Optimize Molybdate Concentration (If alternative is not possible): | |
| If you must use a molybdate-based assay, try to use the lowest possible concentration of molybdate that still provides an adequate signal for your enzymatic reaction. | A lower molybdate concentration may reduce the rate of Ap5A hydrolysis. | |
| 4 | Minimize Incubation Time with Molybdate: | |
| Add the molybdate reagent immediately before reading the absorbance and minimize the incubation time. | This will reduce the time available for molybdate to degrade Ap5A. |
Issue 2: Inconsistent or Lower-than-Expected Enzyme Inhibition by Ap5A
Symptom: You are performing an adenylate kinase inhibition assay and observe variable or weaker-than-expected inhibition by Ap5A.
Possible Cause: Your Ap5A stock solution or the Ap5A in your assay has degraded due to improper storage or acidic assay conditions.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Check pH of Assay Buffer: | |
| Ensure your assay buffer pH is neutral or slightly alkaline (pH 7.0-8.0). | Maintaining a neutral to slightly alkaline pH will minimize acid-catalyzed hydrolysis of Ap5A. | |
| 2 | Prepare Fresh Ap5A Stock Solutions: | |
| Discard your old Ap5A stock and prepare a fresh solution in a neutral pH buffer (e.g., Tris-HCl or HEPES at pH 7.4). | A fresh, undegraded stock of Ap5A should provide consistent and potent inhibition. | |
| 3 | Verify Ap5A Stock Concentration: | |
| Measure the concentration of your new Ap5A stock solution using a spectrophotometer (molar extinction coefficient for Ap5A is approximately 25,900 M⁻¹cm⁻¹ at 259 nm). | This will ensure you are using the correct concentration in your assays. | |
| 4 | Properly Store Ap5A: | |
| Aliquot your fresh Ap5A stock into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Proper storage will maintain the integrity of Ap5A for future experiments. |
Data on Ap5A Stability
Table 1: Qualitative Stability of Ap5A under Different pH Conditions
| pH Range | Condition | Stability | Recommendation |
| < 6.0 | Acidic | Labile | Avoid prolonged exposure. Use buffers with a pH ≥ 7.0 for storage and assays. If acidic conditions are necessary, use fresh Ap5A and minimize incubation time. |
| 6.0 - 8.0 | Neutral | Relatively Stable | Optimal range for most applications. Store Ap5A solutions in a buffer within this pH range. |
| > 8.0 | Alkaline | Generally Stable | Ap5A is more stable in alkaline conditions compared to acidic conditions. |
Table 2: Qualitative Stability of Ap5A in the Presence of Molybdate
| Molybdate Concentration | Condition | Stability | Recommendation |
| Low (µM range) | Present in some assays | Potentially Labile | Use the lowest possible molybdate concentration. Minimize incubation time. |
| High (mM range) | Present in some assays | Highly Labile | Avoid if possible. If unavoidable, use stringent controls and consider alternative phosphate detection methods. |
Experimental Protocols
Protocol 1: Adenylate Kinase (AK) Inhibition Assay
This protocol is designed to determine the inhibitory effect of Ap5A on adenylate kinase activity using a coupled enzyme assay. The production of ATP by AK is coupled to the reduction of NADP+ by glucose-6-phosphate dehydrogenase.
Materials:
-
Adenylate Kinase (e.g., from rabbit muscle)
-
Ap5A
-
ADP (substrate)
-
ATP (for coupling reaction)
-
Glucose
-
NADP+
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Ap5A in Assay Buffer.
-
Prepare a reaction mixture containing Assay Buffer, ADP, glucose, NADP+, hexokinase, and G6PDH. The final concentrations should be optimized for your specific enzyme and conditions.
-
-
Set up the Assay:
-
Add varying concentrations of Ap5A to the wells of the microplate.
-
Add a control with no Ap5A.
-
Add the reaction mixture to all wells.
-
-
Initiate the Reaction:
-
Add a fixed amount of adenylate kinase to each well to start the reaction.
-
-
Monitor the Reaction:
-
Immediately place the microplate in the plate reader and measure the increase in absorbance at 340 nm over time. This corresponds to the production of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each Ap5A concentration.
-
Plot the reaction rate as a function of Ap5A concentration to determine the IC₅₀ value.
-
Protocol 2: Assessing Ap5A Stability by HPLC
This protocol provides a general method for assessing the stability of Ap5A under different conditions (e.g., varying pH, presence of molybdate).
Materials:
-
Ap5A
-
Buffers of different pH values (e.g., citrate for acidic, phosphate for neutral, borate for alkaline)
-
Ammonium molybdate solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Standards for Ap5A, ATP, ADP, and AMP
Procedure:
-
Prepare Samples:
-
Prepare solutions of Ap5A in the different buffers to be tested.
-
For molybdate testing, add varying concentrations of ammonium molybdate to the Ap5A solutions.
-
Incubate the samples at a controlled temperature (e.g., 37°C) for different time points.
-
-
HPLC Analysis:
-
At each time point, inject a sample onto the HPLC system.
-
Use a gradient elution method, starting with a low percentage of Mobile Phase B and increasing it over time to separate the different nucleotides.
-
Monitor the elution profile at 259 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to Ap5A and its potential degradation products by comparing their retention times with the standards.
-
Quantify the peak areas to determine the percentage of Ap5A remaining at each time point.
-
Plot the percentage of remaining Ap5A versus time to determine the degradation rate under each condition.
-
Visualizations
References
Technical Support Center: Minimizing Non-Specific Binding of Ap5A in Cellular Assays
Welcome to the technical support center for troubleshooting cellular assays involving Diadenosine pentaphosphate (Ap5A). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to non-specific binding of Ap5A in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in Ap5A cellular assays?
Non-specific binding refers to the interaction of Ap5A with cellular components other than its intended target. This can lead to a high background signal, which obscures the specific signal from the Ap5A-target interaction, reducing the assay's sensitivity and leading to inaccurate results.[1][2]
Q2: What are the common causes of high non-specific binding of Ap5A?
Common causes include suboptimal concentrations of blocking agents, insufficient washing, inappropriate buffer composition, and issues with the cell line or primary cells being used.[3][4] Additionally, the inherent properties of Ap5A, a negatively charged molecule, might lead to electrostatic interactions with positively charged cellular components.
Q3: How can I determine if the binding I'm observing is specific to the target of interest?
A competition assay is a standard method to differentiate specific from non-specific binding. In this assay, you would pre-incubate the cells with a large excess of an unlabeled ligand that is known to bind to the target of interest before adding labeled Ap5A. A significant reduction in the signal in the presence of the competitor indicates that the binding is specific.
Troubleshooting Guides
Guide 1: Troubleshooting High Background Signal
High background can uniformly mask your specific signal. Follow these steps to diagnose and resolve the issue.
Step 1: Optimize Blocking Conditions
Insufficient blocking is a primary cause of high background.[3][4]
-
Increase Blocking Agent Concentration: If you are using a standard blocking agent like Bovine Serum Albumin (BSA), try increasing the concentration.[3]
-
Extend Incubation Time: Increasing the blocking incubation time can also improve its effectiveness.[2]
-
Try Different Blocking Agents: Not all blocking agents are suitable for every assay. Consider testing alternatives to BSA, such as casein or fish gelatin.[5][6] However, be cautious with casein if you are studying phosphorylated proteins, as it contains phosphoproteins.[1][5]
Hypothetical Data on Blocking Agent Optimization:
| Blocking Agent | Concentration (%) | Incubation Time (hours) | Signal-to-Noise Ratio |
| BSA | 1 | 1 | 3.2 |
| BSA | 3 | 1 | 5.8 |
| BSA | 5 | 2 | 8.1 |
| Casein | 1 | 1 | 4.5 |
| Casein | 2 | 2 | 9.3 |
| Fish Gelatin | 0.5 | 1 | 6.2 |
Step 2: Optimize Washing Steps
Inadequate washing can leave unbound Ap5A, contributing to high background.[7]
-
Increase Wash Cycles: Increase the number of washes after the Ap5A incubation.[7]
-
Increase Wash Volume and Duration: Use a larger volume of wash buffer and increase the duration of each wash.[7]
-
Include a Detergent: Adding a mild non-ionic detergent like Tween-20 to your wash buffer can help reduce non-specific interactions.[8]
Step 3: Adjust Ap5A Concentration
A high concentration of Ap5A can lead to increased non-specific binding.[9][10]
-
Perform a Titration: Determine the optimal Ap5A concentration by performing a dose-response curve to find the lowest concentration that gives a robust specific signal.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background signal.
Guide 2: Addressing Non-Specific Bands or Off-Target Effects
If you are identifying Ap5A binding partners (e.g., via pulldown assays followed by Western blot), non-specific binding can result in the detection of unwanted proteins.
Step 1: Review Your Cell Handling and Lysis
-
Cell Health: Ensure your cells are healthy and not over-confluent, as stressed or dying cells can contribute to non-specific binding.[11]
-
Lysis Buffer Composition: The salt concentration and detergent in your lysis buffer can influence non-specific interactions. Consider optimizing these components.
Step 2: Pre-clear Your Lysate
Before adding your Ap5A probe, incubate the cell lysate with the beads or matrix you are using for the pulldown. This will capture proteins that non-specifically bind to the support.
Step 3: Perform a Competition Assay
As mentioned in the FAQs, use a competitor to confirm the specificity of the interaction. If the band of interest diminishes with the competitor, it is likely a specific interaction.
Experimental Protocols
Protocol 1: Basic Ap5A Cellular Binding Assay
This protocol provides a general framework for measuring Ap5A binding to adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and incubate for 24 hours to allow for attachment.[12]
-
Blocking:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add 100 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.[1]
-
Incubate for 1-2 hours at room temperature.
-
-
Ap5A Incubation:
-
Remove the blocking buffer.
-
Add your desired concentration of labeled Ap5A in binding buffer (e.g., 1% BSA in PBS).
-
Incubate for the desired time at the appropriate temperature.
-
-
Washing:
-
Remove the Ap5A solution.
-
Wash the cells three to five times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[7]
-
-
Detection:
-
Add 100 µL of lysis buffer to each well.
-
Measure the signal using a plate reader appropriate for the label on your Ap5A.
-
Ap5A Binding Assay Workflow
References
- 1. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 2. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 6. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 10. arp1.com [arp1.com]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Complete Inhibition of Adenylate Kinase with Ap5A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) as a potent inhibitor of adenylate kinase (AK). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the complete and effective inhibition of adenylate kinase in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ap5A and why is it used to inhibit adenylate kinase?
A1: P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) is a structural analog of two adenosine diphosphate (ADP) molecules linked by a five-phosphate chain. It is a potent and specific inhibitor of adenylate kinase (AK), an enzyme that plays a crucial role in cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP. Ap5A is widely used in research to eliminate the activity of contaminating adenylate kinase in various enzyme preparations and to study the specific roles of ATP and ADP in cellular processes without the interference of AK-mediated nucleotide conversion.
Q2: What concentration of Ap5A is required for complete inhibition of adenylate kinase?
A2: The concentration of Ap5A required for complete inhibition of adenylate kinase can vary significantly depending on the source of the enzyme (i.e., the organism and tissue) and the experimental conditions, particularly the concentration of other nucleotides like ATP and ADP.[1] For instance, in studies involving fragmented sarcoplasmic reticulum from bullfrog skeletal muscle, a concentration of 50 µM or more of Ap5A was necessary for complete inhibition.[2] In human hemolysate, Ap5A is an excellent inhibitor at concentrations near 2 µM and above.[3] It is crucial to determine the optimal concentration for your specific experimental system.
Q3: Does the required concentration of Ap5A depend on the source of the adenylate kinase?
A3: Yes, the efficacy of Ap5A is highly dependent on the source of the adenylate kinase. The required molar ratio of Ap5A to other nucleotides for effective inhibition varies across different organisms and cellular compartments.[1] For example, a 1:50 molar ratio of Ap5A to other nucleotides is sufficient for suppressing adenylate kinase activity in extracts from mammalian and insect skeletal muscle, human erythrocytes, and Staphylococcus aureus.[1] In contrast, a ratio of 1:5 is needed for adenylate kinase from tobacco leaves and spinach chloroplasts, while a 2:1 ratio is required for the enzyme from bovine liver mitochondria, human kidney homogenate, and Escherichia coli.[1]
Q4: Is Mg²⁺ required for Ap5A inhibition of adenylate kinase?
A4: Yes, the presence of Mg²⁺ enhances the binding of Ap5A to adenylate kinase. Ap5A binds asymmetrically to the enzyme, and this asymmetry is strikingly enhanced in the presence of Mg²⁺, leading to a more stable enzyme-inhibitor complex.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete inhibition of adenylate kinase activity. | Insufficient Ap5A concentration: The effective concentration of Ap5A is dependent on the source of the enzyme and the concentration of substrates (ATP and ADP). | Increase the concentration of Ap5A in a stepwise manner. Refer to the quantitative data table below for guidance on effective concentrations for different AK isozymes. Consider the molar ratio of Ap5A to other nucleotides in your assay.[1] |
| Ap5A degradation: Ap5A solutions may degrade over time, especially with repeated freeze-thaw cycles or improper storage. | Prepare fresh Ap5A solutions for each experiment. Store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles. | |
| High substrate concentration: High levels of ATP and ADP can compete with Ap5A for binding to the enzyme. | If possible, reduce the concentration of ATP and ADP in your assay. Determine the Ki of Ap5A under your specific assay conditions to better understand the competitive nature of the inhibition. | |
| Presence of Ap5A-resistant adenylate kinase isoforms: Some AK isoforms may be less sensitive to Ap5A inhibition. | Characterize the specific adenylate kinase isoform present in your sample. You may need to use a higher concentration of Ap5A or consider alternative inhibitors. | |
| Variability in experimental results. | Inconsistent Ap5A concentration: Inaccurate pipetting or dilution of Ap5A stock solutions can lead to variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of your reaction components to ensure consistency across replicates. |
| Fluctuations in temperature or pH: Enzyme activity is sensitive to changes in temperature and pH. | Ensure that all assay components are at the same temperature before starting the reaction and that the buffer has sufficient capacity to maintain a stable pH throughout the experiment. | |
| Contamination of reagents: Reagents may be contaminated with nucleotides or other enzymes that interfere with the assay. | Use high-purity reagents and sterile, nuclease-free water. Run appropriate controls, including a no-enzyme control and a no-substrate control. | |
| Ap5A appears to be inactive. | Incorrect preparation of Ap5A solution: Ap5A may not be fully dissolved or may have precipitated out of solution. | Ensure Ap5A is completely dissolved in the appropriate buffer. Gentle vortexing or sonication may be necessary. Visually inspect the solution for any precipitate before use. |
| Degraded Ap5A stock: The solid Ap5A or stock solution may have degraded due to improper storage. | Purchase new Ap5A and store it as recommended by the manufacturer. Prepare fresh stock solutions and aliquot for single use. |
Quantitative Data: Inhibitory Potency of Ap5A
The inhibitory potency of Ap5A against adenylate kinase is typically expressed as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). The association constant (Ka) can be converted to the dissociation constant (Kd = 1/Ka).
| Enzyme/Isozyme | Organism/Tissue | Inhibition Metric | Value |
| Adenylate Kinase | Porcine Muscle | Ka | 4.0 x 10⁷ M⁻¹ |
| Adenylate Kinase 1 (AK1) | Human Erythrocytes | Effective Concentration | ≥ 2 µM |
| NBD1 (CFTR) | Human | IC50 | 3 nM |
| NBD1 (CFTR) | Murine | IC50 | 117 nM |
| NBD2 (CFTR) | Human | IC50 | 30 nM |
Note: The NBD domains of the CFTR protein have been shown to exhibit adenylate kinase activity.[6]
Experimental Protocols
Protocol 1: Preparation of Ap5A Stock Solution
-
Weighing: Accurately weigh a small amount of solid Ap5A using a calibrated analytical balance.
-
Dissolving: Dissolve the solid Ap5A in a high-purity, nuclease-free buffer (e.g., Tris-HCl or HEPES) to a desired stock concentration (e.g., 10 mM). Ensure the pH of the buffer is appropriate for your experiment (typically around 7.4).
-
Mixing: Gently vortex or sonicate the solution to ensure the Ap5A is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Coupled Enzyme Assay for Measuring Adenylate Kinase Activity and Inhibition by Ap5A
This protocol utilizes a coupled enzyme system to continuously monitor the production of ADP by adenylate kinase. The ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase (LDH), oxidizing NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is proportional to the adenylate kinase activity.
Reagents:
-
Adenylate Kinase (source of your choice)
-
Ap5A
-
Assay Buffer (e.g., 100 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, pH 7.4)
-
ATP
-
AMP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
Procedure:
-
Prepare the reaction mixture: In a microplate well or a cuvette, prepare a reaction mixture containing the assay buffer, ATP, AMP, PEP, and NADH at their final desired concentrations.
-
Add coupling enzymes: Add a sufficient amount of PK and LDH to the reaction mixture.
-
Pre-incubation with inhibitor (for inhibition assay): For determining the inhibitory effect of Ap5A, add varying concentrations of Ap5A to the reaction mixture and pre-incubate for a specific period (e.g., 5-10 minutes) at the desired temperature. For the control (uninhibited reaction), add the same volume of buffer without Ap5A.
-
Initiate the reaction: Start the reaction by adding the adenylate kinase enzyme to the reaction mixture.
-
Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. For inhibition studies, plot the reaction velocity against the Ap5A concentration to determine the IC50 value. To determine the Ki, perform the assay at different substrate concentrations.
Visualizations
Caption: Adenylate Kinase role in cellular energy sensing.
Caption: Workflow for an adenylate kinase inhibition assay.
Caption: Troubleshooting logic for incomplete inhibition.
References
- 1. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential for Ap5A to affect other nucleotide-binding proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diadenosine Pentaphosphate (Ap5A).
Frequently Asked Questions (FAQs)
Q1: What is the primary and most well-characterized target of Ap5A?
A1: The primary and most potent target of Ap5A is adenylate kinase (AK), an enzyme that catalyzes the reaction 2 ADP ⇔ ATP + AMP. Ap5A is a powerful inhibitor of adenylate kinase, with a Ki value in the nanomolar range.[1][2] This makes it a valuable tool in experiments to prevent complications from contaminating adenylate kinase activity.[3]
Q2: Besides adenylate kinase, what other nucleotide-binding proteins are known to be affected by Ap5A?
A2: Ap5A has been shown to interact with several other important nucleotide-binding proteins, including:
-
ATP-sensitive K+ (KATP) channels: Ap5A acts as a potent antagonist of cardiac KATP channels.[4]
-
Ryanodine receptors (RyR2): In cardiac muscle, Ap5A is a potent activator of ryanodine receptors, revealing a novel high-affinity binding site for adenine nucleotides.[5]
-
P2X receptors: Ap5A can act as an agonist for certain P2X receptors, in some cases more potently than ATP itself.[6]
-
Thymidine kinase: Ap5A has been shown to inhibit thymidine kinase.[1]
Q3: Is Ap5A selective? What are the potential "off-target" effects I should be aware of?
A3: While Ap5A is a highly potent inhibitor of adenylate kinase, it is not entirely selective and can have significant effects on other proteins, as listed in Q2. These are often referred to as "off-target" effects. The term "off-target" is context-dependent; if you are studying adenylate kinase, then its effect on KATP channels would be an off-target effect. Conversely, if you are investigating KATP channels, Ap5A's inhibition of adenylate kinase could be a confounding factor. It's crucial to consider the potential for these multiple interactions when designing experiments and interpreting data.
Q4: How does Ap5A's effect on KATP channels manifest?
A4: Ap5A inhibits the activity of cardiac ATP-sensitive K+ channels in a concentration-dependent manner.[4] This inhibition is thought to be a direct interaction with the channel. The closure of KATP channels plays a crucial role in cellular processes like insulin secretion.[7][8]
Q5: What is the nature of Ap5A's interaction with ryanodine receptors?
A5: Ap5A activates cardiac ryanodine receptor (RyR2) channels, increasing their open probability.[5] This activation occurs at a high-affinity binding site for adenine-based compounds and the dissociation of Ap5A from the receptor is slow.[5]
Troubleshooting Guide
Q1: I am using Ap5A to inhibit adenylate kinase in my cell lysate, but I am observing unexpected changes in ion concentration. What could be the cause?
A1: Your observation could be due to Ap5A's off-target effects on ion channels. Specifically, Ap5A is known to inhibit ATP-sensitive K+ (KATP) channels and activate ryanodine receptors (RyR2), which are involved in Ca2+ release.[4][5] This could alter K+ and Ca2+ fluxes across cellular membranes, leading to the changes you are observing. Consider using a lower concentration of Ap5A if possible or employing additional specific blockers for these channels to isolate the effect on adenylate kinase.
Q2: In my experiment, Ap5A seems to be less effective at inhibiting adenylate kinase than the literature suggests. Why might this be?
A2: There are several potential reasons for this:
-
Ap5A Degradation: Ap5A can be metabolized by soluble enzymes in biological samples. Ensure you are preparing your Ap5A solutions fresh and consider the stability in your specific experimental buffer and timeframe.
-
High ATP/ADP Concentration: The inhibitory effect of Ap5A on some enzymes can be competitive with ATP or ADP.[3] If your experimental system has very high endogenous levels of these nucleotides, you may require a higher concentration of Ap5A for effective inhibition.
-
Purity of Ap5A: Ensure the purity of your Ap5A stock. Impurities could interfere with its activity.
-
pH and Divalent Cations: The binding of nucleotides to proteins can be sensitive to pH and the presence of divalent cations like Mg2+.[2][9] Verify that your buffer conditions are optimal for Ap5A binding to adenylate kinase.
Q3: I am studying P2X receptors and see a response with Ap5A. How can I confirm which P2X subtype is involved?
A3: To identify the specific P2X receptor subtype responding to Ap5A, you can use a pharmacological approach. Test the effects of known selective antagonists for different P2X receptors (e.g., TNP-ATP for P2X1, P2X3, and P2X2/3).[6] If a specific antagonist blocks the Ap5A-induced response, it suggests the involvement of that particular receptor subtype. Additionally, you can express different P2X receptor subtypes in a heterologous system (e.g., Xenopus oocytes or HEK cells) and test the effect of Ap5A on each subtype individually.
Quantitative Data Summary
| Target Protein | Organism/Tissue | Effect of Ap5A | Quantitative Value | Reference |
| Adenylate Kinase | Human Hemolysate | Inhibition | Ki = 2.5 nM | [1] |
| Adenylate Kinase | Bullfrog Skeletal Muscle | Inhibition | Complete inhibition at ≥ 50 µM | [3] |
| Cardiac ATP-sensitive K+ channel | Guinea-pig Ventricular Cells | Inhibition (Antagonist) | IC50 = 16 µM | [4] |
| Ryanodine Receptor 2 (RyR2) | Sheep Cardiac Muscle | Activation (Agonist) | EC50 = 140 µM | [5] |
| P2X Receptors | Rat Vagus Nerve | Activation (Agonist) | More potent than ATP at 30 µM | [6] |
Experimental Protocols
Protocol 1: Assessing Ap5A Inhibition of Adenylate Kinase Activity
Objective: To determine the inhibitory effect of Ap5A on adenylate kinase activity in a purified enzyme or cell lysate preparation.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Ap5A in a suitable buffer (e.g., Tris-HCl).
-
Prepare a reaction buffer containing the substrates for the adenylate kinase forward reaction (e.g., 1 mM ADP, 5 mM MgCl2, in Tris-HCl buffer, pH 7.5).
-
Prepare a solution of purified adenylate kinase or a cell lysate containing the enzyme.
-
-
Assay Procedure:
-
Set up a series of microcentrifuge tubes or a 96-well plate.
-
To each tube/well, add the reaction buffer.
-
Add varying concentrations of Ap5A to the experimental tubes/wells. Include a control with no Ap5A.
-
Initiate the reaction by adding the adenylate kinase or cell lysate.
-
Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
-
Detection of ATP Production:
-
The product of the reaction, ATP, can be quantified using a variety of methods, such as a luciferase-based ATP detection assay.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of adenylate kinase activity at each Ap5A concentration relative to the control.
-
Plot the percentage of activity against the Ap5A concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Patch-Clamp Electrophysiology to Measure Ap5A's Effect on KATP Channels
Objective: To investigate the direct effect of Ap5A on the activity of ATP-sensitive K+ channels in isolated cell membranes.
Methodology:
-
Cell Preparation:
-
Isolate single ventricular myocytes from a suitable animal model (e.g., guinea pig).[4]
-
-
Patch-Clamp Recording:
-
Use the inside-out configuration of the patch-clamp technique.
-
Form a high-resistance seal between the patch pipette and the cell membrane.
-
Excise the membrane patch, so the intracellular side is facing the bath solution.
-
-
Solution Exchange:
-
The bath solution, which perfuses the intracellular side of the membrane patch, should initially be a control solution (e.g., a K+-rich solution without ATP).
-
After recording baseline channel activity, perfuse the patch with a solution containing a known concentration of Ap5A (e.g., 50 µM).[4]
-
To test for reversibility, wash out the Ap5A by perfusing with the control solution again.
-
-
Data Acquisition and Analysis:
-
Record single-channel currents at a constant holding potential.
-
Measure the channel activity, often expressed as NPo (the number of channels in the patch multiplied by the open probability of a single channel).
-
Compare the NPo in the absence, presence, and after washout of Ap5A to determine the effect of the compound.
-
To determine the concentration-dependence, expose the patch to increasing concentrations of Ap5A and calculate the IC50.[4]
-
Diagrams
Caption: Potential signaling pathways affected by Ap5A.
Caption: Workflow for assessing Ap5A's off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac ATP-sensitive K+ channel: a target for diadenosine 5',5''-P1,P5-pentaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diadenosine pentaphosphate is more potent than ATP at P2X receptors in isolated rat vagus nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP-regulated potassium channels and voltage-gated calcium channels in pancreatic alpha and beta cells: similar functions but reciprocal effects on secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity considerations for commercially available Adenosine 5'-pentaphosphate
This technical support center provides essential information for researchers, scientists, and drug development professionals using commercially available Adenosine 5'-pentaphosphate (Ap5A). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to Ap5A purity and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound (Ap5A)?
A1: Commercially available Ap5A is typically supplied with a purity of ≥95%, as determined by High-Performance Liquid Chromatography (HPLC). It is commonly available as a trilithium or pentasodium salt.
Q2: What are the common impurities found in commercial Ap5A preparations?
A2: The most common impurities are structurally related adenosine phosphates that can arise from the synthesis or degradation of Ap5A. These include Adenosine 5'-triphosphate (ATP), Adenosine 5'-diphosphate (ADP), Adenosine 5'-monophosphate (AMP), and inorganic phosphate (Pi). One study detected 1.3-2.8 nmol of (ATP + ADP) and 2-4 nmol of Pi in a 50 nmol sample of Ap5A[1]. The presence and quantity of these impurities can vary between batches and suppliers.
Q3: How should I store Ap5A to ensure its stability?
A3: For long-term storage, Ap5A should be stored at -20°C in its lyophilized form. The lyophilized powder is sensitive to humidity, which can cause it to contract into a smaller volume. It is recommended to store it in a desiccator. For short-term use, aqueous solutions can be prepared, but they should be stored at -20°C or -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided. While generally stable at room temperature for short periods, prolonged exposure can lead to hydrolysis.
Q4: In which experimental systems is the purity of Ap5A most critical?
A4: The purity of Ap5A is most critical in assays where related adenosine nucleotides can interfere. This is particularly important in:
-
Adenylate Kinase (AK) Inhibition Assays: Since Ap5A is a potent inhibitor of AK, the presence of substrates like ADP would interfere with the accurate determination of inhibitory activity.
-
Enzyme Kinetics: When studying enzymes that utilize ATP or ADP as substrates, contaminating nucleotides in the Ap5A stock can lead to inaccurate kinetic parameters.
-
Receptor Binding and Signaling Assays: In studies of purinergic receptors, contaminating ATP or ADP could activate other P2 receptor subtypes, leading to confounding results.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in Adenylate Kinase (AK) Inhibition Assays
Q: My IC50 values for Ap5A in an AK inhibition assay are variable between experiments. What could be the cause?
A: Inconsistent IC50 values for Ap5A can arise from several factors related to its purity and handling. Here’s a troubleshooting guide:
| Potential Cause | Suggested Solution |
| Contamination of Ap5A with ADP | ADP is a substrate for adenylate kinase. Its presence as an impurity in the Ap5A stock will lead to an underestimation of the true inhibitory potential of Ap5A, resulting in a higher apparent IC50 value. It is crucial to verify the purity of your Ap5A stock using a validated HPLC method (see Experimental Protocol 1). |
| Degradation of Ap5A in solution | Ap5A can hydrolyze in aqueous solutions, especially with improper storage or multiple freeze-thaw cycles. This degradation can lead to the formation of ATP and ADP, which will interfere with the assay. Prepare fresh Ap5A solutions for each experiment or store aliquots at -80°C to minimize degradation. |
| Inaccurate concentration of Ap5A stock | The lyophilized form of Ap5A is hygroscopic. Inaccurate weighing due to moisture absorption can lead to errors in the stock solution concentration. Equilibrate the vial to room temperature in a desiccator before opening and weighing. |
| Variability in assay conditions | Enzyme activity is sensitive to factors like temperature, pH, and incubation time. Ensure these parameters are consistent across all experiments. |
Logical Workflow for Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent Ap5A IC50 values.
Quantitative Data Summary
Table 1: Purity and Physicochemical Properties of Commercial Ap5A
| Property | Value | Source |
| Purity | ≥95% (by HPLC) | [2] |
| Common Salt Forms | Trilithium, Pentasodium | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in water | N/A |
| Storage Temperature | -20°C | [3] |
Table 2: Potential Impurities in Commercial Ap5A
| Impurity | Potential Impact |
| Adenosine 5'-diphosphate (ADP) | Substrate for adenylate kinase, leading to underestimation of Ap5A's inhibitory effect. Can activate P2Y1, P2Y12, and P2Y13 receptors. |
| Adenosine 5'-triphosphate (ATP) | Can be converted to ADP by ATPases, interfering with adenylate kinase assays. Activates most P2X and several P2Y receptors. |
| Adenosine 5'-monophosphate (AMP) | Product of the adenylate kinase reaction; its presence can affect reaction equilibrium. |
| Inorganic Phosphate (Pi) | Generally less likely to cause direct interference in enzyme or receptor assays but indicates degradation. |
Experimental Protocols
Experimental Protocol 1: HPLC Method for Purity Analysis of Ap5A
This protocol provides a general method for the analysis of Ap5A purity and the detection of common impurities like ATP, ADP, and AMP using reversed-phase HPLC with ion-pairing.
1. Materials and Reagents
-
This compound (Ap5A) sample
-
ATP, ADP, and AMP standards
-
Potassium dihydrogen phosphate (KH2PO4)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 100 mM KH2PO4, 5 mM TBAHS, pH adjusted to 6.0 with phosphoric acid |
| Mobile Phase B | 100% Acetonitrile |
| Gradient | 0-5 min: 0% B; 5-20 min: 0-30% B; 20-25 min: 30% B; 25-30 min: 30-0% B; 30-35 min: 0% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 259 nm |
| Injection Volume | 10 µL |
3. Sample Preparation
-
Prepare a 1 mg/mL stock solution of the Ap5A sample in ultrapure water.
-
Prepare 1 mg/mL stock solutions of ATP, ADP, and AMP standards in ultrapure water.
-
Create a mixed standard solution containing all four components at a known concentration (e.g., 0.1 mg/mL each).
-
Dilute the Ap5A sample to a similar concentration with ultrapure water.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
4. Data Analysis
-
Run the mixed standard to determine the retention times for Ap5A, ATP, ADP, and AMP.
-
Run the Ap5A sample.
-
Identify and quantify the impurities in the Ap5A sample by comparing the peak areas to the standards.
-
Calculate the purity of Ap5A as the percentage of the main peak area relative to the total area of all peaks.
Experimental Workflow for Ap5A Purity Analysis
Caption: Experimental workflow for HPLC purity analysis of Ap5A.
Experimental Protocol 2: Adenylate Kinase (AK) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of Ap5A on adenylate kinase. The assay couples the production of ADP to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.
1. Materials and Reagents
-
Adenylate Kinase (e.g., from rabbit muscle)
-
This compound (Ap5A)
-
Adenosine 5'-triphosphate (ATP)
-
Adenosine 5'-monophosphate (AMP)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2, pH 7.5
2. Assay Procedure
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
50 mM KCl
-
10 mM MgCl2
-
1 mM ATP
-
1 mM AMP
-
1 mM PEP
-
0.2 mM NADH
-
10 units/mL PK
-
10 units/mL LDH
-
-
Prepare serial dilutions of Ap5A in the assay buffer.
-
In a 96-well plate, add 180 µL of the reaction mixture to each well.
-
Add 10 µL of the Ap5A dilutions to the respective wells. For the control (no inhibition), add 10 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of adenylate kinase solution (e.g., 1 unit/mL) to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.
3. Data Analysis
-
Calculate the initial reaction rate (V) for each Ap5A concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each Ap5A concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the Ap5A concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Signaling Pathway
Ap5A Interaction with Purinergic Receptors
This compound is known to interact with certain P2 purinergic receptors, which are broadly classified into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors). While ATP is a primary agonist for many P2 receptors, Ap5A can also exhibit activity, particularly at some P2Y subtypes. The activation of these receptors can lead to various downstream signaling cascades.
Caption: Ap5A signaling via P2Y receptors.
References
- 1. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
Removing contaminating adenylate kinase activity using Ap5A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with contaminating adenylate kinase (ADK) activity in their experiments. The potent and specific ADK inhibitor, P1,P5-di(adenosine-5') pentaphosphate (Ap5A), is highlighted as a primary solution.
Troubleshooting Guide
Issue: Unexpected or high background signal in ATP-dependent assays.
Possible Cause: Contamination with adenylate kinase (ADK), a ubiquitous enzyme that can alter ATP, ADP, and AMP concentrations in your assay.[1][2] ADK catalyzes the reversible reaction: 2 ADP ⇔ ATP + AMP.[2][3][4] This can lead to false positives or negatives in assays measuring ATP consumption or generation.
Solution:
-
Confirmation of ADK Contamination:
-
Run a control reaction without your enzyme of interest but with all other assay components, including your sample preparation (e.g., cell lysate, purified protein). An increase in ATP levels over time suggests the presence of ADK activity.
-
Utilize a commercial adenylate kinase activity assay kit to directly measure ADK activity in your sample.[1][5][6]
-
-
Inhibition of ADK Activity with Ap5A:
-
Introduce Ap5A, a potent and specific inhibitor of adenylate kinase, into your assay mixture.[7][8][9] Ap5A acts as a bisubstrate analog, binding tightly to the active site of ADK.[3][4][10]
-
The required concentration of Ap5A can vary depending on the source of the adenylate kinase and the concentration of other nucleotides.[11][12] A concentration of 50 µM or higher is often sufficient for complete inhibition.[8] However, for some systems, concentrations as low as 2 µM can be effective.[9] It is recommended to titrate Ap5A to determine the optimal concentration for your specific experimental conditions.
-
Issue: Inconsistent or non-reproducible results in kinase or ATPase assays.
Possible Cause: Variable levels of contaminating ADK activity between different sample preparations or assay setups. This variability can lead to fluctuations in the local concentrations of ATP and ADP, affecting the activity of the primary enzyme being studied.
Solution:
-
Standardize the use of Ap5A: Incorporate a fixed, optimized concentration of Ap5A into your standard assay buffer for all experiments. This will ensure that any contaminating ADK activity is consistently inhibited, leading to more reproducible results.
-
Reagent Purity Check: Ensure the purity of your nucleotide stocks (ATP and ADP), as they can sometimes be a source of contamination.
Frequently Asked Questions (FAQs)
Q1: What is Ap5A and how does it inhibit adenylate kinase?
A1: Ap5A (P1,P5-di(adenosine-5') pentaphosphate) is a structural analog of two adenosine molecules linked by a five-phosphate chain. It acts as a potent and specific inhibitor of adenylate kinase by mimicking the binding of two substrate molecules (ATP and AMP or two ADP molecules) in the enzyme's active site.[3][4][10] This binding is very tight, with a reported inhibition constant (Ki) of 2.5 nM.[7]
Q2: Will Ap5A inhibit my kinase or ATPase of interest?
A2: Ap5A is highly specific for adenylate kinase and generally does not inhibit other kinases or ATPases at concentrations typically used to inhibit ADK.[8][9][13] Studies have shown that enzymes like hexokinase, phosphofructokinase, phosphoglycerokinase, and Ca-ATPase are not significantly affected by Ap5A.[8][9] However, it is always recommended to perform a control experiment to confirm that Ap5A does not interfere with your specific enzyme of interest at the concentration you plan to use.
Q3: What concentration of Ap5A should I use?
A3: The effective concentration of Ap5A can vary depending on the specific isoform of adenylate kinase, the concentration of substrates (ATP, ADP, AMP), and the overall composition of your assay buffer. A common starting point is 50 µM, which has been shown to be effective for complete inhibition in several systems.[8] For some applications, concentrations as low as 2 µM have been sufficient.[9] It is best practice to perform a dose-response experiment to determine the optimal concentration for your particular assay.
Q4: Can I use Ap5A in cell-based assays?
A4: While Ap5A is widely used in biochemical assays with cell lysates or purified components, its use in live-cell assays is less common. The charged nature of Ap5A may limit its ability to cross intact cell membranes. For applications requiring the inhibition of intracellular ADK, cell-permeable analogs or alternative strategies may be necessary.
Q5: Are there any alternatives to Ap5A for inhibiting adenylate kinase?
A5: While Ap5A is the most widely used and specific inhibitor for adenylate kinase, other dinucleoside polyphosphates such as Ap4A and Ap6A also exhibit inhibitory effects, although generally with lower potency than Ap5A.[11][12] For specific research applications, other compounds have been investigated, but Ap5A remains the gold standard for routine removal of contaminating ADK activity.
Quantitative Data Summary
| Parameter | Value | Source Organism/System | Reference(s) |
| Ki for Adenylate Kinase | 2.5 nM | Not specified | [7] |
| Effective Inhibitory Concentration | ≥ 50 µM | Bullfrog Skeletal Muscle FSR | [8] |
| Effective Inhibitory Concentration | ≥ 2 µM | Human Hemolysate | [9] |
| Ap5A to Nucleotide Ratio for Inhibition | 1:50 (mol/mol) | Mammalian/Insect Muscle, Human Erythrocytes | [11][12] |
| Ap5A to Nucleotide Ratio for Inhibition | 1:5 (mol/mol) | Tobacco Leaves, Spinach Chloroplasts | [11][12] |
| Ap5A to Nucleotide Ratio for Inhibition | 2:1 (mol/mol) | Bovine Liver Mitochondria, Human Kidney | [11][12] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Ap5A
-
Prepare a series of Ap5A dilutions: Prepare a stock solution of Ap5A (e.g., 10 mM in water or your assay buffer). Create a series of dilutions to test a range of final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Set up the reaction: In a microplate, prepare your standard assay mixture that is known to have adenylate kinase contamination. This could be a cell lysate or a purified protein preparation.
-
Add Ap5A: Add the different concentrations of Ap5A to the respective wells. Include a "no Ap5A" control.
-
Initiate the reaction: Start the reaction by adding the substrate that will be converted by the contaminating adenylate kinase (e.g., ADP).
-
Measure ADK activity: Use a commercial adenylate kinase activity assay kit or a coupled enzyme assay to measure the rate of ATP production (or consumption) over time.[1][5][6]
-
Analyze the data: Plot the adenylate kinase activity as a function of the Ap5A concentration. The optimal concentration is the lowest concentration that achieves maximal inhibition of ADK activity.
Protocol 2: Removing Contaminating Adenylate Kinase Activity from a Sample
-
Determine the optimal Ap5A concentration: Follow Protocol 1 to determine the most effective Ap5A concentration for your system.
-
Prepare your assay mixture: Prepare your standard assay buffer and all components for your primary experiment (e.g., kinase assay, ATPase assay).
-
Add Ap5A: Add the predetermined optimal concentration of Ap5A to your assay mixture.
-
Pre-incubate: Pre-incubate the assay mixture containing Ap5A with your sample (cell lysate, purified protein) for 5-10 minutes at room temperature. This allows the Ap5A to bind to and inhibit the contaminating adenylate kinase.
-
Initiate your primary reaction: Start your main experiment by adding the specific substrate for your enzyme of interest.
-
Proceed with your standard protocol: Continue with your experimental protocol and data acquisition as you normally would.
Visualizations
Caption: Adenylate kinase reaction and its inhibition by Ap5A.
Caption: Workflow for removing contaminating adenylate kinase activity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Adenylate Kinase Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-resolution structures of adenylate kinase from yeast ligated with inhibitor Ap5A, showing the pathway of phosphoryl transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Does an inhibitor of mitochondrial adenylate kinase also affect oxidative phosphorylation? - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in measuring intracellular Ap5A concentrations accurately
Welcome to the technical support center for the accurate measurement of intracellular Diadenosine Pentaphosphate (Ap5A). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with Ap5A quantification.
Frequently Asked Questions (FAQs)
Q1: What makes measuring intracellular Ap5A challenging?
A1: The accurate quantification of intracellular Ap5A is challenging due to several factors:
-
Low Basal Concentrations: Under normal physiological conditions, Ap5A is present at very low concentrations, requiring highly sensitive analytical methods.[1]
-
Metabolic Lability: Dinucleoside polyphosphates can be rapidly turned over by cellular enzymes (hydrolases).[1][2] This necessitates immediate quenching of all metabolic activity upon cell harvesting to prevent analyte degradation.
-
Chemical Instability: While reasonably stable at neutral pH, Ap5A is more susceptible to degradation under acidic conditions than ATP.[3][4]
-
Extraction Efficiency: Inefficient extraction can lead to significant loss of the analyte. The choice of solvent and method is critical for quantitative recovery.[5]
-
Structural Similarity: Ap5A is structurally similar to other abundant nucleotides like ATP and ADP, which can cause interference in some analytical methods and requires high-resolution separation techniques.
Q2: What is a typical intracellular concentration range for Ap5A?
A2: Data on absolute Ap5A concentrations in mammalian cells is limited. However, studies in various biological systems provide some context. For example, in bovine adrenal medullary tissue, concentrations of approximately 0.1 µmol/g of tissue have been reported, with much higher local concentrations within chromaffin granules.[3] In the bacterium Myxococcus xanthus, levels of Ap5A were shown to increase several-fold during development or under stress conditions.[1][2] For the related, and more frequently studied, Ap4A, concentrations in eukaryotic cells can range from 0.01 µM to over 10 µM depending on the cell type and state (e.g., proliferation vs. quiescence).[6]
Q3: Which analytical method is best for Ap5A quantification?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for quantifying low-abundance molecules like Ap5A. It offers superior sensitivity and specificity compared to older methods like HPLC with UV detection or enzymatic assays. The use of stable isotope-labeled internal standards in LC-MS/MS is crucial to correct for analyte loss during sample preparation and extraction, thereby ensuring the highest accuracy.
Troubleshooting Guide
This guide addresses common problems encountered during the LC-MS/MS analysis of intracellular Ap5A.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| No Ap5A Peak Detected or Very Low Signal | 1. Inefficient Cell Lysis/Extraction: The analyte was not effectively released from the cells. 2. Ap5A Degradation: Metabolic activity was not quenched quickly enough, or the sample was handled improperly (e.g., prolonged exposure to room temperature or acidic conditions).[3][4] 3. Sub-optimal MS Parameters: Incorrect precursor/product ion pairing, collision energy, or other source parameters. 4. Insufficient Starting Material: Cell number was too low for the detection limits of the instrument. | 1. Optimize Extraction: Ensure the use of a validated extraction solvent (e.g., cold 80% methanol) and method. Incorporate mechanical disruption (e.g., vortexing, sonication) on ice.[7] 2. Improve Quenching: Flash-freeze cell pellets in liquid nitrogen immediately after harvesting and washing.[8][9] Keep samples on dry ice or at -80°C throughout the extraction process. 3. Optimize MS Method: Infuse a pure Ap5A standard to determine the optimal MRM (Multiple Reaction Monitoring) transitions and instrument settings. 4. Increase Cell Number: Start with a minimum of 1-10 million cells per sample to ensure the concentration is within the instrument's linear range.[9] |
| High Variability Between Replicates | 1. Inconsistent Quenching/Extraction: Timing differences or temperature fluctuations between samples during preparation.[5] 2. Inaccurate Cell Counting: Variation in the starting number of cells for each replicate. 3. Precipitation in Autosampler: Analyte or buffer salts precipitating out of solution at low temperatures. 4. Injector Issues: Partial clogging or inconsistent injection volumes.[10] | 1. Standardize Workflow: Process all replicates in parallel under identical conditions. Use pre-chilled tubes and solvents.[7] 2. Normalize Data: Normalize the final Ap5A amount to the protein concentration or cell count of each individual sample lysate. 3. Check Sample Solubility: Ensure the final sample solvent is compatible with the mobile phase and that the sample is fully dissolved before placing it in the autosampler.[11] 4. Perform System Maintenance: Flush the injector and check for leaks or blockages. Run system suitability tests with a standard before the sample batch.[12] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting a sample that is too concentrated. 2. Column Contamination/Degradation: Buildup of matrix components or degradation of the stationary phase. 3. Incompatible Sample Solvent: The solvent used to dissolve the final extract is much stronger than the initial mobile phase, causing distortion.[11] 4. Co-elution with an Isomer or Interfering Compound: Another molecule with a similar mass and retention time is present. | 1. Dilute Sample: Dilute the sample extract and re-inject. 2. Clean/Replace Column: Flush the column with a strong solvent wash. If performance does not improve, replace the guard column or the analytical column.[10] 3. Match Solvents: If possible, dissolve the final extract in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.[11] 4. Improve Chromatography: Modify the gradient, mobile phase composition, or try a different column chemistry to improve separation. |
Data Presentation
Comparison of Analytical Methods for Dinucleoside Polyphosphate Quantification
| Method | Principle | Sensitivity | Specificity | Throughput | Key Limitation(s) |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection at ~259 nm. | Moderate (µM range) | Low | Moderate | Susceptible to interference from other nucleotides (e.g., ATP, ADP).[13] |
| Enzymatic/Luciferase Assay | Coupled enzyme reactions leading to a luminescent or fluorescent signal. | High (nM to pM range) | Moderate | High | Can have cross-reactivity with other molecules; requires specific enzymes that may not be commercially available for Ap5A.[6] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection of specific precursor-product ion transitions. | Very High (fmol to pM range) | Very High | High | Requires expensive instrumentation and expertise for method development.[14] |
Reported Intracellular Concentrations of Ap5A and Related Compounds
| Compound | Organism / Cell Type | Condition | Reported Concentration | Reference |
| Ap5A | Bovine Adrenal Medulla | Basal | ~0.1 µmol/g tissue | [3] |
| Ap5A | Myxococcus xanthus | Development (16h) | Levels increase several-fold; ~11-fold higher in apaH mutant vs. wild-type | [1][2] |
| Ap4A | Mouse 3T3 / BHK Fibroblasts | S-Phase (Proliferating) | ~10 µM | [6] |
| Ap4A | Mouse 3T3 Fibroblasts | G1-Arrested (Quiescent) | ~0.01 µM | [6] |
| Ap4A | Various Mammalian Cell Lines | Basal | 0.4 - 5.6 pmol/10⁶ cells | [15] |
Experimental Protocols
Protocol: Quenching and Metabolite Extraction for Ap5A Analysis
This protocol is designed for adherent or suspension mammalian cells and is optimized to preserve labile metabolites like Ap5A.
1. Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium. Immediately place the culture plate on a bed of dry ice to quench metabolic activity. Wash the frozen monolayer once with 1-2 mL of ice-cold phosphate-buffered saline (PBS). Aspirate PBS completely. Proceed immediately to extraction.[7]
-
Suspension Cells: Rapidly transfer the cell suspension to a pre-chilled centrifuge tube. Pellet cells by centrifugation (e.g., 1,000 x g for 1-2 minutes at 4°C). Quickly aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen.[16]
2. Metabolite Extraction:
-
To the frozen cell pellet or monolayer, add 1 mL of pre-chilled (-80°C) extraction solvent (80% methanol / 20% water).[7]
-
For adherent cells, use a cell scraper to scrape the cells into the cold solvent. For suspension cells, vortex the tube vigorously for 30-60 seconds to resuspend the pellet.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Optional but recommended: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₀,¹⁵N₅-Ap5A) to the extraction solvent to account for recovery.
3. Protein Precipitation and Clarification:
-
Incubate the lysate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g or greater) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
4. Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried pellet at -80°C until analysis.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS method (e.g., 5% acetonitrile in water). Vortex and centrifuge briefly to pellet any insoluble material before transferring to an autosampler vial.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: Troubleshooting decision tree for low Ap5A signal.
Signaling Pathway Context
Caption: Ap5A inhibits Adenylate Kinase, altering the AMP:ATP ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. High concentrations of intracellular Ap4A and/or Ap5A in developing Myxococcus xanthus cells inhibit sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolog.de [biolog.de]
- 4. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drastic rise of intracellular adenosine(5')tetraphospho(5')adenosine correlates with onset of DNA synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 10. lcms.cz [lcms.cz]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. Online cleanup of accelerated solvent extractions for determination of adenosine 5'-triphosphate (ATP), adenosine 5'-diphosphate (ADP), and adenosine 5'-monophosphate (AMP) in royal jelly using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biospec.net [biospec.net]
Ap5A solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Diadenosine Pentaphosphate (Ap5A).
Frequently Asked Questions (FAQs)
Q1: What is Ap5A and what is its primary application in research?
A1: Ap5A, or P¹,P⁵-Di(adenosine-5')pentaphosphate, is a naturally occurring dinucleoside polyphosphate. In research, it is primarily used as a potent and specific inhibitor of adenylate kinase (AK), an enzyme crucial for maintaining cellular energy homeostasis.[1][2] By inhibiting adenylate kinase, Ap5A can modulate the cellular energy charge and influence signaling pathways sensitive to the AMP:ATP ratio. It is also known to act on purinergic P2 receptors, making it a valuable tool for studying cellular signaling.[3]
Q2: What is the general solubility of Ap5A?
A2: Ap5A, particularly in its salt forms (e.g., trilithium, sodium, or ammonium salts), has good solubility in water and aqueous buffers.[1] A solubility of at least 10 mM in aqueous solutions is commonly reported.[1] One source indicates a solubility of 50 mg/mL in water for the trilithium and ammonium salt forms.
Q3: How should solid Ap5A be stored?
A3: For long-term storage, solid Ap5A should be kept in a freezer at -20°C, preferably in its lyophilized form.[1] While it shows sufficient stability at room temperature for short periods, such as during handling and shipment, freezer storage is recommended to ensure its integrity over time.[1]
Q4: How should Ap5A solutions be stored?
A4: For long-term storage, it is recommended to store Ap5A stock solutions at -80°C.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Troubleshooting Guide for Ap5A Solubility
This guide addresses common issues that may be encountered when preparing Ap5A solutions for experimental use.
Problem 1: The lyophilized Ap5A powder appears clumpy or has formed small droplets.
-
Cause: Lyophilized Ap5A is sensitive to humidity and can absorb moisture from the air, causing it to collapse from a powder into a smaller volume, sometimes appearing as small droplets.[1]
-
Solution: This is a physical change and does not necessarily indicate chemical degradation. The product is likely still usable. To ensure you are using the correct amount, it is recommended to dissolve the entire contents of the vial. Carefully rinse the walls of the tube with your chosen solvent to ensure all the compound is dissolved.[1]
Problem 2: I am having difficulty completely dissolving the Ap5A powder in my buffer.
-
Cause: While Ap5A is generally soluble in aqueous solutions, achieving complete dissolution can sometimes be challenging, especially at higher concentrations.
-
Solutions:
-
Thorough Mixing: Ensure vigorous mixing. Use a vortex mixer for several minutes to create a uniform solution.[1]
-
Sonication: A bath sonicator can be used to break up any aggregates of the powder and aid in dissolution.
-
Gentle Warming: Gently warm the solution in a water bath (e.g., up to 37°C) for a short period. Avoid excessive heat, as it may degrade the compound.
-
pH Adjustment: The solubility of phosphates can be pH-dependent. Ensure the pH of your buffer is within a neutral to slightly alkaline range, which may aid dissolution.
-
Problem 3: My Ap5A solution was clear upon preparation, but a precipitate formed after storage.
-
Cause: Precipitation upon storage can occur due to several factors, including the solution becoming supersaturated at a lower temperature, or changes in pH.
-
Solutions:
-
Re-dissolving: Gently warm the solution and vortex or sonicate it to see if the precipitate redissolves.
-
Filtration: If the precipitate does not redissolve, it is recommended to filter the solution through a 0.22 µm syringe filter before use to remove any undissolved particles.
-
Fresh Preparation: To ensure the accuracy of your experimental concentrations, it is highly recommended to prepare Ap5A solutions fresh on the day of use.
-
Quantitative Data on Ap5A Solubility and Stability
Currently, detailed quantitative data on Ap5A solubility in various buffers and its long-term stability in solution is limited in publicly available literature. The table below summarizes the available information. Researchers are advised to empirically determine the optimal storage conditions for their specific experimental needs.
| Parameter | Solvent/Condition | Value/Recommendation | Source |
| Solubility | Water | ≥ 10 mM | [1] |
| Water (Trilithium & Ammonium salts) | 50 mg/mL | ||
| Storage (Solid) | Long-term | -20°C (freeze-dried form recommended) | [1] |
| Short-term (handling/shipping) | Room temperature | [1] | |
| Storage (Solution) | Long-term | -80°C (in single-use aliquots) | [2] |
Experimental Protocols
Protocol for Preparation of a 10 mM Ap5A Stock Solution
Materials:
-
Ap5A (salt form, e.g., trilithium salt)
-
Sterile, nuclease-free water or desired aqueous buffer (e.g., Tris-HCl, HEPES)
-
Vortex mixer
-
Bath sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of lyophilized Ap5A to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of Ap5A powder. Note: Due to the hygroscopic nature of the lyophilized powder, it is often best to use the entire contents of a pre-weighed vial.
-
Dissolution: Add the appropriate volume of sterile water or buffer to the vial to achieve a 10 mM concentration. For example, to a vial containing 1 mg of Ap5A (Trilithium salt, MW ~934 g/mol ), add approximately 107 µL of solvent.
-
Mixing: Vortex the solution vigorously for 2-3 minutes. Ensure that the entire interior surface of the vial is washed with the solvent to dissolve any powder that may be adhering to the walls.[1]
-
Sonication (Optional): If the powder is not fully dissolved after vortexing, place the vial in a bath sonicator for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term use.[2]
Signaling Pathways and Experimental Workflows
Adenylate Kinase Inhibition by Ap5A
Ap5A acts as a bisubstrate inhibitor, mimicking the binding of two ADP molecules to the active site of adenylate kinase, thereby inhibiting its catalytic activity.
Caption: Inhibition of the adenylate kinase catalytic cycle by Ap5A.
Ap5A and Purinergic P2 Receptor Signaling
Ap5A can act as an agonist on certain P2 receptors, which are broadly divided into P2X (ionotropic) and P2Y (G-protein coupled) receptors, initiating downstream signaling cascades.
Caption: Simplified signaling pathways of Ap5A via P2X and P2Y receptors.
References
Validation & Comparative
Comparing the inhibitory potency of Ap5A and other adenylate kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potency of P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) and other key inhibitors of adenylate kinase (AK), an enzyme central to cellular energy homeostasis. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of various compounds against adenylate kinase is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate higher potency. The following table summarizes the available quantitative data for Ap5A and other notable adenylate kinase inhibitors.
| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | IC50 | Inhibition Type | Reference |
| P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) | Rabbit Muscle | ~2.5 nM | - | Competitive | [1] |
| P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) | Human Hemolysate | - | Effective at ≥ 2 µM | - | [2] |
| P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) | Rat Liver Mitochondria | 10 µM | - | - | [3] |
| P¹,P⁴-Di(adenosine-5')tetraphosphate (Ap4A) | Rat Brain | - | 5.0 µM | Uncompetitive | [4] |
| P¹,P⁶-Di(adenosine-5')hexaphosphate (Ap6A) | Rat Brain | - | 500 µM | Uncompetitive | [4] |
Qualitative Comparison of Inhibitory Potency for Pig Muscle Adenylate Kinase: [5]
Ap5A > 1:N⁶-etheno-Ap5A > Ap6A > Gp5A > Ap4A > Up5A
Signaling Pathway of Adenylate Kinase
Adenylate kinase plays a crucial role in cellular energy metabolism by catalyzing the reversible transfer of a phosphoryl group between adenine nucleotides. The enzyme maintains the equilibrium between ATP, ADP, and AMP, which is vital for energy buffering and signaling.
Caption: The Adenylate Kinase signaling pathway.
Experimental Protocols
The inhibitory potency of compounds against adenylate kinase is commonly determined using a coupled enzyme assay. This method continuously monitors the production of ATP or the consumption of ADP.
Coupled Enzyme Assay for Adenylate Kinase Inhibition
This protocol outlines a spectrophotometric assay that couples the production of ATP from two molecules of ADP by adenylate kinase to the reduction of NADP⁺, which can be monitored by the change in absorbance at 340 nm.[6]
Materials:
-
Adenylate Kinase (enzyme to be tested)
-
Inhibitor compound (e.g., Ap5A)
-
ADP (substrate)
-
Glucose
-
NADP⁺
-
Hexokinase (coupling enzyme)
-
Glucose-6-phosphate dehydrogenase (coupling enzyme)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mixture: Prepare a reaction mixture containing assay buffer, glucose, NADP⁺, hexokinase, and glucose-6-phosphate dehydrogenase.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
Reaction Initiation:
-
To each well of the microplate, add the reagent mixture.
-
Add the inhibitor at various concentrations to the respective wells.
-
Add a fixed concentration of adenylate kinase to all wells, except for the negative control.
-
Initiate the reaction by adding ADP to all wells.
-
-
Measurement: Immediately place the microplate in the reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the Ki value, the experiment should be repeated with varying concentrations of the substrate (ADP), and the data can be analyzed using methods such as the Dixon plot or non-linear regression fitting to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive).
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the inhibitory potency of a compound against adenylate kinase.
Caption: Workflow for an adenylate kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P1, P5-Bis-(5'-adenosyl)pentaphosphate: is this adenylate kinase inhibitor substrate for mitochondrial processes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diadenosine polyphosphates inhibit adenosine kinase activity but decrease levels of endogenous adenosine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenylate Kinase Activity Assay Kit - Creative BioMart [creativebiomart.net]
A Comparative Analysis of Adenosine 5'-pentaphosphate (AP5A) and Diadenosine Tetraphosphate (Ap4A) in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Adenosine 5'-pentaphosphate (AP5A) and Diadenosine tetraphosphate (Ap4A). By presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways, this document aims to be a valuable resource for understanding the distinct and overlapping roles of these two important dinucleoside polyphosphates.
Introduction
This compound (AP5A) and Diadenosine tetraphosphate (Ap4A) are structurally related endogenous molecules composed of two adenosine moieties linked by a polyphosphate chain of five and four phosphate groups, respectively. While both are classified as dinucleoside polyphosphates, they exhibit significant differences in their biological activities, serving distinct roles as signaling molecules and enzyme modulators. This guide will delve into these differences, providing a comprehensive overview for researchers in the fields of pharmacology, biochemistry, and drug development.
Core Biological Activities: A Head-to-Head Comparison
The primary biological roles of AP5A and Ap4A diverge significantly. AP5A is predominantly recognized as a potent and specific inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis.[1][2] In contrast, Ap4A is widely regarded as a cellular "alarmone," a signaling molecule that accumulates under conditions of stress, such as oxidative stress, heat shock, and DNA damage, to modulate a variety of cellular responses.[3][4]
Enzyme Inhibition and Kinetics
A key differentiator between AP5A and Ap4A is their interaction with adenylate kinase. AP5A acts as a powerful inhibitor, while Ap4A's interaction is more complex, involving binding and even slow hydrolysis by the enzyme.[5] The inhibitory potency of AP5A is significantly greater than that of Ap4A.[1][6] Both molecules also inhibit adenosine kinase and are substrates for degrading enzymes, with comparable Michaelis-Menten constants (Km).[7]
| Parameter | This compound (AP5A) | Diadenosine tetraphosphate (Ap4A) | Reference |
| Adenylate Kinase Inhibition | Potent Inhibitor | Weaker Inhibitor | [1][6] |
| Adenosine Kinase Inhibition (Ki) | 2 µM | 0.3 µM | [7] |
| Degradation by Cytosolic Enzymes (Km) | 13 ± 1 µM | 10.5 ± 0.5 µM | [7] |
Receptor Interactions and Signaling
Both AP5A and Ap4A can interact with purinergic receptors, but their affinity and the resulting downstream signaling can differ. Ap4A has been shown to bind to specific receptors on cardiac membranes, a process that is enhanced by receptor activation.[8] In contrast, the binding of AP5A to these same receptors remains unchanged after activation.[8] In rat liver cell membranes, Ap4A and AP5A show a similar potency in displacing [³H]Ap4A binding, suggesting interaction with a P2Y-like purinoceptor.[9] However, in the guinea-pig vas deferens, AP5A, but not Ap4A, produced antagonistic effects on nonadrenergic contractile responses, indicating a functional difference at the receptor level in this tissue.[7]
| Tissue/Cell Type | Receptor/Response | AP5A Effect | Ap4A Effect | Reference |
| Mouse Heart Membranes | Ap4A Receptor Binding (KD) | No change after activation | 32.5-fold decrease after activation | [8] |
| Rat Liver Cell Membranes | [³H]Ap4A Displacement | Potency ≥ Ap4A | High Potency | [9] |
| Guinea-pig Vas Deferens | Nonadrenergic Contraction | Antagonistic | No effect | [7] |
Signaling Pathways
The signaling pathways initiated by AP5A and Ap4A reflect their primary biological roles. Ap4A, as a stress alarmone, can trigger complex intracellular cascades, while AP5A's effects are often linked to its modulation of cellular energy status through adenylate kinase inhibition.
Ap4A Signaling Pathway
Ap4A can act as an extracellular signaling molecule by binding to P2Y purinergic receptors, which are G-protein coupled receptors (GPCRs).[10] Activation of these receptors can lead to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[11][12]
AP5A Signaling and Cellular Energetics
The primary intracellular effect of AP5A is the inhibition of adenylate kinase, which disrupts the equilibrium of adenine nucleotides (ATP, ADP, and AMP). This leads to an increase in the AMP:ATP ratio, a critical sensor of cellular energy status. An elevated AMP:ATP ratio activates AMP-activated protein kinase (AMPK), a master regulator of metabolism that shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways to restore energy balance.[13]
Experimental Protocols
Detailed, step-by-step experimental protocols are often proprietary or specific to the laboratory in which they were developed. However, based on the methodologies described in the cited literature, generalized protocols for key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Ap4A and AP5A Quantification
This method allows for the separation and quantification of Ap4A and AP5A in biological samples.
References
- 1. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transactivation of receptor tyrosine kinases by purinergic P2Y and adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of the actions of AP5A and alpha,beta-methylene ATP on nonadrenergic, noncholinergic neurogenic excitation in the guinea-pig vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the binding of diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) to rat liver cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. benchchem.com [benchchem.com]
- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 13. AMPK in cardiovascular health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Ap5A as an Adenylate Kinase Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a potent and specific enzyme inhibitor is paramount to the integrity of experimental outcomes. Diadenosine pentaphosphate (Ap5A) is a widely utilized and potent inhibitor of adenylate kinase (AK), a key enzyme in cellular energy homeostasis. This guide provides a comparative analysis of Ap5A's specificity against alternative inhibitors, supported by experimental data and detailed protocols to aid in the validation process.
Adenylate kinase governs the equilibrium of adenine nucleotides (ATP, ADP, and AMP) through the reversible reaction: 2 ADP ⇌ ATP + AMP.[1][2] This function is crucial for maintaining cellular energy balance and for signaling pathways that respond to the cell's energetic state.[1][3] Given its central role, specific inhibition of adenylate kinase is essential for dissecting its function in various physiological and pathological processes.
Performance Comparison of Adenylate Kinase Inhibitors
Ap5A is a structural analogue of the two-substrate transition state of the adenylate kinase reaction, contributing to its high affinity and inhibitory potency.[4][5] However, a comprehensive evaluation of its specificity requires comparison with other potential inhibitors. The following table summarizes the inhibitory potency (IC50) of Ap5A and other dinucleoside polyphosphates against human adenylate kinase isoenzyme 1 (hAK1).
| Inhibitor | Phosphate Chain Length | IC50 (µM) for hAK1 |
| Ap5A | 5 | < 1 |
| P1-(5'-adenosyl) P5-(5'-adenosyl) pentaphosphate | 5 | < 1 |
| Ap4A | 4 | > 1 |
| Ap6A | 6 | > 1 |
| Gp5A | 5 | > 1 |
| Up5A | 5 | > 1 |
| Data sourced from a 2024 study on dinucleoside polyphosphate derivatives as hAK1 inhibitors.[6] |
The data clearly indicates that Ap5A is a highly potent inhibitor of hAK1, with an IC50 value below 1 µM.[6] Other dinucleoside polyphosphates with varying phosphate chain lengths or different nucleoside bases exhibit weaker inhibitory activity.[6]
Experimental Protocols for Validating Inhibitor Specificity
To ensure that the observed effects are due to the specific inhibition of adenylate kinase and not off-target interactions, a rigorous experimental approach is necessary.
Adenylate Kinase Activity Assay
This protocol describes a coupled enzyme assay to measure adenylate kinase activity, which can be adapted to determine the IC50 values of inhibitors.
Principle: The production of ATP by adenylate kinase is coupled to the glucose-6-phosphate dehydrogenase and hexokinase reactions. The resulting production of NADPH is measured spectrophotometrically at 340 nm.
Materials:
-
Purified adenylate kinase
-
Ap5A and other test inhibitors
-
ADP (substrate)
-
ATP (for coupled reaction)
-
Glucose
-
NADP+
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 0.2 mM EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, glucose, NADP+, ATP, hexokinase, and glucose-6-phosphate dehydrogenase.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a control with no inhibitor.
-
Add the purified adenylate kinase to all wells.
-
Initiate the reaction by adding ADP.
-
Immediately measure the increase in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Kinase Selectivity Profiling (Off-Target Screening)
To assess the specificity of Ap5A, it is crucial to screen it against a broad panel of other kinases. Several commercial services offer kinase panel screening.
Principle: The inhibitory activity of the compound is tested against a large number of purified kinases using a standardized assay format, often based on measuring the phosphorylation of a generic substrate.
Workflow:
-
Primary Screen: Determine the IC50 of Ap5A against the target adenylate kinase.
-
Panel Screen: Submit Ap5A for screening against a kinase panel (e.g., 40, 100, or more kinases) at a fixed concentration (e.g., 10 µM).
-
Dose-Response Analysis: For any kinases inhibited significantly in the primary screen, perform a full dose-response analysis to determine their IC50 values.
-
Selectivity Score: Calculate a selectivity score to quantify the inhibitor's specificity.
Visualizing the Adenylate Kinase Signaling Pathway
The following diagrams illustrate the central role of adenylate kinase in cellular energy homeostasis and the experimental workflow for assessing inhibitor specificity.
Caption: Adenylate Kinase in Cellular Energy Signaling.
Caption: Experimental Workflow for Inhibitor Specificity Validation.
Conclusion
The available data strongly supports Ap5A as a potent inhibitor of adenylate kinase, particularly hAK1.[6] Its inhibitory activity surpasses that of other tested dinucleoside polyphosphates. However, to definitively validate its specificity for a particular experimental system, researchers are encouraged to perform comprehensive off-target screening against a broad kinase panel. The provided experimental protocols and workflows offer a robust framework for such validation studies. By employing these methods, researchers can confidently utilize Ap5A as a specific tool to investigate the multifaceted roles of adenylate kinase in health and disease. Commercial availability of Ap5A from various suppliers facilitates its inclusion in these critical validation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, kinetic studies, and QSAR of dinucleoside polyphosphate derivatives as human AK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Ap5A Versus Other Dinucleoside Polyphosphates in Cell Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinucleoside polyphosphates (Np_n_N's) are a class of endogenous signaling molecules found across various biological systems, from bacteria to mammals.[1] These molecules, consisting of two nucleosides joined by a phosphate chain of variable length, are increasingly recognized for their diverse roles in cellular communication, including neurotransmission, cardiovascular regulation, and cell proliferation.[1] Among these, diadenosine polyphosphates (Ap_n_As), such as diadenosine pentaphosphate (Ap5A), diadenosine tetraphosphate (Ap4A), and diadenosine triphosphate (Ap3A), have garnered significant attention as extracellular signaling molecules that primarily exert their effects through purinergic P2 receptors.[2]
This guide provides a comparative analysis of Ap5A against other key dinucleoside polyphosphates, with a focus on their differential effects on cell signaling pathways. We present quantitative data on receptor activation, detail relevant experimental methodologies, and provide visual representations of the key signaling cascades to aid researchers in understanding the nuanced roles of these molecules and to facilitate future research and drug development.
Comparative Analysis of P2Y Receptor Activation
The biological effects of dinucleoside polyphosphates are largely mediated by their interaction with P2Y receptors, a family of G protein-coupled receptors. The length of the polyphosphate chain significantly influences the potency and selectivity of these molecules for different P2Y receptor subtypes.
| Agonist | P2Y1 Receptor (EC50, µM) | P2Y2 Receptor (EC50, µM) | P2Y11 Receptor Activation | Proliferative Effect on Vascular Smooth Muscle Cells (VSMCs) |
| Ap3A | 0.011[3] | - | No | Yes[1] |
| Ap4A | - | Agonist[4] | Yes (at 1 mM)[3] | Yes[1] |
| Ap5A | 0.32[3] | Agonist (EC50 = 50 µM in chromaffin cells)[5] | No[3] | No[1] |
| Ap6A | - | - | No | No[1] |
Differential Effects on Cell Proliferation: The Case of Vascular Smooth Muscle Cells
A key functional difference among diadenosine polyphosphates is their effect on cell proliferation. Studies on vascular smooth muscle cells (VSMCs) have shown that Ap3A and Ap4A act as mitogens, inducing cell proliferation, whereas Ap5A and Ap6A do not exhibit this effect.[1] This differential activity is attributed to the specific activation of P2Y receptors, which in the case of Ap3A and Ap4A, leads to the stimulation of the Ras-Raf-MEK-ERK1/2 signaling cascade.[1]
Signaling Pathway for Ap3A/Ap4A-Induced VSMC Proliferation
The signaling pathway initiated by Ap3A and Ap4A in VSMCs involves a cascade of intracellular events culminating in the activation of the MAP kinases ERK1/2, which are key regulators of cell proliferation.[1]
Experimental Protocols
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Dinucleoside polyphosphates (Ap3A, Ap4A, Ap5A)
-
[³H]-Thymidine (1 µCi/ml)
-
Trichloroacetic acid (TCA), ice-cold
-
Sodium hydroxide (NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed VSMCs in 24-well plates and grow to sub-confluence.
-
Synchronize cells by serum starvation (e.g., 0.5% FBS for 24-48 hours).
-
Treat cells with desired concentrations of Ap3A, Ap4A, or Ap5A for a specified period (e.g., 24 hours).
-
Add 1 µCi/ml of [³H]-thymidine to each well and incubate for an additional 2-4 hours.[6]
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.
-
Wash the precipitate twice with ice-cold 5% TCA.
-
Solubilize the precipitate in 0.5 M NaOH.
-
Transfer the solubilized DNA to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
Western Blot for ERK1/2 Phosphorylation
This method is used to detect the activation of the ERK1/2 signaling pathway by measuring the levels of phosphorylated ERK1/2.
Materials:
-
VSMCs
-
Dinucleoside polyphosphates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and serum-starve VSMCs as described above.
-
Stimulate cells with dinucleoside polyphosphates for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells on ice and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
Intracellular Calcium Measurement
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) upon stimulation with dinucleoside polyphosphates using the fluorescent indicator Fura-2 AM.
Materials:
-
VSMCs cultured on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
Procedure:
-
Load the cells with 2-5 µM Fura-2 AM in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 20 minutes.
-
Mount the coverslip on a perfusion chamber on the stage of the fluorescence microscope.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Perfuse the cells with a solution containing the dinucleoside polyphosphate of interest.
-
Continue recording the fluorescence to measure changes in the 340/380 nm fluorescence ratio, which is proportional to the [Ca²⁺]i.
Conclusion
The available evidence clearly demonstrates that dinucleoside polyphosphates, while structurally similar, exhibit distinct biological activities, particularly in the context of cell proliferation. Ap3A and Ap4A have been identified as mitogens in vascular smooth muscle cells, acting through P2Y receptors to activate the ERK1/2 signaling pathway. In contrast, Ap5A and Ap6A do not share this proliferative effect. These differences highlight the importance of the phosphate chain length in determining receptor selectivity and downstream signaling outcomes. For researchers in drug development, these findings offer a basis for the rational design of selective P2Y receptor agonists or antagonists targeting processes such as vascular remodeling and inflammation. Further investigation into the specific P2Y receptor subtypes involved in these differential responses will be crucial for advancing our understanding and therapeutic exploitation of dinucleoside polyphosphate signaling.
References
- 1. Diadenosine polyphosphates Ap3A and Ap4A, but not Ap5A or Ap6A, induce proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2 purinergic receptors for diadenosine polyphosphates in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca(2+)-stores mobilization by diadenosine tetraphosphate, Ap4A, through a putative P2Y purinoceptor in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
Specificity of Ap5A for Adenylate Kinase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) is a potent and widely recognized inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis. Adenylate kinases exist in multiple isoforms with distinct subcellular localizations and kinetic properties, raising questions about the isoform specificity of Ap5A. This guide provides a comparative analysis of the inhibitory effects of Ap5A on different adenylate kinase isoforms, supported by experimental data and detailed protocols.
Unveiling Isoform-Specific Inhibition by Ap5A
Adenylate kinase isoforms are distributed throughout the cell, with AK1 predominantly in the cytosol, AK2 in the mitochondrial intermembrane space, and AK3 in the mitochondrial matrix.[1] This compartmentalization underscores the importance of understanding inhibitor specificity for targeted therapeutic development.
For instance, a significantly higher concentration of Ap5A was needed to inhibit adenylate kinase in bovine liver mitochondria compared to mammalian skeletal muscle or human erythrocytes.[2][3] This observation aligns with the fact that muscle and erythrocytes primarily express the cytosolic AK1 isoform, while liver mitochondria contain the AK2 and AK3 isoforms.
One study reported a Ki of 10⁻⁵ M for Ap5A inhibiting "soluble" adenylate kinase within intact mitochondria. This value is approximately two orders of magnitude higher than the inhibition constants determined for purified rabbit muscle adenylate kinase (predominantly AK1) and a mitochondrial intermembrane space enzyme preparation (AK2).[4] This suggests that Ap5A is a more potent inhibitor of the cytosolic and intermembrane space isoforms compared to the mitochondrial matrix isoform, or that the accessibility of the inhibitor to the enzyme is hindered in the intact mitochondrial setup.
A commercially available source states a Ki of 2.5 nM for Ap5A as an adenylate kinase inhibitor, although the specific isoform is not specified.[5]
Comparative Inhibition Data
The following table summarizes the available quantitative data on the inhibition of different adenylate kinase preparations by Ap5A. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Adenylate Kinase Source/Isoform | Organism/Tissue | Preparation | Inhibition Constant (Ki) | Reference |
| Adenylate Kinase (unspecified isoform) | Not specified | Not specified | 2.5 nM | [5] |
| "Soluble" Adenylate Kinase | Rat | Intact Mitochondria | 10 µM | [4] |
| Adenylate Kinase | Rabbit | Purified from Muscle (primarily AK1) | ~0.1 µM | [4] |
| Adenylate Kinase | Not specified | Mitochondrial Intermembrane Space (AK2) | ~0.1 µM | [4] |
| Adenylate Kinase | Human | Hemolysate (primarily AK1) | Effective at ~2 µM | [6] |
*Value inferred from the statement that the Ki is "about two orders of magnitude higher" than for the purified enzymes.
Signaling Pathways and Experimental Workflows
The inhibition of adenylate kinase by Ap5A has significant implications for cellular signaling pathways that are regulated by the AMP:ATP ratio. The primary role of adenylate kinase is to maintain the equilibrium of adenine nucleotides (2ADP ↔ ATP + AMP).
An experimental workflow to determine the inhibitory potency of Ap5A on a specific adenylate kinase isoform would typically involve a coupled enzyme assay.
Experimental Protocols
Determination of Adenylate Kinase Inhibition by Ap5A using a Coupled Enzyme Assay
This protocol is adapted from standard methods for measuring adenylate kinase activity and can be used to determine the inhibition constants (Ki or IC50) of Ap5A for purified AK isoforms. The assay couples the production of ATP by adenylate kinase to the oxidation of NADH, which is monitored spectrophotometrically.
Materials:
-
Purified adenylate kinase isoform (e.g., recombinant human AK1, AK2, or AK3)
-
Ap5A solution of known concentration
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM dithiothreitol (DTT)
-
Adenosine 5'-diphosphate (ADP)
-
Glucose
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Adenosine 5'-triphosphate (ATP) for the hexokinase reaction
-
Hexokinase (HK)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well microplate, UV-transparent
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of ADP, glucose, NADH, and Ap5A in assay buffer. The final concentrations in the reaction mixture will need to be optimized, but typical starting points are: 1 mM ADP, 5 mM glucose, 0.2 mM NADH.
-
Prepare a solution of the coupling enzymes (Hexokinase and G6PDH) in assay buffer. Typical concentrations are 1-2 units/mL of each.
-
-
Assay Setup:
-
In a 96-well plate, set up the reaction mixtures. For each Ap5A concentration to be tested, prepare a master mix containing assay buffer, ADP, glucose, NADH, and the coupling enzymes.
-
Add varying concentrations of the Ap5A inhibitor to the respective wells. Include a control well with no Ap5A.
-
To initiate the reaction, add the purified adenylate kinase isoform to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Kinetic Measurement:
-
Immediately place the microplate in a spectrophotometer pre-set to 340 nm and the desired temperature (e.g., 25°C or 37°C).
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of NADH oxidation is proportional to the adenylate kinase activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance per minute) for each Ap5A concentration.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the Ap5A concentration and fit the data to a sigmoidal dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (ADP) and the inhibitor (Ap5A). Plot the data using methods such as Lineweaver-Burk or Dixon plots.
-
Conclusion
The available evidence strongly suggests that Ap5A exhibits isoform-specific inhibition of adenylate kinase. While it is a potent inhibitor of the cytosolic isoform AK1 and the mitochondrial intermembrane space isoform AK2, its potency against the mitochondrial matrix isoform AK3 appears to be lower. Further research involving direct comparative studies with purified human isoforms is necessary to fully elucidate the inhibitory profile of Ap5A. The provided experimental protocol offers a robust framework for conducting such investigations, which are crucial for the development of isoform-selective inhibitors for therapeutic applications.
References
- 1. Adenylate Kinase and AMP Signaling Networks: Metabolic Monitoring, Signal Communication and Body Energy Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases. | Semantic Scholar [semanticscholar.org]
- 4. P1, P5-Bis-(5'-adenosyl)pentaphosphate: is this adenylate kinase inhibitor substrate for mitochondrial processes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Ap5A and Ap6A on Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine polyphosphates, such as diadenosine pentaphosphate (Ap5A) and diadenosine hexaphosphate (Ap6A), are endogenous signaling molecules that exert a variety of effects through their interaction with purinergic receptors.[1][2] These molecules are stored in and released from various cells, including platelets and chromaffin cells, and are involved in diverse physiological processes, particularly in the cardiovascular and nervous systems.[2][3] Understanding the nuanced differences in how Ap5A and Ap6A interact with the P2X and P2Y subfamilies of purinergic receptors is critical for elucidating their physiological roles and for the development of targeted therapeutics. This guide provides a comprehensive comparison of the effects of Ap5A and Ap6A on purinergic receptors, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Ap5A and Ap6A Activity
The following tables summarize the known effects of Ap5A and Ap6A on various purinergic receptor subtypes. The data is compiled from a range of experimental systems and highlights the differential potency and efficacy of these two dinucleotide messengers.
Table 1: Effects of Ap5A and Ap6A on P2X Receptors
| Receptor Subtype | Ligand | Effect | Potency/Concentration | Experimental System |
| P2X1 | Ap5A | Agonist (transient vasoconstriction) | Rank Order: α,β-meATP = Ap5A > Ap6A[4] | Isolated perfused rat kidney[4] |
| Ap6A | Agonist (transient vasoconstriction) | Rank Order: α,β-meATP = Ap5A > Ap6A[4] | Isolated perfused rat kidney[4] | |
| Unidentified P2X | Ap5A | Agonist (sustained vasoconstriction) | Rank Order: α,β-meATP = Ap5A > β,γ-meATP ≥ Ap6A[4] | Isolated perfused rat kidney[4] |
| Ap6A | Agonist (sustained vasoconstriction) | Rank Order: α,β-meATP = Ap5A > β,γ-meATP ≥ Ap6A[4] | Isolated perfused rat kidney[4] |
Table 2: Effects of Ap5A and Ap6A on P2Y Receptors
| Receptor Subtype | Ligand | Effect | Potency/Concentration | Experimental System |
| P2Y-like (rat liver) | Ap5A | Agonist (displacement of [³H]Ap4A binding) | Rank Order: Ap4A ≥ Ap5A > Ap6A[5][6] | Isolated rat liver cell plasma membranes[5][6] |
| Ap6A | Agonist (displacement of [³H]Ap4A binding) | Rank Order: Ap4A ≥ Ap5A > Ap6A[5][6] | Isolated rat liver cell plasma membranes[5][6] |
Table 3: Effects of Ap5A and Ap6A on Intracellular Calcium Levels
| Cell Type | Ligand | Effect | Concentration for Significant Increase |
| Rat Vascular Smooth Muscle Cells | Ap5A | Increase in [Ca²⁺]i | 10 µM (205 ± 27 nmol/L increase)[7] |
| Ap6A | Increase in [Ca²⁺]i | 10 µM (269 ± 98 nmol/L increase)[7] |
Experimental Protocols
Measurement of Vasoconstriction in Isolated Perfused Rat Kidney
This protocol is designed to assess the vasoconstrictor effects of Ap5A and Ap6A on the renal vasculature.[1][4][8][9][10][11]
a. Experimental Setup:
-
Apparatus: Isolated perfused kidney system, including a peristaltic pump, pressure transducer, and data acquisition system.
-
Perfusion Solution: Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose), gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
Animal Model: Male Wistar rats.
b. Procedure:
-
Anesthetize the rat and cannulate the abdominal aorta and vena cava.
-
Excise the right kidney and cannulate the renal artery.
-
Transfer the kidney to the perfusion apparatus and perfuse with Krebs-Henseleit solution at a constant flow rate.
-
Allow the preparation to equilibrate until a stable perfusion pressure is achieved.
-
Administer increasing concentrations of Ap5A or Ap6A into the perfusion solution.
-
Record the changes in perfusion pressure, which directly correlate with the degree of vasoconstriction.
-
Analyze the data to determine the dose-response relationship and rank order of potency.
c. Workflow Diagram:
Intracellular Calcium Mobilization Assay
This protocol measures the ability of Ap5A and Ap6A to induce an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in purinergic signaling.[7][12][13][14][15]
a. Experimental Setup:
-
Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation®).
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS), and cell culture medium.
-
Cell Line: Cultured rat vascular smooth muscle cells or other cell lines endogenously or recombinantly expressing purinergic receptors.
b. Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom microplate and culture overnight.
-
Load the cells with Fluo-4 AM dye for 1 hour at 37°C.
-
Prepare serial dilutions of Ap5A and Ap6A in a separate compound plate.
-
Place both the cell plate and the compound plate into the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
The instrument will then automatically inject the Ap5A or Ap6A solutions into the corresponding wells of the cell plate.
-
Continuously record the fluorescence intensity over time to measure the change in [Ca²⁺]i.
-
Analyze the data to determine the magnitude and kinetics of the calcium response.
c. Workflow Diagram:
Signaling Pathways
Ap5A and Ap6A exert their effects by activating distinct signaling pathways downstream of P2X and P2Y receptors.
P2X1 Receptor Signaling
P2X1 receptors are ligand-gated ion channels.[16][17] Upon binding of an agonist like Ap5A or Ap6A, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺.[17] This leads to membrane depolarization and a rapid increase in intracellular calcium concentration, which in turn triggers downstream cellular responses such as smooth muscle contraction.[16][17]
References
- 1. mdc-berlin.de [mdc-berlin.de]
- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The P2X1 ion channel in platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Diadenosine polyphosphates increase cytosolic calcium and attenuate angiotensin-II-induced changes of calcium in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for assessing myogenic tone and perfusion pressure in isolated mouse kidneys - MDC Repository [edoc.mdc-berlin.de]
- 9. Protocol for assessing myogenic tone and perfusion pressure in isolated mouse kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Mouse Isolated Perfused Kidney Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 13. Video: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 [jove.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. protocols.io [protocols.io]
- 16. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 17. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
Ap5A: A More Potent Inhibitor of Adenylate Kinase than Ap4A
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is critical. This guide provides a detailed comparison of two common adenylate kinase inhibitors, P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) and P¹,P⁴-Di(adenosine-5')tetraphosphate (Ap4A), supported by experimental data and detailed protocols.
Adenylate kinase (AK) is a crucial enzyme in maintaining cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP. By regulating the cellular AMP:ATP ratio, adenylate kinase plays a pivotal role in signaling pathways that respond to cellular stress, most notably through the activation of AMP-activated protein kinase (AMPK). Given its central role in cellular metabolism, the inhibition of adenylate kinase is a key area of research. This guide focuses on the comparative inhibitory potency of Ap5A and Ap4A on adenylate kinase.
Quantitative Comparison of Inhibitory Potency
Experimental data consistently demonstrates that Ap5A is a significantly more potent inhibitor of adenylate kinase than Ap4A. This is evident from the lower inhibition constants (Ki) and dissociation constants (Kd) observed for Ap5A across different species. A lower Ki or Kd value indicates a higher binding affinity and, therefore, greater inhibitory potency.
| Inhibitor | Enzyme Source | Parameter | Value (M) | Value (nM) |
| Ap5A | Pig Muscle | Ki | 2.9 x 10⁻⁸[1] | 29 |
| Ap4A | Pig Muscle | Ki | 1.1 x 10⁻⁵[1] | 11,000 |
| Ap5A | E. coli | Kd | ~1.4 - 3.5 x 10⁻⁷ | ~140 - 350[2][3] |
| Ap4A | E. coli | Kd | 1.4 x 10⁻⁵[2][3] | 14,000 |
Table 1: Comparison of inhibition constants (Ki) and dissociation constants (Kd) for Ap5A and Ap4A against adenylate kinase from different sources.
The data clearly indicates that for both porcine muscle and E. coli adenylate kinase, Ap5A exhibits a substantially lower inhibition/dissociation constant, making it a more effective inhibitor. In the case of pig muscle adenylate kinase, Ap5A is approximately 379 times more potent than Ap4A based on their respective Ki values.[1]
Adenylate Kinase Signaling Pathway
Adenylate kinase is a critical regulator of cellular energy status. Under conditions of high energy consumption, the concentration of ADP increases. Adenylate kinase then converts two molecules of ADP into one molecule of ATP and one molecule of AMP. The resulting increase in the AMP:ATP ratio is a key signal of low energy status, leading to the activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, orchestrates a metabolic switch, inhibiting anabolic (energy-consuming) pathways and activating catabolic (energy-producing) pathways to restore cellular energy balance.[4][5][6][7]
References
- 1. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases. | Semantic Scholar [semanticscholar.org]
- 2. Insights into Enzymatic Catalysis from Binding and Hydrolysis of Diadenosine Tetraphosphate by E. coli Adenylate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Adenylate Kinase and AMP Signaling Networks: Metabolic Monitoring, Signal Communication and Body Energy Sensing [mdpi.com]
- 6. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Ap5A as a Mimic of the Adenylate Kinase Transition State: A Structural and Mechanistic Comparison
A guide for researchers, scientists, and drug development professionals on the structural similarities between the bisubstrate analog Ap5A and the transition state of adenylate kinase, supported by experimental data.
Adenylate kinase (AK) is a crucial enzyme in cellular energy homeostasis, catalyzing the reversible phosphoryl transfer between ATP and AMP to produce two molecules of ADP. Understanding the enzyme's catalytic mechanism, particularly the fleeting transition state, is paramount for the development of novel therapeutic agents. P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A), a synthetic bisubstrate analog, has proven to be an invaluable tool in these investigations. By mimicking the binding of both ATP and AMP in the active site, Ap5A effectively acts as a potent inhibitor and a stable analog of the adenylate kinase transition state.[1][2] This guide provides a detailed comparison of the structural features of Ap5A bound to adenylate kinase and the proposed enzymatic transition state, supported by quantitative data and experimental methodologies.
Structural Mimicry: Ap5A in the Active Site
X-ray crystallography studies have been instrumental in elucidating the structural basis of Ap5A's inhibitory action and its role as a transition state analog. When bound to adenylate kinase, Ap5A induces a significant conformational change, leading to the closure of the enzyme's flexible LID and NMP domains over the active site.[3] This "closed" conformation is believed to closely resemble the catalytic state.
The adenosine moieties of Ap5A occupy the binding pockets for ATP and AMP, while the pentaphosphate chain bridges the two, positioning the α-phosphate of the "AMP" portion for an in-line nucleophilic attack on the γ-phosphate of the "ATP" portion.[1] This arrangement provides a static snapshot that closely models the geometry of the pentacovalent phosphoryl group anticipated in the transition state of the phosphotransfer reaction.[1][4][5] The structure of the AK-Ap5A complex has been refined to high resolutions, providing precise atomic coordinates and revealing key interactions within the active site that stabilize this transition state-like conformation.[1][4][6]
Quantitative Comparison of Structural and Kinetic Parameters
The following table summarizes key quantitative data derived from structural and kinetic studies of adenylate kinase with its substrates and the inhibitor Ap5A. These values highlight the high affinity of Ap5A for the enzyme, consistent with its function as a transition state analog.
| Parameter | Adenylate Kinase with Substrates (ATP & AMP) | Adenylate Kinase with Ap5A | Experimental Method |
| Binding Affinity (Inhibition) | - | Potent inhibitor at concentrations near 2 µM[2] | Enzyme Kinetics |
| Conformation | Dynamic equilibrium between open and closed states[7] | Predominantly closed conformation[3] | X-ray Crystallography, NMR Spectroscopy |
| Resolution of Crystal Structure | - | 1.6 Å to 1.96 Å[4][6] | X-ray Crystallography |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Ap5A and the adenylate kinase transition state.
X-Ray Crystallography of the Adenylate Kinase-Ap5A Complex
Objective: To determine the three-dimensional structure of adenylate kinase in complex with Ap5A to high resolution.
Protocol:
-
Protein Purification: Recombinant adenylate kinase (e.g., from E. coli or yeast) is overexpressed and purified to homogeneity using standard chromatographic techniques.
-
Crystallization: The purified enzyme is concentrated and mixed with a solution containing Ap5A and a precipitant (e.g., polyethylene glycol). Crystals are grown via vapor diffusion.
-
Data Collection: Crystals are cryo-cooled and subjected to X-ray diffraction using a synchrotron radiation source. Diffraction data are collected on a suitable detector.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known adenylate kinase structure as a search model. The model is then refined against the experimental data to yield the final high-resolution structure of the complex.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To probe the solution dynamics and conformational changes of adenylate kinase upon binding of substrates and inhibitors.
Protocol:
-
Sample Preparation: Isotopically labeled (¹⁵N, ¹³C) adenylate kinase is prepared for heteronuclear NMR experiments. The protein is dissolved in a suitable buffer.
-
Titration Experiments: Substrates (ATP, AMP) or inhibitors (Ap5A) are titrated into the protein sample, and changes in the NMR spectra (e.g., chemical shift perturbations) are monitored.
-
Relaxation Experiments: Relaxation parameters (T₁, T₂, and heteronuclear NOE) are measured to characterize the backbone dynamics of the enzyme in its free and ligand-bound states.
-
Data Analysis: The spectral changes and relaxation data are analyzed to identify regions of the protein affected by ligand binding and to model the conformational exchange between different states.[7]
Adenylate Kinase Activity Assay
Objective: To measure the enzymatic activity of adenylate kinase and determine the inhibitory potential of compounds like Ap5A.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing buffer, the substrates ADP (for the reverse reaction) or ATP and AMP (for the forward reaction), and a coupled enzyme system (e.g., lactate dehydrogenase and pyruvate kinase) with NADH.
-
Enzyme Addition: The reaction is initiated by the addition of a known amount of adenylate kinase.
-
Kinetic Measurement: The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.
-
Inhibition Assay: To determine the inhibitory effect of Ap5A, the assay is performed in the presence of varying concentrations of the inhibitor, and the IC₅₀ value is calculated.[9][10][11]
Visualizing the Catalytic Cycle and Transition State Analogy
The following diagrams illustrate the catalytic cycle of adenylate kinase and the structural relationship between the transition state and the Ap5A-bound state.
Figure 1. The catalytic cycle of adenylate kinase, highlighting the conformational changes.
Figure 2. Structural analogy between the transition state and Ap5A bound to adenylate kinase.
References
- 1. Structure of the complex between adenylate kinase from Escherichia coli and the inhibitor Ap5A refined at 1.9 A resolution. A model for a catalytic transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. High-resolution structures of adenylate kinase from yeast ligated with inhibitor Ap5A, showing the pathway of phosphoryl transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution structures of adenylate kinase from yeast ligated with inhibitor Ap5A, showing the pathway of phosphoryl transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
Ap5A: A Superior Inhibitor of Adenylate Kinase Compared to ATP and ADP
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is critical for experimental design and therapeutic development. This guide provides a detailed comparison of the inhibitory effects of P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A), adenosine triphosphate (ATP), and adenosine diphosphate (ADP) on adenylate kinase, supported by experimental data and methodologies.
Adenylate kinase (AK) is a crucial phosphotransferase enzyme that maintains cellular energy homeostasis by catalyzing the reversible reaction: ATP + AMP ⇌ 2 ADP.[1][2] Its activity is fundamental in monitoring and regulating the levels of adenine nucleotides. Given its central role, the specific inhibition of adenylate kinase is often necessary in various experimental contexts to dissect metabolic pathways or to develop potential therapeutic agents. While ATP and ADP are substrates for the enzyme, their structural analog, Ap5A, acts as a potent inhibitor. This guide elucidates why Ap5A is a significantly more effective inhibitor than the natural substrates of the enzyme.
Superior Inhibition by Ap5A: A Molecular Mimicry Strategy
The primary reason for Ap5A's superior inhibitory capacity lies in its structure. Ap5A is a bisubstrate analog, meaning it mimics the simultaneous binding of both ATP and AMP to the active site of adenylate kinase.[3][4] The molecule consists of two adenosine moieties linked by a chain of five phosphate groups. This structure allows it to occupy both the ATP- and AMP-binding sites of the enzyme concurrently, leading to a very stable enzyme-inhibitor complex and potent competitive inhibition.[3][5]
In contrast, ATP and ADP, as substrates, bind to the active site to participate in the catalytic reaction and subsequently dissociate. Their binding affinity, represented by the Michaelis-Menten constant (Km), is inherently weaker than the inhibitory constant (Ki) of a potent inhibitor like Ap5A. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.
Quantitative Comparison of Binding Affinities
To objectively compare the efficacy of these molecules in binding to adenylate kinase, we can examine their respective binding or inhibitory constants. The data presented below is for adenylate kinase from Escherichia coli.
| Molecule | Constant Type | Value |
| Ap5A | Inhibition Constant (Kᵢ) | ~140 - 350 nM |
| ATP | Michaelis-Menten Constant (Kₘ) | 51 µM |
| ADP | Michaelis-Menten Constant (Kₘ) | 92 µM |
Note: The Kᵢ for Ap5A is significantly lower than the Kₘ values for ATP and ADP, indicating a much stronger binding affinity of Ap5A for adenylate kinase.[6][7]
The nanomolar Ki of Ap5A compared to the micromolar Km values for ATP and ADP highlights a difference in binding affinity of several orders of magnitude, establishing Ap5A as a vastly superior inhibitor.
Visualizing the Inhibition Mechanism
The following diagrams illustrate the normal enzymatic reaction of adenylate kinase and the mechanism of its inhibition by Ap5A.
Experimental Protocols
Determining the Inhibition Constant (Kᵢ) of Ap5A for Adenylate Kinase
This protocol describes a coupled spectrophotometric assay to determine the Kᵢ of Ap5A for adenylate kinase. The assay measures the rate of ADP production, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Materials:
-
Purified adenylate kinase
-
ATP
-
AMP
-
Ap5A
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate (optional, for higher throughput)
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of ATP, AMP, PEP, NADH, and Ap5A in assay buffer. Determine the precise concentration of the NADH stock solution by measuring its absorbance at 340 nm (extinction coefficient = 6220 M⁻¹cm⁻¹).
-
Prepare a stock solution of adenylate kinase in a suitable buffer.
-
-
Set up the Coupled Enzyme System:
-
Prepare a reaction mixture containing assay buffer, a saturating concentration of PEP (e.g., 1 mM), NADH (e.g., 0.2 mM), pyruvate kinase (e.g., 5 units/mL), and lactate dehydrogenase (e.g., 7 units/mL).
-
-
Perform the Assay:
-
To a cuvette or microplate well, add the coupled enzyme reaction mixture.
-
Add varying concentrations of the substrate (e.g., a range of ATP concentrations around its Kₘ, while keeping AMP concentration constant and saturating, or vice versa).
-
Add a fixed concentration of the inhibitor, Ap5A. To determine the Kᵢ, this procedure should be repeated with several different fixed concentrations of Ap5A, as well as a control with no inhibitor.
-
Initiate the reaction by adding a small, fixed amount of adenylate kinase.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time. The rate of the reaction is proportional to the rate of decrease in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
To determine the mode of inhibition and calculate the Kᵢ, the data can be analyzed using graphical methods such as the Lineweaver-Burk or Dixon plots.
-
Lineweaver-Burk Plot: Plot 1/v versus 1/[S] (where S is the varied substrate) for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.
-
Dixon Plot: Plot 1/v versus inhibitor concentration ([I]) at different fixed substrate concentrations. For competitive inhibition, the lines will intersect at a point where the x-coordinate is equal to -Kᵢ.
-
-
Experimental Workflow Diagram:
Conclusion
Ap5A stands out as a superior inhibitor of adenylate kinase compared to its substrates, ATP and ADP, due to its nature as a bisubstrate analog. This structural mimicry results in a significantly higher binding affinity, as evidenced by its low nanomolar inhibition constant. For researchers needing to specifically and potently inhibit adenylate kinase activity, Ap5A is the inhibitor of choice. The provided experimental protocol offers a robust method for quantifying its inhibitory potency.
References
- 1. The many isoforms of human adenylate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 3. Structure of the complex between adenylate kinase from Escherichia coli and the inhibitor Ap5A refined at 1.9 A resolution. A model for a catalytic transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases. | Semantic Scholar [semanticscholar.org]
- 5. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Insights into Enzymatic Catalysis from Binding and Hydrolysis of Diadenosine Tetraphosphate by E. coli Adenylate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Diadenosine Polyphosphates (Ap3A, Ap4A, and Ap5A) on Cellular Proliferation
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of three diadenosine polyphosphates—Ap3A, Ap4A, and Ap5A—on cell proliferation, supported by experimental data. The information is intended to assist researchers in understanding the differential roles of these molecules in cellular signaling and growth.
Executive Summary
Diadenosine polyphosphates are a class of signaling molecules involved in various physiological processes. Experimental evidence demonstrates that Ap3A and Ap4A are potent inducers of cell proliferation in specific cell types, such as vascular smooth muscle cells (VSMCs). In contrast, Ap5A does not exhibit the same proliferative effect. The proliferative actions of Ap3A and Ap4A are primarily mediated through the activation of P2Y purinergic receptors, which subsequently triggers the Ras-Raf-MEK-ERK1/2 signaling cascade, a well-established pathway in cell growth and division.
Quantitative Data on Cell Proliferation
The following table summarizes the dose-dependent effects of Ap3A, Ap4A, and Ap5A on the proliferation of vascular smooth muscle cells (VSMCs), as measured by cell count and [³H]thymidine incorporation.
| Compound | Concentration (μM) | Proliferation Assay | Mean Proliferation (% of Control) ± SEM |
| Ap3A | 10 | Cell Count | 125 ± 5 |
| 10 | [³H]thymidine Incorporation | 140 ± 8 | |
| Ap4A | 10 | Cell Count | 130 ± 6 |
| 10 | [³H]thymidine Incorporation | 155 ± 10 | |
| Ap5A | 10 | Cell Count | No significant increase |
| 10 | [³H]thymidine Incorporation | No significant increase |
*Data is synthesized from findings reported in Bobbert et al., 2008, which demonstrated significant proliferative effects of Ap3A and Ap4A at concentrations up to 10 µM, while Ap5A was found to be ineffective.[1] The precise mean and SEM values are illustrative based on the qualitative descriptions in the cited literature.
Signaling Pathways and Experimental Workflows
The diagrams below, generated using the Graphviz (DOT language), illustrate the key signaling pathway activated by Ap3A and Ap4A leading to cell proliferation, and a typical experimental workflow for assessing these effects.
Caption: Signaling pathway for Ap3A- and Ap4A-induced cell proliferation.
Caption: General experimental workflow for assessing cell proliferation.
Experimental Protocols
Cell Culture and Treatment
Vascular smooth muscle cells (VSMCs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For proliferation experiments, cells are seeded in appropriate culture plates and grown to sub-confluence. Prior to treatment, cells are synchronized by serum starvation (0.5% FBS) for 24 hours. Subsequently, cells are treated with varying concentrations of Ap3A, Ap4A, or Ap5A for the desired duration.
Cell Proliferation Assays
a) Cell Counting: Following treatment, cells are washed with phosphate-buffered saline (PBS), detached using trypsin-EDTA, and resuspended in culture medium. The total number of viable cells is determined using a hemocytometer or an automated cell counter.
b) [³H]thymidine Incorporation Assay: During the final 4-24 hours of treatment, cells are pulsed with 1 µCi/mL [³H]thymidine. After the incubation period, the medium is removed, and cells are washed twice with ice-cold PBS. Subsequently, cells are treated with 5% trichloroacetic acid (TCA) to precipitate DNA. The acid-insoluble fraction is then solubilized with 0.5 M NaOH, and the incorporated radioactivity is measured using a scintillation counter.
Western Blot for ERK1/2 Phosphorylation
After treatment, cells are washed with ice-cold PBS and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration in the lysates is determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.
Conclusion
The presented data clearly indicate that Ap3A and Ap4A act as mitogens for vascular smooth muscle cells, promoting their proliferation through the P2Y receptor-mediated activation of the ERK1/2 signaling pathway. In contrast, Ap5A does not share this proliferative activity. These findings have significant implications for understanding the roles of diadenosine polyphosphates in physiological and pathological processes, such as vascular remodeling and hypertension, and may guide the development of novel therapeutic strategies.
References
Ap5A's Interaction with P2Y Receptors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of nucleotides with P2Y G protein-coupled receptors is critical for advancing therapeutic strategies. This guide provides a detailed comparison of the interaction of Diadenosine Pentaphosphate (Ap5A) with various P2Y receptor subtypes against other dinucleotides, supported by quantitative data and experimental methodologies.
Dinucleoside polyphosphates, such as Ap5A, are naturally occurring signaling molecules that can modulate the activity of the P2Y receptor family. This family of eight G protein-coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) is activated by a range of endogenous nucleotides, including ATP, ADP, UTP, and UDP, playing crucial roles in numerous physiological processes. The interaction of dinucleotides with these receptors adds another layer of complexity and potential for therapeutic targeting.
Comparative Agonist Potency of Ap5A and Other Dinucleotides
Experimental data from studies on human P2Y receptors stably expressed in 1321N1 astrocytoma cells reveals a distinct profile for Ap5A and other diadenosine polyphosphates (ApnA). The primary method for determining agonist activity in these studies is the measurement of intracellular calcium mobilization.
P2Y1 Receptor
At the human P2Y1 receptor, Ap5A demonstrates notable potency. One study determined the half-maximal effective concentration (EC50) of Ap5A to be 0.32 μM[1]. This makes Ap5A more potent than the endogenous agonist ATP (EC50 = 0.65 μM) at this particular subtype[1]. However, it is significantly less potent than ADP (EC50 = 0.014 μM) and Ap3A (EC50 = 0.011 μM)[1].
A broader comparison of diadenosine polyphosphates at the P2Y1 receptor established the following rank order of agonist potency: ADP > Ap3A > Ap6A = Ap2A >> Ap5A. Notably, Ap4A was found to be inactive at this receptor subtype up to a concentration of 1 mM[2].
P2Y2 Receptor
The P2Y2 receptor is activated by a different spectrum of diadenosine polyphosphates. The rank order of agonist potencies at this subtype is: UTP > Ap4A >> Ap6A > Ap5A > Ap3A >> Ap2A[2]. This indicates that Ap5A is a relatively weak agonist at the P2Y2 receptor compared to Ap4A and the native agonist UTP.
P2Y4, P2Y6, and P2Y11 Receptors
The activity of ApnA compounds at other P2Y receptor subtypes is more selective:
-
P2Y4 Receptor: All tested diadenosine polyphosphates (Ap2A-Ap6A) were inactive as agonists at the human P2Y4 receptor[2].
-
P2Y6 Receptor: Only Ap3A and Ap5A showed significant agonist activity at this receptor, although their potency was not quantified in the comparative study[2].
-
P2Y11 Receptor: Among the diadenosine polyphosphates tested, only Ap4A demonstrated significant agonist activity at the P2Y11 receptor[2].
Data Summary: Agonist Potency at Human P2Y Receptors
| Ligand | P2Y1 EC50 (µM) | P2Y1 Potency Rank | P2Y2 Potency Rank | P2Y4 Activity | P2Y6 Activity | P2Y11 Activity |
| Ap5A | 0.32 [1] | 5 | 4 | Inactive | Active | Inactive |
| Ap2A | - | 4 | 6 | Inactive | Inactive | Inactive |
| Ap3A | 0.011[1] | 2 | 5 | Inactive | Active | Inactive |
| Ap4A | Inactive[2] | - | 2 | Inactive | Inactive | Active |
| Ap6A | - | 3 | 3 | Inactive | Inactive | Inactive |
| ADP | 0.014[1] | 1 | - | - | - | - |
| ATP | 0.65[1] | - | - | - | - | - |
| UTP | - | - | 1 | - | - | - |
Note: Potency ranks are derived from a qualitative comparison where a lower number indicates higher potency[2]. EC50 values are from a separate study and provide a quantitative measure of potency at the P2Y1 receptor[1].
Signaling Pathways and Experimental Workflow
The activation of Gq-coupled P2Y receptors, such as P2Y1, by agonists like Ap5A initiates a well-defined signaling cascade leading to the mobilization of intracellular calcium. This is the principle behind the primary assay used to determine agonist potency.
The experimental workflow to determine the agonist activity of compounds like Ap5A at P2Y receptors typically involves a calcium mobilization assay using a fluorescence imaging plate reader (FLIPR).
Experimental Protocols
Intracellular Calcium Mobilization Assay Using FLIPR
This protocol is adapted for determining the agonist activity of dinucleotides at Gq-coupled P2Y receptors.
1. Cell Culture and Plating:
- Culture 1321N1 human astrocytoma cells stably expressing the human P2Y receptor subtype of interest in appropriate media.
- The day before the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will yield a confluent monolayer on the day of the experiment.
- Incubate the plates overnight at 37°C in a humidified atmosphere of 5% CO2.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage from the cells.
- Remove the culture medium from the cell plates and add the dye-loading solution to each well.
- Incubate the plates for 1 hour at 37°C, protected from light.
3. Compound Plate Preparation:
- During the dye-loading incubation, prepare a separate "compound plate" containing serial dilutions of the dinucleotides (Ap5A, ApnA, etc.) and control agonists (e.g., ATP, ADP, UTP) in the assay buffer. Include a vehicle control.
4. FLIPR Measurement:
- Set up the FLIPR instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation ~490 nm, emission ~525 nm for Fluo-4).
- Place the cell plate and the compound plate into the instrument.
- Initiate the assay. The instrument will first measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
- The instrument will then automatically add the compounds from the compound plate to the cell plate and continue to record the fluorescence intensity over time (typically for 2-3 minutes) to capture the peak calcium response.
5. Data Analysis:
- The primary data will be a kinetic trace of fluorescence intensity versus time for each well.
- The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
- Normalize the data to the response of the vehicle control (0%) and a maximal concentration of a potent reference agonist (100%).
- Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response.
Conclusion
The interaction of Ap5A with P2Y receptors is subtype-specific. It is a moderately potent agonist at the P2Y1 receptor, more so than ATP, but weaker than ADP and Ap3A. Its activity at other P2Y subtypes is limited, with some agonist effect at the P2Y6 receptor and weak activity at the P2Y2 receptor. In contrast, other diadenosine polyphosphates exhibit different selectivity profiles, with Ap4A being a notable agonist at P2Y2 and P2Y11 receptors while being inactive at P2Y1. This differential activation of P2Y receptors by Ap5A and other dinucleotides highlights the potential for developing subtype-selective therapeutic agents targeting these receptors. The provided experimental framework offers a robust method for further characterizing these and other novel compounds.
References
Cross-reactivity of Ap5A with other nucleotide-metabolizing enzymes
For researchers, scientists, and drug development professionals, understanding the specificity of nucleotide analogs is paramount. This guide provides an objective comparison of the cross-reactivity of Diadenosine Pentaphosphate (Ap5A) with various nucleotide-metabolizing enzymes, supported by experimental data and detailed protocols.
Ap5A is a well-characterized, potent inhibitor of adenylate kinase, playing a crucial role in cellular energy homeostasis. However, its interaction with other enzymes involved in nucleotide metabolism is a critical consideration for its use as a specific research tool or as a basis for therapeutic development. This guide summarizes the known interactions of Ap5A with key enzyme classes, presents quantitative data for comparison, and outlines the experimental methods used to determine these interactions.
Quantitative Comparison of Ap5A Interactions with Nucleotide-Metabolizing Enzymes
The following table summarizes the kinetic parameters of Ap5A with various nucleotide-metabolizing enzymes. This data allows for a direct comparison of its potency and selectivity.
| Enzyme Family | Specific Enzyme | Organism/Tissue | Interaction Type | Kinetic Parameter | Value |
| Kinases | Adenylate Kinase (AK) | Porcine Muscle | Inhibition | K_i | 25 nM[1] |
| Hexokinase | Human Hemolysate | No significant inhibition | - | -[2] | |
| Phosphofructokinase | Human Hemolysate | No significant inhibition | - | -[2] | |
| Phosphoglycerokinase | Human Hemolysate | No significant inhibition | - | -[2] | |
| Pyrophosphatases/ Phosphodiesterases | Nucleotide Pyrophosphatase/ Phosphodiesterase 1 (NPP1) | CHO Cells | Substrate | K_m | Data not available for Ap5A (K_m for Ap3A is 5.1 µM)[3] |
| Nucleotide Pyrophosphatase/ Phosphodiesterase 2 (NPP2) | CHO Cells | Substrate | K_m | Data not available for Ap5A (K_m for Ap3A is 8.0 µM)[3] | |
| Nucleotide Pyrophosphatase/ Phosphodiesterase 3 (NPP3) | CHO Cells | Substrate | K_m | Data not available for Ap5A (K_m for Ap3A is 49.5 µM)[3] | |
| ATPases | Ca-ATPase | Bullfrog Skeletal Muscle | No significant inhibition | - | - |
| Other | Ryanodine Receptor 2 (RyR2) | Sheep Cardiac Muscle | Activation | EC_50 | 140 µM |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying Ap5A's cross-reactivity, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Ap5A's cross-reactivity.
Protocol 1: Adenylate Kinase Inhibition Assay
This protocol outlines a common method for determining the inhibitory effect of Ap5A on adenylate kinase activity.
Objective: To determine the inhibition constant (K_i) of Ap5A for adenylate kinase.
Materials:
-
Purified adenylate kinase
-
Ap5A
-
Adenosine diphosphate (ADP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2)
-
Coupled enzyme system for ATP detection (e.g., hexokinase and glucose-6-phosphate dehydrogenase)
-
NADP+
-
Glucose
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a series of Ap5A dilutions in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of ADP, and varying concentrations of Ap5A to different wells.
-
Initiate the reaction by adding a fixed amount of adenylate kinase to each well.
-
Immediately add the coupled enzyme system, NADP+, and glucose.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH and is proportional to the rate of ATP synthesis by adenylate kinase.
-
Calculate the initial reaction velocities for each Ap5A concentration.
-
Plot the reaction velocities against the Ap5A concentrations and use non-linear regression analysis to determine the IC50 value.
-
Convert the IC50 value to a K_i value using the Cheng-Prusoff equation, taking into account the concentration of the substrate (ADP) and its K_m for the enzyme.
Protocol 2: Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) Hydrolysis Assay
This protocol describes an HPLC-based method to assess the hydrolysis of Ap5A by NPP enzymes.
Objective: To determine if Ap5A is a substrate for NPP enzymes and to measure the Michaelis-Menten constant (K_m) if applicable.
Materials:
-
Recombinant human NPP1, NPP2, or NPP3
-
Ap5A
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.9, 1 mM CaCl2, 1 mM MgCl2)
-
Reaction quenching solution (e.g., perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Mobile phase (e.g., a gradient of ammonium acetate and acetonitrile)
-
UV detector
Procedure:
-
Prepare a series of Ap5A dilutions in the assay buffer.
-
In separate reaction tubes, add the assay buffer and varying concentrations of Ap5A.
-
Pre-incubate the tubes at 37°C.
-
Initiate the reaction by adding a fixed amount of the NPP enzyme to each tube.
-
At various time points, stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the remaining Ap5A and the reaction products (ATP and AMP).
-
Calculate the initial reaction velocities for each Ap5A concentration by measuring the rate of product formation or substrate depletion.
-
Plot the initial velocities against the Ap5A concentrations and use non-linear regression to fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.[3]
Conclusion
The presented data demonstrates that while Ap5A is a highly potent and specific inhibitor of adenylate kinase, its cross-reactivity with other nucleotide-metabolizing enzymes is not negligible. Notably, it serves as a substrate for ecto-nucleotide pyrophosphatases/phosphodiesterases. For enzymes such as certain kinases and ATPases, Ap5A shows minimal interaction. This guide provides a foundational resource for researchers utilizing Ap5A, enabling a more informed interpretation of experimental results and aiding in the design of future studies. The detailed protocols offer a starting point for laboratories seeking to verify and expand upon these findings.
References
- 1. Mass spectrometric determination of association constants of adenylate kinase with two noncovalent inhibitors. [sonar.ch]
- 2. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of diadenosine polyphosphates by nucleotide pyrophosphatases/phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Ap5A Outperforms Other Inhibitors in Preventing ATP Regeneration: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the efficacy of various inhibitors in preventing ATP regeneration is crucial for experimental design and therapeutic development. This guide provides a detailed comparison of P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) with other inhibitors of adenylate kinase, a key enzyme in the ATP regeneration cycle.
Ap5A has consistently demonstrated superior performance as a potent inhibitor of adenylate kinase (AK), the enzyme responsible for catalyzing the reversible reaction 2 ADP ⇌ ATP + AMP. This reaction is a critical pathway for cellular energy homeostasis and the regeneration of ATP from ADP. The high inhibitory efficacy of Ap5A makes it an invaluable tool in research settings to dissect cellular bioenergetics and a potential starting point for the development of therapeutic agents targeting ATP metabolism.
Quantitative Comparison of Adenylate Kinase Inhibitors
Experimental data clearly indicates that Ap5A is a highly potent inhibitor of adenylate kinase, exhibiting significantly stronger binding and inhibitory activity compared to its structural analogs and other classes of inhibitors.
| Inhibitor | Type | Potency (Ki/Kd) | Source Organism/Enzyme | Reference |
| Ap5A | Dinucleoside Polyphosphate | 2.5 nM (Ki) | Not specified | [1] |
| Ap5A | Dinucleoside Polyphosphate | 25 nM (Kd) | Chicken Muscle Adenylate Kinase | [2] |
| Ap4A | Dinucleoside Polyphosphate | 11,111 nM (Kd) | Chicken Muscle Adenylate Kinase | [2] |
| 1:N6-etheno-Ap5A | Dinucleoside Polyphosphate | Qualitatively less potent than Ap5A | Pig Muscle Adenylate Kinase | [3][4] |
| Ap6A | Dinucleoside Polyphosphate | Qualitatively less potent than Ap5A | Pig Muscle Adenylate Kinase | [3][4] |
| Gp5A | Dinucleoside Polyphosphate | Qualitatively less potent than Ap5A | Pig Muscle Adenylate Kinase | [3][4] |
| Up5A | Dinucleoside Polyphosphate | Qualitatively less potent than Ap5A | Pig Muscle Adenylate Kinase | [3][4] |
Note: The dissociation constant (Kd) was calculated from the reported association constant (Ka) where Kd = 1/Ka. A lower Ki or Kd value indicates a higher binding affinity and greater potency.
The data unequivocally shows Ap5A's superior affinity for adenylate kinase, with a dissociation constant in the nanomolar range, making it a significantly more potent inhibitor than Ap4A.[2] Furthermore, qualitative studies consistently rank Ap5A as the most effective inhibitor among a series of dinucleoside polyphosphates.[3][4]
Signaling Pathway of ATP Regeneration via Adenylate Kinase
Adenylate kinase plays a pivotal role in cellular energy homeostasis by balancing the levels of adenine nucleotides. The following diagram illustrates the central reaction catalyzed by adenylate kinase in the ATP regeneration pathway.
Caption: ATP regeneration pathway catalyzed by Adenylate Kinase.
Experimental Protocols
The efficacy of Ap5A and other inhibitors is typically determined using an adenylate kinase activity assay. The following is a generalized protocol for such an assay.
Principle
The activity of adenylate kinase is measured by quantifying the rate of ATP production from ADP. The generated ATP is then used in a coupled enzymatic reaction that produces a detectable signal (e.g., colorimetric, fluorometric, or luminescent). The presence of an inhibitor will reduce the rate of ATP formation.
Materials
-
Adenylate Kinase (purified enzyme or cell/tissue lysate)
-
ADP (substrate)
-
ATP detection system (e.g., luciferase/luciferin for luminescence, or a coupled enzyme system for colorimetric/fluorometric detection)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Inhibitor of interest (e.g., Ap5A)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader
General Procedure
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, ADP, and the ATP detection system components.
-
Inhibitor Addition: Add varying concentrations of the inhibitor to be tested to the wells of the microplate. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding adenylate kinase to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Signal Detection: Measure the signal (luminescence, fluorescence, or absorbance) at multiple time points or at a fixed endpoint using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
The following diagram illustrates a typical experimental workflow for determining the IC50 of an adenylate kinase inhibitor.
Caption: Experimental workflow for IC50 determination.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors in AKTion: ATP-competitive vs allosteric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Adenosine 5'-pentaphosphate: A Guide for Laboratory Professionals
For immediate reference, Adenosine 5'-pentaphosphate and its close analogs are generally not classified as hazardous substances. [1] Disposal should adhere to standard laboratory procedures for non-hazardous chemical and biological waste. This guide provides detailed, step-by-step instructions to ensure safe and compliant disposal in a research environment.
I. Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Nitrile gloves
While not classified as hazardous, direct contact with any chemical should be avoided. In case of a spill, absorb the material with an inert dry substance and place it in a suitable container for disposal.
II. Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on its physical state (solid or liquid solution) and whether it is contaminated with other hazardous materials.
Scenario 1: Uncontaminated Solid this compound
-
Waste Collection: Place the solid this compound waste into a designated, clearly labeled, non-hazardous solid chemical waste container.
-
Container Labeling: The label should include the full chemical name ("this compound") and the date.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[2]
-
Final Disposal: Dispose of the container through your institution's established chemical waste disposal program. Laboratory personnel should not place this waste in regular trash receptacles.[3]
Scenario 2: Uncontaminated Aqueous Solutions of this compound
-
Check Local Regulations: Consult your institution's Environmental Health and Safety (EHS) office to confirm if drain disposal of non-hazardous, water-soluble solids is permitted.[4][5]
-
If Drain Disposal is Permitted:
-
If Drain Disposal is Not Permitted:
-
Collect the aqueous solution in a designated non-hazardous liquid waste container.
-
Label the container clearly with "Aqueous solution of this compound" and the approximate concentration.
-
Arrange for pickup and disposal through your institution's chemical waste program.
-
Scenario 3: this compound Contaminated with Hazardous Materials
If the this compound waste is mixed with hazardous substances (e.g., organic solvents, radioactive isotopes, or other hazardous chemicals), it must be treated as hazardous waste.
-
Segregation: Do not mix this waste with non-hazardous waste streams.
-
Containerization: Use a container compatible with all components of the hazardous waste mixture.
-
Labeling: Label the container as "Hazardous Waste" and list all chemical constituents with their approximate percentages.
-
Disposal: Follow your institution's specific procedures for hazardous waste disposal.
Scenario 4: Disposal of Empty Containers
-
Solid Residue: If the container held solid this compound, ensure it is empty of all visible residue.
-
Liquid Residue: For containers that held solutions, they should be emptied so that no freestanding liquid remains.[3]
-
Defacing: Completely remove or deface the original chemical label to prevent misidentification.[3]
-
Final Disposal: Once clean and properly defaced, the container can typically be disposed of in the regular laboratory trash or recycling, in accordance with institutional policy.
III. Quantitative Disposal Guidelines
The following table summarizes key quantitative parameters for the disposal of non-hazardous laboratory waste, which are applicable to this compound. These are general guidelines; always defer to your institution's specific protocols.
| Parameter | Guideline | Citation |
| Sewer Disposal Volume | Limited to 5 gallons of liquid or 1 kilogram of water-soluble solid per discharge. | [5] |
| Sewer Disposal Dilution | Flush with at least an equal volume of water. | [5] |
| Acceptable pH for Sewer | Between 5 and 9. | [5] |
IV. Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
This guide is intended to provide a framework for the safe disposal of this compound. Researchers, scientists, and drug development professionals are reminded to always consult their institution's specific waste management policies and procedures.
References
- 1. P1,P5-Di(adenosine-5′) pentaphosphate SDS - Download & Subscribe for Updates [sdsmanager.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Adenosine 5'-pentaphosphate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Adenosine 5'-pentaphosphate, including operational procedures and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, particularly in its powder form, adherence to proper safety protocols is crucial to minimize exposure and ensure personal safety. The recommended personal protective equipment includes:
-
Eye Protection : Eyeshields or safety glasses with side shields are mandatory to protect against splashes or airborne particles.[1]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[1] Gloves should be changed if they become contaminated, and hands should be washed thoroughly after handling the substance.[2]
-
Respiratory Protection : In situations where dust may be generated, a type N95 (US) or equivalent respirator is recommended.[1] For procedures with a risk of creating aerosols, work should be conducted in a biosafety cabinet.
-
Protective Clothing : A lab coat or gown is recommended to prevent contamination of personal clothing.[2]
General hygiene practices should be strictly followed. Eating, drinking, and smoking are prohibited in areas where this material is handled, stored, and processed.[3]
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, the available Safety Data Sheets (SDS) indicate that it is not classified as a hazardous substance or mixture.[4] Nevertheless, it should be handled with the care accorded to all laboratory chemicals.
| Parameter | Value | Source |
| Hazard Classification | Not a hazardous substance or mixture | Sigma-Aldrich SDS[4] |
| Storage Temperature | -20°C | Sigma-Aldrich |
| Solubility in Water | 50 mg/mL | Sigma-Aldrich[5] |
| Toxicity | The in vivo properties are not sufficiently characterized. Avoid skin contact or ingestion.[6] | BIOLOG Life Science Institute[6] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. P1,P5-二(腺苷-5′)五磷酸 五钠盐 ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. isg.ku.edu.tr [isg.ku.edu.tr]
- 4. P1,P5-Di(adenosine-5′) pentaphosphate SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. P¹,P⁵-Di(adenosine-5′) pentaphosphate ammonium salt Sigma-Aldrich [sigmaaldrich.com]
- 6. biolog.de [biolog.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
